Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZFDZCHPQVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract: This document provides a comprehensive technical overview of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will explore its fundamental chemical and physical properties, delve into its spectroscopic signature, discuss plausible synthetic strategies and reactivity, and contextualize its application within the broader field of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating complex synthetic intermediates.
Introduction and Strategic Importance
This compound (CAS No. 80845-58-5) is a substituted tetrahydropyridine derivative. The strategic importance of this molecule lies in its versatile structure, which combines several key functional groups: a tertiary amine, a vinylogous carbamate system (specifically, an enoate conjugated to a nitrogen), and a protective benzyl group. The tetrahydropyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Notably, this core is structurally related to the dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), underscoring the profound biological effects this class of compounds can elicit.[2] As an intermediate, it offers multiple reaction handles for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures aimed at various therapeutic targets.[3]
Molecular Structure
The fundamental structure provides the basis for all its chemical properties and reactivity.
Caption: 2D Structure of the title compound.
Physicochemical Properties
The bulk properties of a chemical compound are critical for its handling, storage, and application in reactions. The data below, a combination of reported and predicted values, provides a quantitative profile of the molecule.
| Property | Value | Source |
| CAS Number | 80845-58-5 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₂ | - |
| Molecular Weight | 231.29 g/mol | - |
| Appearance | Liquid | [3] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 119.8 ± 18.8 °C | [3] |
| Refractive Index | 1.562 | [3] |
| pKa | 7.08 ± 0.40 (Predicted) | [3] |
| Solubility | Soluble in ether, chloroform, ethanol | [3] |
| Storage Conditions | 2-8°C | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and data from structurally similar compounds.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet corresponding to the five protons of the monosubstituted benzene ring.
-
Vinyl Proton (δ ~6.5-7.0 ppm): A signal for the proton on the C5 carbon of the tetrahydropyridine ring, shifted downfield due to conjugation with the ester.
-
Benzylic Protons (δ ~3.6 ppm): A singlet integrating to two protons for the -CH₂- group connecting the nitrogen to the phenyl ring.
-
Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet integrating to three protons.
-
Ring Protons (δ ~2.5-3.5 ppm): A series of multiplets corresponding to the three -CH₂- groups at positions C2, C3, and C6 of the tetrahydropyridine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl (δ ~166 ppm): The signal for the C=O of the methyl ester.
-
Aromatic Carbons (δ ~127-138 ppm): Multiple signals for the six carbons of the phenyl ring.
-
Alkene Carbons (δ ~130-140 ppm): Signals for C4 and C5 of the double bond.
-
Aliphatic Carbons (δ ~50-60 ppm): Signals for the benzylic carbon and the saturated carbons (C2, C3, C6) of the tetrahydropyridine ring.
-
Methyl Carbon (δ ~51 ppm): The signal for the -OCH₃ group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
~1710-1730 cm⁻¹: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ester.
-
~1640-1660 cm⁻¹: A medium absorption for the C=C double bond stretch.
-
~3000-3100 cm⁻¹: C-H stretching for aromatic and vinyl protons.
-
~2800-3000 cm⁻¹: C-H stretching for aliphatic protons.
-
~1100-1250 cm⁻¹: Strong C-O stretching from the ester group.
-
Synthesis and Reactivity
As a synthetic intermediate, understanding its formation and subsequent reactivity is paramount for its effective use in a research or development setting.
Illustrative Synthetic Workflow
A common and logical approach to synthesizing this molecule involves the modification of a pre-formed piperidine ring. The following workflow illustrates a plausible synthetic route starting from 1-benzyl-4-piperidone, a readily available commercial starting material. This pathway is chosen for its reliability and use of standard organic transformations.
Caption: Horner-Wadsworth-Emmons synthetic workflow.
Protocol: Horner-Wadsworth-Emmons Olefination
This protocol is an established method for forming a carbon-carbon double bond, which is ideal for converting the ketone in 1-benzyl-4-piperidone to the required α,β-unsaturated ester.
-
Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), sodium hydride (NaH, 1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C.
-
Methyl (diethylphosphono)acetate (1.1 eq) is added dropwise via syringe. The choice of this phosphonate reagent directly introduces the desired methyl ester functionality. The mixture is stirred for 30 minutes at 0°C, allowing for the formation of the phosphonate ylide.
-
Olefination Reaction: A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
-
Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel to yield the final product.
Core Reactivity Insights
-
The Double Bond: The electron-deficient C=C double bond is susceptible to nucleophilic addition (Michael addition) at the C5 position. It can also undergo hydrogenation to yield the corresponding saturated piperidine derivative, Methyl 1-benzylpiperidine-4-carboxylate.[7]
-
The Tertiary Amine: The nitrogen atom is basic and can be protonated or alkylated. The benzyl group serves as a common protecting group for the nitrogen, which can be removed via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine, a crucial step for introducing alternative substituents on the nitrogen.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[8][9] It can also be reduced to an alcohol or reacted with organometallic reagents to form ketones. This functionality is a key handle for creating bioisosteres of carboxylic acids, a common strategy in drug design to improve pharmacokinetic properties.[10][11]
Applications in Research and Drug Development
The primary value of this compound is as a versatile scaffold for building more complex molecules.[3] Its structure is a precursor to a wide range of substituted piperidines and tetrahydropyridines, which are core motifs in many pharmaceuticals.
-
Scaffold for Novel Analgesics: The tetrahydropyridine framework is being actively investigated for the development of novel pain therapeutics, such as selective inhibitors of the hNav1.7 sodium channel.[1] This compound provides an ideal starting point for synthesizing libraries of analogs to probe structure-activity relationships (SAR).
-
Synthesis of CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). By modifying the core structure of this intermediate, researchers can access novel compounds for evaluation as antipsychotics, antidepressants, or agents for neurodegenerative diseases.
-
Intermediate for Complex Natural Product Synthesis: The functional handles on the molecule allow for its incorporation into more complex synthetic routes targeting natural products that contain the piperidine or related heterocyclic systems.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat during handling.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. The compound has a relatively high flash point but is combustible.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Health Hazards: Contact with skin and eyes may cause irritation. Inhalation of high concentrations may lead to respiratory tract irritation.[3]
Conclusion
This compound is a high-value synthetic intermediate characterized by its versatile functionality and strategic position within the tetrahydropyridine chemical space. Its well-defined physicochemical properties, predictable reactivity, and relevance to medicinally important scaffolds make it a powerful tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel chemical entities.
References
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BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
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LookChem. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid manufacturers and suppliers in india. Retrieved from [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Retrieved from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]
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Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. Retrieved from [Link]
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Manivarman, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2017). The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
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Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
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Physical properties of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
An In-Depth Technical Guide to the Physical Properties of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Introduction
This compound, identified by the CAS Number 80845-58-5, is a heterocyclic organic compound of significant interest to the scientific community.[1][2][3] Structurally, it features a tetrahydropyridine core, a versatile scaffold in medicinal chemistry, functionalized with an N-benzyl group and a methyl carboxylate moiety. This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of drug discovery and organic synthesis.[1]
The physical properties of a synthetic intermediate are of paramount importance. They dictate the conditions required for its handling, storage, purification, and subsequent reactions. For researchers and process chemists, a thorough understanding of these characteristics is essential for ensuring reaction efficiency, scalability, and safety. This guide provides a comprehensive technical overview of the core physical properties of this compound, details the standard methodologies for their determination, and offers insights into the structural basis of these characteristics.
Core Physicochemical Properties
The fundamental physical and chemical attributes of a compound provide the first layer of practical information for a scientist. The properties for this compound are summarized below. It is important to note that several of these values are predicted based on computational models, a common practice for specialized chemical intermediates where extensive experimental data may not be publicly available.
| Property | Value | Source |
| CAS Number | 80845-58-5 | [1][3] |
| Molecular Formula | C₁₄H₁₇NO₂ | Calculated |
| Molecular Weight | 231.29 g/mol | Calculated |
| Appearance | Liquid | [1] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ether, chloroform, and ethanol | [1] |
| Flash Point | 119.8 ± 18.8 °C | [1] |
| Refractive Index | 1.562 | [1] |
| pKa | 7.08 ± 0.40 (Predicted) | [1] |
| Storage Conditions | 2-8°C | [1] |
Molecular Structure and State
The compound's structure, comprising a bulky non-polar N-benzyl group and a polar methyl ester group attached to a partially unsaturated heterocyclic ring, results in its existence as a liquid at standard temperature and pressure.[1] The lack of extensive hydrogen bonding capabilities and a non-planar, flexible structure contribute to a lower melting point than more crystalline solids.
Thermal Properties
The predicted boiling point is relatively high, which is consistent with its molecular weight and the presence of polar functional groups.[1] The significant error margin on the predicted value underscores the necessity for experimental verification, especially if distillation is considered for purification. A high flash point suggests it has a relatively low flammability risk at ambient temperatures.[1]
Solubility Profile
As reported, the compound is soluble in a range of common organic solvents.[1] This behavior is anticipated from its molecular structure, which contains both hydrophobic regions (the benzyl and hydrocarbon portions of the tetrahydropyridine ring) and a polar ester functional group, allowing for favorable interactions with solvents of intermediate polarity like chloroform and ethanol, as well as non-polar ethers.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While specific spectra for this compound are not widely published, this section details the expected spectral features and the standard protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H and ¹³C NMR would be used to confirm the connectivity of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean vial.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is an excellent choice given the compound's reported solubility.
-
Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Expected ¹H NMR Signals (in CDCl₃):
-
~7.2-7.4 ppm: A multiplet corresponding to the 5 protons of the phenyl ring on the benzyl group.
-
~6.5-7.0 ppm: A signal (likely a broad singlet or triplet) for the vinylic proton on the tetrahydropyridine ring.
-
~3.7 ppm: A singlet for the 3 protons of the methyl ester (-OCH₃) group.
-
~3.6 ppm: A singlet for the 2 protons of the benzylic methylene (-CH₂-Ph) group.
-
~2.5-3.5 ppm: A series of multiplets corresponding to the 6 protons on the saturated carbons of the tetrahydropyridine ring.
Expected ¹³C NMR Signals (in CDCl₃):
-
~166-168 ppm: Carbonyl carbon of the ester.
-
~127-140 ppm: Signals for the 6 carbons of the phenyl ring and the 2 vinylic carbons of the tetrahydropyridine ring.
-
~50-65 ppm: Signals for the benzylic methylene carbon, the methyl ester carbon, and the saturated carbons of the tetrahydropyridine ring adjacent to the nitrogen.
-
~25-30 ppm: Signal for the remaining saturated carbon of the tetrahydropyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: IR Analysis (Liquid Film)
-
Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Application: Place one to two drops of the liquid sample onto the surface of one salt plate.
-
Assembly: Carefully place the second salt plate on top, creating a thin liquid film.
-
Acquisition: Place the assembled plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Key IR Absorption Bands:
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1715 cm⁻¹: A strong C=O stretch from the α,β-unsaturated ester.
-
~1650 cm⁻¹: C=C stretching from the alkene in the ring and aromatic rings.
-
~1250 cm⁻¹: C-O stretching from the ester group.
-
~1170 cm⁻¹: C-N stretching.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol: ESI-MS Analysis
-
Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode.
Expected Result:
-
The primary ion observed would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 232.13, confirming the molecular weight of 231.29 g/mol .
Methodologies for Physical Property Determination
The trustworthiness of physical data relies on the application of standardized, validated experimental protocols. This section describes the causality behind the experimental choices for key physical properties.
Boiling Point Determination
The choice of method for determining a boiling point depends on the thermal stability of the compound. Given the relatively high predicted boiling point, decomposition could be a concern.
Protocol: Distillation under Reduced Pressure
-
Rationale: Performing distillation under vacuum lowers the boiling point, mitigating the risk of thermal degradation that can occur at temperatures approaching 300°C. This is a crucial consideration for ensuring the integrity of a valuable synthetic intermediate.
-
Setup: The apparatus consists of a round-bottom flask, a Claisen adapter holding a thermometer and a capillary for ebullition, a condenser, and a receiving flask, all connected to a vacuum pump with a pressure gauge.
-
Procedure: The sample is heated gently under a stable, measured vacuum. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a steady condensation on the thermometer bulb, along with the corresponding pressure.
Density and Refractive Index Measurement
Both density and refractive index are valuable for confirming the identity and assessing the purity of a liquid sample.
-
Density Protocol: A digital density meter provides a rapid and highly accurate measurement. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to the sample's density. Temperature control is critical, as density is temperature-dependent.
-
Refractive Index Protocol: An Abbe refractometer is the standard instrument. A few drops of the liquid are placed on the prism, and the instrument measures the critical angle of refraction of light passing through the sample. This value is a unique physical constant for a pure compound at a specific temperature and wavelength of light.
Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound may cause skin and eye irritation upon direct contact.[1] Inhalation of high concentrations of its vapors can lead to respiratory irritation.[1]
-
Handling: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to maintain its stability and purity.[1] Keep away from sources of ignition.[1]
Conclusion
This compound is a valuable liquid intermediate whose utility in research and development is underpinned by its distinct physical properties. This guide has synthesized available data and standard scientific principles to provide a detailed technical profile. An understanding of its thermal properties, solubility, and spectroscopic characteristics, coupled with the application of rigorous experimental methodologies and safety protocols, empowers researchers to utilize this compound effectively and safely in the advancement of chemical synthesis and drug discovery.
References
- BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 80845-58-5): A Key Intermediate in Neuropharmacological Research
Introduction: Unveiling a Pivotal Precursor in Neuroscience
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound of significant interest to researchers in drug discovery and neuropharmacology. While it does not typically exhibit intrinsic biological activity, its structural resemblance to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) positions it as a crucial intermediate. MPTP is a well-established tool compound for inducing Parkinson's disease-like symptoms in animal models, thereby enabling the study of the disease's pathology and the development of potential neuroprotective therapies.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthesis protocol, its central role as a precursor in the synthesis of neuropharmacological tools, and the critical metabolic pathways that confer its relevance in the field.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its safe handling and effective use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 80845-58-5 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | Liquid | [3] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 119.8 ± 18.8 °C | [3] |
| Solubility | Soluble in many organic solvents, such as ether, chloroform, and ethanol. | [3] |
| Storage Conditions | 2-8°C | [3] |
Safety Information: this compound should be handled with care in a well-ventilated area, avoiding direct contact with skin and eyes. Appropriate personal protective equipment, including gloves and safety goggles, is essential. It should be stored away from sources of ignition and high temperatures.[3]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available 1-benzyl-4-piperidone. The first step involves the formation of a β-keto ester, followed by reduction and dehydration to yield the tetrahydropyridine ring.
Part 1: Synthesis of the β-Keto Ester Intermediate
The initial step involves a Dieckmann condensation, a well-established method for forming cyclic β-keto esters.
Protocol:
-
Reaction Setup: To a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous toluene.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of 1-benzyl-4-piperidone (1 equivalent) and dimethyl carbonate (3 equivalents) in anhydrous toluene dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Part 2: Reduction and Dehydration to the Final Product
The β-keto ester is then converted to the target tetrahydropyridine. This involves the reduction of the ketone and subsequent dehydration.
Protocol:
-
Reduction: Dissolve the methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1 equivalent) in methanol and cool the solution to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol intermediate.
-
Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Final Purification: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to afford this compound.
The Central Role in Neuropharmacological Research: A Precursor to MPTP Analogs
The primary significance of this compound lies in its utility as a starting material for the synthesis of analogs of the neurotoxin MPTP. These analogs are instrumental in probing the mechanisms of dopamine neuron degeneration in Parkinson's disease. The benzyl group on the nitrogen atom can be removed and replaced with other substituents, and the methyl ester at the 4-position can be modified to introduce a variety of functional groups. This allows for the creation of a library of MPTP-like compounds with varying potencies and selectivities.
The neurotoxicity of MPTP itself is not direct. It is a prodrug that, after crossing the blood-brain barrier, is metabolized by monoamine oxidase B (MAO-B) in glial cells to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[1] MPP⁺ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[1]
By synthesizing analogs from this compound, researchers can investigate the structure-activity relationships that govern the interaction with MAO-B and DAT, as well as the intrinsic toxicity of the resulting pyridinium ions. This knowledge is invaluable for understanding the etiology of Parkinson's disease and for the design of neuroprotective agents that can interfere with these toxic pathways.
Conclusion: A Versatile Scaffold for Advancing Neuroscience
This compound, while unassuming on its own, is a compound of considerable strategic importance in the field of neuropharmacology. Its role as a versatile precursor for the synthesis of MPTP analogs provides researchers with essential tools to unravel the complex mechanisms of neurodegeneration in Parkinson's disease. The synthetic pathways and mechanistic insights detailed in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic interventions for this debilitating disorder.
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An In-depth Technical Guide to the Structure Elucidation of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a heterocyclic compound of significant interest as a synthetic intermediate.[1] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves beyond simple data reporting to explain the causal logic behind each analytical step. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust framework for structural characterization.[2][3]
Introduction and Molecular Overview
This compound is a derivative of tetrahydropyridine, a core scaffold found in numerous biologically active compounds and natural products.[4] Its role as a versatile building block in organic synthesis makes the precise confirmation of its structure a critical prerequisite for its use in further chemical transformations and drug discovery pipelines.[1] This guide will detail the synergistic application of modern spectroscopic methods to confirm its molecular identity.
Molecular Properties
The primary characteristics of the target compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 80845-58-5[1] |
| Predicted Density | 1.129 g/cm³[1] |
| Predicted Boiling Point | 328.7 °C at 760 mmHg[1] |
Chemical Structure
The structural formula, with key positions numbered for spectroscopic assignment, is presented below.
Caption: Numbered structure of the target molecule.
The Analytical Workflow: A Strategy for Unambiguous Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach begins with determining the molecular mass and formula, proceeds to identify functional groups, and concludes with a detailed mapping of the atomic connectivity.
Caption: Predicted major fragmentation pathways in EI-MS.
The most telling fragment is the peak at m/z = 91 . This corresponds to the [C₇H₇]⁺ ion (tropylium or benzyl cation) and is almost invariably the base peak (most abundant ion) for N-benzyl compounds, providing strong evidence for this moiety. [5][6]Additional fragments corresponding to the loss of the methoxycarbonyl group (•COOCH₃, a loss of 59 Da) to give a peak at m/z = 172, and the loss of the benzyl radical to give a peak at m/z = 140, would further validate the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. [7]Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a self-validating checklist of the expected chemical functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.
-
Data Acquisition: The detector measures the absorption of energy at each frequency, and the instrument plots absorbance (or transmittance) versus wavenumber (cm⁻¹) to generate the IR spectrum.
Data Interpretation
The IR spectrum provides direct evidence for the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3050-3030 | C-H Stretch | Aromatic (Benzyl) | Confirms the presence of the phenyl ring. |
| ~2950-2850 | C-H Stretch | Aliphatic (sp³) | Indicates the tetrahydropyridine ring and benzyl CH₂. |
| ~1715-1700 | C=O Stretch | α,β-Unsaturated Ester | Critical diagnostic peak. Strong and sharp, confirming the ester carbonyl. Its position indicates conjugation with the C=C bond. |
| ~1650-1640 | C=C Stretch | Alkene | Confirms the double bond within the tetrahydropyridine ring. |
| ~1250-1150 | C-O Stretch | Ester | Strong absorption confirming the C-O single bond of the ester. |
The presence of strong, distinct peaks in the carbonyl (~1710 cm⁻¹) and alkene (~1645 cm⁻¹) regions is unequivocal proof of the α,β-unsaturated ester system, a defining feature of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Authoritative Grounding: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. [8][9]We use both ¹H and ¹³C NMR to create a complete and unambiguous map of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Analysis: The sample tube is placed in the NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically run to produce a spectrum with singlets for each unique carbon. Further experiments like DEPT can be run to determine the number of attached protons (CH, CH₂, CH₃). [8]
¹H NMR Data Interpretation
The proton NMR spectrum maps the electronic environment of every hydrogen atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 - 7.25 | Multiplet | 5H | Ar-H (Benzyl) | Protons on the aromatic ring, deshielded by ring currents. |
| ~6.80 | Broad Singlet | 1H | C5-H (Olefinic) | Vinylic proton on the C=C double bond, deshielded. |
| ~3.75 | Singlet | 3H | O-CH₃ (Methyl Ester) | Protons on the methyl group of the ester, a highly characteristic singlet. |
| ~3.65 | Singlet | 2H | N-CH₂ -Ph (Benzyl) | Methylene protons adjacent to the nitrogen and phenyl group. Appears as a singlet due to free rotation and lack of adjacent protons. |
| ~3.20 | Broad Singlet | 2H | C6-H₂ | Protons adjacent to the nitrogen and allylic to the double bond. |
| ~2.70 | Triplet | 2H | C2-H₂ | Aliphatic protons adjacent to nitrogen. |
| ~2.50 | Multiplet | 2H | C3-H₂ | Aliphatic protons adjacent to C2 and the sp²-hybridized C4. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C =O (Ester) | Carbonyl carbon, strongly deshielded by the electronegative oxygen atoms. |
| ~138.0 | C (Quaternary, Benzyl) | The aromatic carbon to which the CH₂ group is attached. |
| ~136.5 | C 5 (Olefinic) | The CH carbon of the double bond. |
| ~129.0 | C H (Aromatic) | Aromatic carbons of the benzyl group. |
| ~128.5 | C H (Aromatic) | Aromatic carbons of the benzyl group. |
| ~127.5 | C H (Aromatic) | Aromatic carbons of the benzyl group. |
| ~125.0 | C 4 (Quaternary, Olefinic) | The C=O substituted carbon of the double bond. |
| ~62.0 | N-C H₂-Ph (Benzyl) | The benzylic methylene carbon. |
| ~52.5 | C 6 | Aliphatic carbon adjacent to nitrogen. |
| ~51.0 | O-C H₃ (Methyl Ester) | The methyl carbon of the ester group. |
| ~50.0 | C 2 | Aliphatic carbon adjacent to nitrogen. |
| ~28.0 | C 3 | Aliphatic carbon in the ring. |
The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), allows for the definitive assignment of every atom in the molecule, leaving no structural ambiguity. [8]
Conclusion
The structure of this compound has been unequivocally confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS established the correct molecular weight and confirmed the presence of the key N-benzyl moiety through its characteristic fragmentation. IR spectroscopy provided direct evidence for the α,β-unsaturated ester functional group. Finally, ¹H and ¹³C NMR spectroscopy delivered a complete and detailed map of the proton and carbon frameworks, respectively. This integrated, multi-technique workflow represents a gold standard in chemical analysis, ensuring the highest level of confidence in structural elucidation for research and development applications.
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An In-Depth Technical Guide to the Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Introduction
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 80845-58-5) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1] Its structural framework, featuring a tetrahydropyridine core, is a common motif in a wide array of pharmacologically active molecules and natural products, including arecoline and its analogs.[2][3][4] This guide provides a comprehensive exploration of a robust and efficient synthetic pathway to this target molecule, designed for researchers and professionals in drug development. The narrative emphasizes the chemical rationale behind the chosen methodology, offering a self-validating protocol grounded in established chemical principles.
Part 1: Strategic Blueprint for Synthesis: A Retrosynthetic Analysis
The most logical and efficient approach to constructing the target molecule involves a three-step sequence commencing from the readily available starting material, isonicotinic acid (pyridine-4-carboxylic acid). This strategy is predicated on the well-established reactivity of the pyridine ring, which can be activated towards selective reduction upon N-alkylation.
The retrosynthetic breakdown is as follows:
-
Disconnection of the Double Bond: The 1,2,3,6-tetrahydropyridine ring is envisioned as the product of a selective partial reduction of a more oxidized precursor. The most logical precursor is the corresponding N-benzylpyridinium salt. This is a key transformation, as the positive charge on the nitrogen atom activates the aromatic ring for nucleophilic attack by a hydride source.
-
Disconnection of the N-Benzyl Bond: The N-benzylpyridinium salt can be readily formed through the N-benzylation of the corresponding pyridine derivative, methyl isonicotinate. This is a standard nucleophilic substitution reaction.
-
Disconnection of the Ester: Methyl isonicotinate is the simple methyl ester of isonicotinic acid, accessible via a classic Fischer esterification.
This forward-thinking strategy allows for the systematic and high-yielding construction of the target molecule from simple, commercially available precursors.
Caption: Overall Synthetic Workflow
Part 2: Experimental Protocols and Mechanistic Insights
This section details the step-by-step methodology for the synthesis, supported by explanations of the underlying chemical principles.
Step 1: Fischer Esterification of Isonicotinic Acid
The initial step involves the conversion of isonicotinic acid to its methyl ester. The Fischer esterification is an acid-catalyzed equilibrium process that is effectively driven to completion by using one of the reagents in large excess.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (1.0 equiv).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equiv), which serves as both the reactant and the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 equiv) dropwise as the catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl isonicotinate, which can be used in the next step without further purification.
Causality and Expertise: The use of concentrated sulfuric acid is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. Employing methanol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.
Step 2: N-Benzylation of Methyl Isonicotinate
This step installs the required benzyl group onto the pyridine nitrogen, simultaneously activating the ring for the subsequent reduction. The reaction proceeds via a standard SN2 mechanism.
Experimental Protocol:
-
Dissolve methyl isonicotinate (1.0 equiv) in a suitable aprotic solvent such as toluene or acetone in a round-bottom flask.[5][6]
-
Add benzyl bromide or benzyl chloride (1.0-1.1 equiv).
-
Heat the reaction mixture to reflux for 3-5 hours. The formation of the pyridinium salt is often observed as the precipitation of a solid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting N-benzyl-4-(methoxycarbonyl)pyridinium salt under vacuum. This salt is typically used directly in the next step.
Trustworthiness of the Protocol: This is a highly reliable and clean transformation. The pyridine nitrogen is an excellent nucleophile, and benzyl halides are reactive electrophiles. The resulting quaternary salt is stable and easily isolated due to its ionic nature and low solubility in many organic solvents.
Step 3: Selective Reduction to the Tetrahydropyridine Core
This is the key and final step in the sequence. The electron-deficient pyridinium ring is selectively reduced by a mild hydride-donating agent to yield the desired 1,2,3,6-tetrahydropyridine isomer. This regiochemical outcome is a well-documented phenomenon in the reduction of pyridinium salts.[3]
Experimental Protocol:
-
Dissolve the N-benzyl-4-(methoxycarbonyl)pyridinium salt (1.0 equiv) in methanol or a mixture of methanol and water.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.
-
Quench the reaction by the careful addition of water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Mechanistic Rationale: The reduction is initiated by the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the most electron-deficient position of the pyridinium ring, which is the C4 position (para to the nitrogen). This generates a 1,4-dihydropyridine intermediate. Under the reaction conditions, this intermediate can isomerize to the more thermodynamically stable conjugated 1,2,3,6-tetrahydropyridine system, which is the final isolated product.
Caption: Chemical Reaction Scheme
Part 3: Data and Safety Summary
Quantitative Data Overview
| Step | Reaction Type | Key Reagents | Solvent | Typical Conditions |
| 1 | Fischer Esterification | Isonicotinic Acid, Methanol, H₂SO₄ | Methanol | Reflux, 4-6 h |
| 2 | N-Benzylation (SN2) | Methyl Isonicotinate, Benzyl Bromide | Toluene | Reflux, 3-5 h |
| 3 | Selective Reduction | Pyridinium Salt, Sodium Borohydride | Methanol | 0 °C to RT, 2-3 h |
Safety and Handling Considerations
-
Benzyl Bromide/Chloride: These are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly, never the other way around.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and under controlled temperatures.
-
General Precautions: The target compound, this compound, should be handled with care. Avoid direct contact with skin and eyes and prevent inhalation of vapors.[1]
Conclusion
The described three-step synthesis commencing from isonicotinic acid represents a highly efficient, scalable, and reliable method for the production of this compound. Each step is based on a fundamental, high-yielding organic transformation, ensuring the protocol's robustness. The strategic activation of the pyridine ring via N-benzylation followed by a regioselective reduction is the cornerstone of this approach. This guide provides drug development professionals with a validated and mechanistically understood pathway to a valuable synthetic intermediate, facilitating further research and discovery.
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A Technical Guide to the IUPAC Nomenclature of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precise and unambiguous chemical nomenclature is the foundation of scientific communication, ensuring reproducibility and accuracy in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. We will systematically deconstruct the name, correlating each component to its corresponding structural feature, grounded in the authoritative principles of the IUPAC "Blue Book".[1][2][3] This document serves as a technical reference for understanding the logic of IUPAC nomenclature for substituted heterocyclic systems, its practical application, and the significance of this specific molecular scaffold in medicinal chemistry.
Introduction: The Imperative for Systematic Nomenclature
The compound, identified by CAS Number 80845-58-5, is a substituted tetrahydropyridine derivative.[4][5][6] Molecules of this class are prevalent in medicinal chemistry and drug discovery, forming the core of numerous biologically active agents.[7][8][9] The tetrahydropyridine scaffold is a key building block for synthesizing more complex piperidine-containing structures, which are known to exhibit a wide range of pharmacological activities.[8][10] Given its role as a synthetic intermediate, a universally understood and systematic name is crucial to avoid ambiguity in publications, patents, and regulatory submissions.[1]
The IUPAC provides a rule-based system to generate names from which an unambiguous structure can be derived.[3] This guide will demonstrate that the name This compound is the correct and preferred IUPAC name (PIN) by dissecting its components according to established nomenclature rules.[1][11]
Systematic Deconstruction of the IUPAC Name
The IUPAC naming process is a hierarchical system that involves identifying a parent structure and its modifications by various functional groups and substituents.[1][12] The name "this compound" is constructed by combining several distinct pieces of structural information in a specific order.
The Parent Heterocycle: Pyridine
The foundation of the name is pyridine , which designates a six-membered aromatic ring containing one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds sequentially around the ring.
State of Saturation: 1,2,3,6-Tetrahydro
The prefix tetrahydro indicates the addition of four hydrogen atoms to the parent pyridine ring, saturating two of its double bonds. The locants (numbers) 1,2,3,6 specify the positions of the atoms that remain connected by single bonds in the hydrogenated ring, which defines the location of the remaining double bond. Specifically, it indicates a double bond between positions 4 and 5.
The Principal Characteristic Group: -4-carboxylate
According to IUPAC priority rules, the ester functional group is of higher priority than the amine within the ring.[13] Therefore, it is named as the principal characteristic group and cited as a suffix.
-
Carboxylate : This suffix denotes an ester of a carboxylic acid.
-
-4- : This locant specifies that the carboxylate group is attached to the carbon atom at position 4 of the tetrahydropyridine ring.
The Ester Alkyl Group: Methyl
In naming esters, the name of the alkyl group derived from the alcohol portion precedes the name of the parent acid component as a separate word. Here, Methyl indicates that the ester is formed from methanol.
Substituents on the Parent Ring: 1-benzyl
All remaining groups attached to the parent structure are named as prefixes in alphabetical order.
-
Benzyl : This refers to a C₆H₅CH₂– group.
-
1- : This locant indicates that the benzyl group is attached to the nitrogen atom at position 1 of the tetrahydropyridine ring.
The logical flow for constructing this name is visualized in the diagram below.
Caption: Logical workflow for the systematic construction of the IUPAC name.
Structural and Physicochemical Properties
The correct IUPAC name corresponds to the following chemical structure:
(A 2D chemical structure diagram would be inserted here in a full whitepaper)
A summary of key predicted and available physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 80845-58-5 | [4][5] |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.08 ± 0.40 (Predicted) | [4] |
| Appearance | Liquid | [4] |
Synthetic and Application Context
This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development.[4] The tetrahydropyridine core is a versatile scaffold for accessing a variety of more complex nitrogen-containing heterocycles.
General Synthetic Approach
The synthesis of 4-substituted tetrahydropyridines can be achieved through several routes. A common strategy involves the modification of a pre-formed piperidone ring. For example, 1-benzyl-4-piperidone can be converted to a vinyl triflate or a related enol derivative at the 4-position, which then undergoes a palladium-catalyzed carbonylation reaction in the presence of methanol to install the methyl carboxylate group.
A generalized workflow for such a synthesis is outlined below.
Caption: A generalized synthetic workflow for preparing the target compound.
Significance in Drug Development
The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry.[8][9] Derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][14] This specific compound serves as a valuable starting material for creating libraries of novel compounds where the benzyl group can be removed and replaced, and the ester can be hydrolyzed or converted to an amide, allowing for extensive structure-activity relationship (SAR) studies.
Conclusion
The name This compound is the systematically correct and unambiguous IUPAC designation for the compound with CAS number 80845-58-5. This name is derived by a logical application of established rules, prioritizing the ester as the principal functional group and treating the N-benzyl and partially saturated pyridine ring as the core structure. A thorough understanding of this nomenclature is essential for researchers and professionals in the chemical sciences to ensure clarity, precision, and universal understanding in the documentation and communication of chemical information.
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Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate molecular weight
An In-Depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Properties, Synthesis, and Applications
Introduction
The tetrahydropyridine (THP) scaffold is a prominent heterocyclic moiety, widely recognized in medicinal chemistry as a "privileged structure."[1] Its presence in numerous natural products and synthetic compounds with a vast array of biological activities underscores its importance in drug discovery. The versatility of the THP core allows for extensive chemical modification, leading to a diverse chemical space with a broad spectrum of pharmacological properties.[1]
A notable example that highlights the biological significance of this scaffold is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP has been instrumental in developing animal models for Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[1][2] This discovery catalyzed extensive research into the synthesis and biological evaluation of THP derivatives, aiming to understand their structure-activity relationships and therapeutic potential.
Within this important class of compounds lies this compound. This molecule serves as a critical synthetic intermediate, providing a robust platform for the development of more complex and potentially bioactive molecules. This guide offers a comprehensive technical overview of its molecular characteristics, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Profile and Molecular Characteristics
Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting its behavior in various chemical environments.
Key Physicochemical Data
The quantitative properties of this compound are summarized below. These parameters are essential for reaction setup, purification, and safety considerations.
| Property | Value | Source |
| Molecular Weight | 231.29 g/mol | [3] |
| Molecular Formula | C₁₄H₁₇NO₂ | [3] |
| CAS Number | 80845-58-5 | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.129 ± 0.06 g/cm³ | [3] |
| Flash Point | 119.8 ± 18.8 °C | [3] |
| Refractive Index | 1.562 | [3] |
| Solubility | Soluble in ether, chloroform, ethanol | [3] |
| Storage Conditions | 2-8°C | [3] |
Structural Analysis
The structure of this compound incorporates three key functional groups that define its chemical reactivity and utility:
-
N-Benzyl Group: This bulky, lipophilic group provides steric hindrance and influences the molecule's solubility. Critically, it serves as a protecting group for the nitrogen atom, preventing unwanted side reactions. It can be readily removed via catalytic hydrogenolysis to yield the corresponding secondary amine, opening a vector for further diversification.
-
Tetrahydropyridine Core: The endocyclic double bond within the six-membered ring is a site for various chemical transformations, including hydrogenation, halogenation, and epoxidation. Its presence creates a point of planar geometry in the otherwise flexible ring.
-
Methyl Carboxylate Group: This electron-withdrawing group is conjugated with the double bond, influencing the electronic properties of the ring. The ester can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, making it a versatile handle for synthetic elaboration.
Part 2: Synthesis and Purification
As a key building block, a robust and reproducible synthetic pathway is essential. The following protocol outlines a logical and field-proven approach for the preparation of this compound, adapted from established methodologies for related heterocyclic systems.[4]
Synthetic Workflow Overview
The synthesis proceeds via a three-step sequence involving a double Michael addition, a subsequent Dieckmann condensation to form the piperidone ring, and finally, conversion to the target tetrahydropyridine.
Detailed Experimental Protocol
Expertise & Rationale: This multi-step synthesis is a classic approach for constructing functionalized piperidine rings. The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings and is highly reliable for this substrate class.[4] The final step to introduce the double bond at the desired position requires careful control to ensure regioselectivity.
Step 1: Synthesis of Dimethyl 3,3'-(benzylazanediyl)dipropanoate
-
To a round-bottom flask charged with methanol (250 mL), add benzylamine (0.1 mol, 10.9 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add methyl acrylate (0.22 mol, 19.8 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C. Causality: The dropwise addition controls the exothermicity of the Michael addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzylamine is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil (the diester intermediate) is typically of sufficient purity for use in the next step without further purification.
Step 2: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.11 mol, 4.4 g) in anhydrous toluene (300 mL). Trustworthiness: A dry, inert atmosphere is critical as sodium hydride reacts violently with water.
-
Heat the suspension to 100°C.
-
Dissolve the crude diester from Step 1 in anhydrous toluene (100 mL) and add it dropwise to the heated NaH suspension over 1 hour.
-
After the addition, maintain the reaction at reflux (approx. 110°C) for 3 hours until gas evolution ceases. The formation of a thick precipitate is indicative of the product salt.
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-keto ester.
Step 3: Synthesis of this compound
This transformation is often achieved via a two-step sequence involving formation of a stable enol derivative followed by reduction.
-
Dissolve the crude β-keto ester from Step 2 in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere and cool to -78°C (dry ice/acetone bath).
-
Add a hindered base such as 2,6-lutidine (0.12 mol, 14 mL).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 0.11 mol, 18.5 mL). Stir at -78°C for 1 hour. Rationale: This converts the kinetically formed enolate into a stable enol triflate, which locks the position of the double bond.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and allow it to warm to room temperature.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
The crude enol triflate is then subjected to a palladium-catalyzed reduction (e.g., using Pd(PPh₃)₄ and a hydride source like formic acid) to remove the triflate group and yield the final product.
Purification Protocol
The final crude product is purified by flash column chromatography on silica gel.
-
Rationale: The polarity of the target molecule is moderately high, making silica gel chromatography the ideal purification method.
-
Procedure:
-
Load the crude oil onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Collect fractions and analyze by TLC.
-
Combine fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.[3]
-
Part 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system for structural confirmation.[1][5]
| Technique | Expected Result |
| ¹H NMR | Characteristic signals for: benzylic protons (~3.6 ppm, singlet, 2H), vinyl proton (~6.8-7.2 ppm, singlet, 1H), ester methyl group (~3.7 ppm, singlet, 3H), aromatic protons of the benzyl group (~7.2-7.4 ppm, multiplet, 5H), and aliphatic ring protons (multiplets in the 2.0-3.0 ppm range). |
| ¹³C NMR | Key signals for: ester carbonyl carbon (~165-170 ppm), carbons of the double bond (~125-140 ppm), aromatic carbons (~127-138 ppm), benzylic carbon (~60-65 ppm), and ester methyl carbon (~50-55 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 232.13. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₄H₁₈NO₂⁺. |
| FTIR | Strong absorbance bands corresponding to the C=O stretch of the conjugated ester (~1710-1730 cm⁻¹) and the C=C stretch of the enamine system (~1640-1660 cm⁻¹). |
Part 4: Applications in Research and Drug Development
The utility of this compound lies in its versatility as a scaffold for creating diverse molecular architectures.[3]
Synthetic Derivatization Pathways
The molecule provides multiple handles for chemical modification, allowing access to a wide range of derivatives.
-
Modification of the Ester: The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in drug discovery to modulate solubility and target engagement.
-
Modification at the Nitrogen: The benzyl group can be removed via catalytic hydrogenation. The resulting secondary amine is a key intermediate that can be functionalized with a wide variety of alkyl or aryl groups, significantly expanding the chemical space.
-
Modification of the Double Bond: The double bond can be hydrogenated to yield the fully saturated piperidine ring, altering the geometry and flexibility of the scaffold. Alternatively, it can undergo reactions like epoxidation or dihydroxylation to introduce new functional groups.
Relevance to Neuroscience
Given its structural relationship to the neurotoxin MPTP, this scaffold is of significant interest in neuroscience research.[1][6] Derivatives of this molecule could be synthesized to probe the structural requirements for interaction with the dopamine transporter (DAT) or monoamine oxidase B (MAO-B), the enzyme that metabolizes MPTP to its toxic form. By creating non-toxic analogues, researchers can develop valuable tool compounds to study dopaminergic pathways without inducing neuronal cell death.[6]
Part 5: Safety and Handling
Proper safety precautions are mandatory when handling any chemical intermediate.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[3]
-
Fire Safety: Keep away from open flames and high-temperature sources. The compound has a high flash point but is combustible.[3]
-
Inhalation: Avoid inhaling vapors, which may cause respiratory irritation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]
Conclusion
This compound is more than just a chemical with a specific molecular weight. It is a strategically designed synthetic intermediate that provides access to the medicinally important tetrahydropyridine and piperidine scaffolds. Its well-defined physicochemical properties, coupled with its multiple functional groups for derivatization, make it a valuable asset for researchers in organic synthesis and drug development. A thorough understanding of its synthesis, characterization, and potential applications, as detailed in this guide, empowers scientists to leverage this versatile building block in the creation of novel and impactful molecules.
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Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the Parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . Journal of Neurochemistry, 1988. PubMed, National Center for Biotechnology Information. [Link]
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The Strategic Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Drug Development
For researchers, scientists, and professionals in the field of drug development, the journey from a simple molecular scaffold to a life-changing therapeutic is paved with critical intermediates. Among these, Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate stands out as a versatile building block, the synthesis of which is a cornerstone for accessing a wide array of complex molecular architectures. This technical guide delves into the history, discovery, and detailed synthetic protocols of this pivotal compound, offering insights into the strategic chemical thinking that underpins its preparation and application.
The Genesis of a Scaffold: A Historical Perspective on Tetrahydropyridines
The 1,2,3,6-tetrahydropyridine ring system is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals underscores its significance. The historical development of synthetic routes to functionalized tetrahydropyridines has been driven by the quest for novel therapeutics. Early methods often involved multi-step, low-yielding processes. However, the demand for efficient and scalable syntheses of key intermediates like this compound has spurred the development of more refined and robust methodologies.
The discovery and optimization of the synthesis of this particular compound are not chronicled in a single, seminal academic paper. Instead, its history is embedded within the broader narrative of pharmaceutical innovation, most notably appearing in patent literature as a crucial stepping stone for the creation of novel drug candidates. This highlights a common paradigm in industrial drug development, where the innovation lies not just in the final active pharmaceutical ingredient (API), but also in the elegant and efficient construction of the key intermediates that make its synthesis viable on a larger scale.
A Foundational Synthesis: The N-Alkylation and Selective Reduction Pathway
The most direct and widely adopted synthesis of this compound hinges on a classic two-step sequence: the quaternization of a pyridine nitrogen followed by a selective reduction of the pyridinium ring. This approach offers a high degree of control and predictability, making it a reliable method for producing this key intermediate.
The genesis of this synthetic strategy lies in the fundamental reactivity of pyridine and its derivatives. The lone pair of electrons on the nitrogen atom makes the pyridine ring susceptible to alkylation by electrophiles, forming a stable pyridinium salt. Subsequent reduction of this electron-deficient ring can be controlled to yield either a fully saturated piperidine or a partially saturated tetrahydropyridine, depending on the choice of reducing agent and reaction conditions.
Step 1: Synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium Bromide
The initial step involves the N-alkylation of methyl isonicotinate with benzyl bromide. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.
Experimental Protocol: Synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium Bromide [1]
-
Materials:
-
Methyl isonicotinate
-
Benzyl bromide
-
Methanol
-
n-Hexane
-
-
Procedure:
-
To a solution of methyl isonicotinate (1.0 g, 7.3 mmol) in methanol (10 mL), add benzyl bromide (0.95 mL, 8.75 mmol).
-
Stir the mixture for 2 hours at 80°C under a nitrogen atmosphere.
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Concentrate the mixture to remove the solvent.
-
Treat the residue with n-hexane to induce solidification.
-
Filter the formed solid and wash with n-hexane to obtain 1-benzyl-4-(methoxycarbonyl)pyridin-1-ium bromide as a yellow solid.
-
The choice of a benzylic halide is strategic. The benzyl group is a common protecting group in organic synthesis and is often incorporated into the final structure of bioactive molecules. Its relative stability and the ease of its introduction make it a favored substituent.
Step 2: Selective Reduction to this compound
The second and final step is the selective reduction of the pyridinium salt to the desired tetrahydropyridine. This transformation is critical, as over-reduction would lead to the fully saturated piperidine ring, an undesired byproduct. The choice of reducing agent is therefore paramount.
Sodium borohydride (NaBH₄) is the reagent of choice for this selective reduction. It is a mild and selective reducing agent that, under controlled conditions, preferentially reduces the more reactive double bonds of the pyridinium ring, leaving the ester functionality intact. The mechanism involves the hydride transfer from the borohydride to the electron-deficient carbons of the pyridinium ring.
Experimental Protocol: Synthesis of this compound [1][2][3]
-
Materials:
-
1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium bromide
-
Ethanol
-
Sodium borohydride
-
Distilled water
-
-
Procedure:
-
To a solution of 1-benzyl-4-(methoxycarbonyl)pyridin-1-ium bromide (2.1 g, 9.2 mmol based on the initial amount of methyl isonicotinate) in ethanol (20 mL), add distilled water (4 mL) and cool to 0°C.
-
Add sodium borohydride (0.38 g, 0.010 mol) portion-wise to the cooled solution.
-
Stir the mixture for 1 hour at room temperature.
-
Upon completion of the reaction, dilute the mixture with distilled water (20 mL).
-
The product can then be isolated through standard workup procedures, such as extraction with an organic solvent.
-
The resulting this compound is a stable liquid at room temperature and serves as a versatile precursor for further chemical modifications.[3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 80845-58-5 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Liquid |
| Boiling Point | 328.7±42.0 °C at 760 mmHg |
| Density | 1.129±0.06 g/cm³ |
| Solubility | Soluble in many organic solvents (e.g., ether, chloroform, ethanol) |
Data sourced from commercial supplier information.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
Figure 1: Overall synthetic scheme for this compound.
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Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: A Guide to Key Intermediates and Mechanistic Pathways
An In-depth Technical Guide:
Abstract
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of various pharmaceutical agents and as an analog for studying biologically active molecules like arecoline.[1][2] This guide provides an in-depth examination of an efficient and widely utilized synthetic route, focusing on the critical intermediates and the mechanistic principles that govern the transformation. By elucidating the causality behind experimental choices, this document serves as a practical resource for chemists engaged in medicinal chemistry and organic synthesis.
Strategic Approach: A Retrosynthetic Blueprint
The design of a successful synthesis hinges on the selection of a logical and efficient pathway. For this compound, a retrosynthetic analysis points towards a robust two-step strategy starting from readily available pyridine precursors. This approach is favored for its directness and high-yield potential.
The core strategy involves:
-
N-Alkylation: Introduction of the benzyl group onto a pyridine ring.
-
Partial Reduction: Selective reduction of the resulting pyridinium salt to the desired tetrahydropyridine.
This pathway is analogous to established methods for synthesizing related compounds, including arecoline, and offers excellent control over the final molecular architecture.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Key Intermediate 1: 1-Benzyl-4-methoxycarbonylpyridinium Halide
The first pivotal step in the synthesis is the formation of a quaternary pyridinium salt. This intermediate activates the pyridine ring for subsequent reduction and securely installs the required N-benzyl moiety.
Mechanism of Formation: SN2 Alkylation
The synthesis of the pyridinium salt proceeds via a standard bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of methyl isonicotinate acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or chloride). The reaction is typically carried out in a polar aprotic solvent, such as acetone or acetonitrile, to facilitate the formation of the charged product.
Experimental Protocol: Synthesis of 1-Benzyl-4-methoxycarbonylpyridinium Bromide
Materials:
-
Methyl isonicotinate
-
Benzyl bromide
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl isonicotinate (1.0 eq.) in anhydrous acetone.
-
Add benzyl bromide (1.05 eq.) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of the pyridinium salt will have formed. Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 1-Benzyl-4-methoxycarbonylpyridinium bromide as a white crystalline solid.
Characterization and Data
Proper characterization of this intermediate is crucial to ensure purity before proceeding to the critical reduction step.
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | >90% |
| ¹H NMR (DMSO-d₆) | δ 9.5 (d, 2H), 8.6 (d, 2H), 7.6-7.4 (m, 5H), 6.1 (s, 2H), 4.0 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 163.5, 148.0, 146.5, 134.0, 130.0, 129.5, 129.0, 128.0, 63.0, 54.0 |
Note: NMR shifts are approximate and should be confirmed with experimental data.
The Decisive Step: Selective Reduction to Tetrahydropyridine
The conversion of the stable aromatic pyridinium salt to the partially saturated tetrahydropyridine is the most mechanistically nuanced and critical stage of the synthesis. The choice of reducing agent and reaction conditions directly dictates the outcome and yield.
Mechanism: Reduction and Isomerization
A common and effective reagent for this transformation is sodium borohydride (NaBH₄). The reduction mechanism proceeds in two key phases:
-
Initial Reduction: The hydride (H⁻) from NaBH₄ attacks the electron-deficient pyridine ring, typically at the 2- or 6-position, breaking the aromaticity. A subsequent hydride addition can lead to a mixture of dihydropyridine isomers, with the 1-benzyl-4-methoxycarbonyl-1,4-dihydropyridine being a significant species.
-
Isomerization: Dihydropyridine intermediates are often unstable. The 1,4-dihydropyridine readily isomerizes to the more thermodynamically stable 1,2,3,6-tetrahydropyridine isomer. This stability is derived from the formation of a conjugated enamine system, where the nitrogen's lone pair is in conjugation with the C=C double bond.
Caption: Key mechanistic steps in the reduction process.
Experimental Protocol: Reduction of the Pyridinium Salt
Materials:
-
1-Benzyl-4-methoxycarbonylpyridinium bromide
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the pyridinium salt (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise, maintaining the temperature below 5 °C. Vigorous gas evolution (H₂) may occur.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding water. Remove the methanol under reduced pressure.
-
Add saturated sodium bicarbonate solution to the aqueous residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound as an oil.
Field-Proven Insights: Ensuring Success
-
Choice of Reducing Agent: While sodium borohydride is effective, sodium dithionite (Na₂S₂O₄) can also be used and is particularly effective for large-scale syntheses.[3]
-
Temperature Control: The initial addition of NaBH₄ is exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions and ensure selective reduction.
-
pH during Workup: The final product is a basic enamine. The use of a mild base like sodium bicarbonate during extraction ensures the product remains in its free base form for efficient extraction into the organic solvent. Acidic conditions can lead to hydrolysis or decomposition.
Final Product: Confirmation and Properties
The identity and purity of the final product, this compound, are confirmed by spectroscopic analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | Liquid/Oil | [2] |
| Boiling Point | 328.7±42.0 °C at 760 mmHg | [2] |
| Density | 1.129±0.06 g/cm³ | [2] |
| Refractive Index | 1.562 | [2] |
Spectroscopic data (¹H and ¹³C NMR) should be acquired to confirm the structure, specifically looking for the disappearance of aromatic pyridinium signals and the appearance of aliphatic and vinylic signals consistent with the tetrahydropyridine ring.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving the N-benzylation of methyl isonicotinate to form a key 1-Benzyl-4-methoxycarbonylpyridinium halide intermediate, followed by its selective reduction. The success of this synthesis relies on the careful execution of the reduction step, controlling temperature and leveraging the thermodynamic drive towards the stable conjugated enamine product. This guide outlines a reliable and mechanistically understood pathway, providing researchers with the foundational knowledge for the successful synthesis of this valuable chemical building block.
References
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designer-drug.com. Synthesis of Cocaine analogs from Arecoline. Available from: [Link]
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PrepChem.com. Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride. Available from: [Link]
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Sciencemadness Discussion Board. Synthesis of Arecoline - 3 Steps from Nicotinic Acid. Available from: [Link]
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Wikipedia. Arecoline. Available from: [Link]
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Zhang, J., et al. (2024). Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. ResearchGate. Available from: [Link]
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PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]
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Liu, X., et al. (2025). Natural Alkaloid Arecoline-Derived Amino Acid Derivatives: Design, Synthesis, and Evaluation of Their Antifungal Activity in an Agricultural Context. ResearchGate. Available from: [Link]
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Orgsyn. (2019). Dieckmann condensation. YouTube. Available from: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
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Wikipedia. Dieckmann condensation. Available from: [Link]
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BIOSYNCE. This compound CAS 80845-58-5. Available from: [Link]
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PubChem. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Available from: [Link]
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
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Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available from: [Link]
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Kumpins, V., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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PrepChem.com. Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV. Available from: [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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PubChem. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available from: [Link]
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Available from: [Link]
Sources
A Comprehensive Spectroscopic Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 80845-58-5), a significant intermediate in pharmaceutical and organic synthesis.[1] For researchers, chemists, and drug development professionals, definitive structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance. This document synthesizes predicted and literature-derived data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical profile of the target molecule. We will explore the theoretical underpinnings of the expected spectral features, provide standardized experimental protocols for data acquisition, and interpret the resulting data with a focus on the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is composed of a tetrahydropyridine core, functionalized with an N-benzyl group and a methyl carboxylate group at the C4 position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
-
Molecular Formula: C₁₄H₁₇NO₂
-
Molecular Weight: 231.29 g/mol
-
CAS Number: 80845-58-5[1]
Figure 1: Chemical structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established chemical shift principles and data from analogous tetrahydropyridine derivatives.[2][3][4]
Standard Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[2][5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the electronic environment, number, and connectivity of hydrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Benzyl) | Typical range for protons on a monosubstituted benzene ring. Data from similar N-benzyl compounds supports this range.[2] |
| ~ 6.80 - 6.70 | Triplet of triplets (tt) or Broad singlet | 1H | C5-H (Vinylic) | The vinylic proton is deshielded by the C=C double bond. Coupling to the adjacent allylic protons at C3 and C6 is expected. |
| ~ 3.70 | Singlet | 3H | O-CH₃ (Ester) | Protons of the methyl ester group are in a predictable, singlet environment. |
| ~ 3.60 | Singlet | 2H | N-CH₂ -Ph (Benzylic) | Benzylic protons adjacent to the nitrogen atom appear as a sharp singlet. |
| ~ 3.20 - 3.10 | Multiplet | 2H | C6-H₂ (Allylic) | Allylic protons adjacent to the electron-withdrawing nitrogen atom are shifted downfield. |
| ~ 2.70 - 2.60 | Multiplet | 2H | C2-H₂ | Protons alpha to the nitrogen atom. |
| ~ 2.50 - 2.40 | Multiplet | 2H | C3-H₂ (Allylic) | Allylic protons adjacent to the C=C double bond. |
¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The carbon NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 166.5 | C =O (Ester Carbonyl) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[5][6] |
| ~ 138.0 | Ar-C (Ipso-C of Benzyl) | The quaternary carbon of the benzene ring attached to the methylene group. |
| ~ 135.0 | C 5 (Vinylic) | Vinylic carbon, shifted downfield due to sp² hybridization. |
| ~ 129.0 | Ar-C H (Ortho/Meta) | Aromatic carbons of the benzyl group.[2] |
| ~ 128.5 | Ar-C H (Para) | Aromatic carbon of the benzyl group.[2] |
| ~ 127.5 | C 4 (Vinylic) | Vinylic quaternary carbon attached to the ester group. |
| ~ 62.0 | N-C H₂-Ph (Benzylic) | The benzylic carbon adjacent to the nitrogen. |
| ~ 52.5 | C 2 | Aliphatic carbon alpha to the nitrogen. |
| ~ 51.5 | O-C H₃ (Ester) | Methyl carbon of the ester group. |
| ~ 50.0 | C 6 (Allylic) | Allylic carbon also alpha to the nitrogen. |
| ~ 28.0 | C 3 (Allylic) | Allylic carbon adjacent to the double bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Standard Experimental Protocol: IR
-
Instrument: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7]
-
Sample Application: Place a small amount of the neat, solid, or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
IR Spectral Interpretation
The IR spectrum is dominated by strong absorptions corresponding to the carbonyl and alkene groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3050 - 3030 | Medium | C-H Stretch | Aromatic C-H (Benzyl) |
| 2985 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Ring CH₂, CH₃)[7] |
| ~ 1725 | Strong | C=O Stretch | Ester Carbonyl[7][8] |
| ~ 1670 | Medium | C=C Stretch | Alkene (Tetrahydropyridine ring)[7] |
| 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring (Benzene) |
| ~ 1250 - 1160 | Strong | C-O Stretch | Ester C-O linkage[7] |
| ~ 1180 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers a virtual roadmap of the molecule's structure, revealing its weakest bonds and most stable substructures.
Standard Experimental Protocol: MS
-
Ionization Method: Employ Electron Ionization (EI) for its robust fragmentation patterns, which are highly reproducible and useful for structural elucidation.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Mass Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
MS Fragmentation Analysis
The fragmentation of this compound is predicted to be driven by the stability of the benzyl and acylium moieties, as well as cleavage alpha to the nitrogen atom.[9][10]
Figure 2: Predicted major fragmentation pathways in EI-MS.
| Predicted m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 231 | [M]⁺ | [C₁₄H₁₇NO₂]⁺ | Molecular Ion |
| 200 | [M - OCH₃]⁺ | [C₁₃H₁₄NO]⁺ | Loss of the methoxy radical from the ester group, forming a stable acylium ion.[11] |
| 172 | [M - COOCH₃]⁺ | [C₁₂H₁₄N]⁺ | Loss of the entire methyl carboxylate radical. |
| 140 | [M - C₇H₇]⁺ | [C₇H₁₀NO₂]⁺ | Cleavage of the benzyl group, with the charge remaining on the tetrahydropyridine portion. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Alpha-cleavage at the benzylic position, leading to the formation of the highly stable tropylium cation. This is often the base peak for benzyl-containing compounds.[9][11] |
Summary
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra will resolve the specific proton and carbon environments of the tetrahydropyridine ring, the N-benzyl group, and the methyl ester. The IR spectrum will confirm the presence of key functional groups, most notably the strong ester carbonyl stretch around 1725 cm⁻¹. Finally, mass spectrometry will verify the molecular weight of 231.29 g/mol and display a characteristic fragmentation pattern highlighted by the loss of ester fragments and the formation of a stable tropylium ion at m/z 91. Together, these techniques provide a robust and self-validating analytical dataset essential for any research or development activities involving this compound.
References
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- Supporting Information. The Royal Society of Chemistry.
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- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- This compound CAS 80845-58-5. BIOSYNCE.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
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- Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry.
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Methodological & Application
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive structural elucidation and purity assessment of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. As a key intermediate in pharmaceutical synthesis, rigorous characterization is imperative to ensure quality, consistency, and safety in drug development pipelines.[1] This application note outlines integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the rationale behind methodological choices, ensuring that each protocol serves as a self-validating component within a holistic analytical workflow.
Introduction and Compound Overview
This compound is a substituted tetrahydropyridine derivative. The tetrahydropyridine scaffold is of significant interest in medicinal chemistry, appearing in molecules with diverse pharmacological activities.[2] Notably, the related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known neurotoxin used to model Parkinson's disease, highlighting the critical importance of precise structural control and characterization of its analogues.[3][4]
The structural integrity, identity, and purity of synthetic intermediates like this compound are paramount. A multi-technique analytical approach is non-negotiable for confirming the covalent structure, identifying and quantifying impurities, and establishing a reliable quality control profile.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇NO₂ | - |
| Molecular Weight | 231.29 g/mol | - |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Liquid | [1] |
| Solubility | Soluble in organic solvents (ether, chloroform, ethanol) | [1] |
| pKa | 7.08 ± 0.40 (Predicted) | [1] |
Analytical Workflow for Characterization
A successful characterization strategy relies on the integration of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating data package. The workflow below illustrates the logical progression from structural confirmation to purity assessment.
Caption: Integrated workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Causality:
For this molecule, ¹H NMR will define the proton framework, confirming the presence of the benzyl, tetrahydropyridine, and methyl ester groups. ¹³C NMR complements this by identifying all unique carbon environments. Deuterated chloroform (CDCl₃) is the recommended solvent due to the compound's solubility and the solvent's relatively clean spectral window.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃. For enhanced signal resolution, especially for ¹³C NMR, a more concentrated sample (20-30 mg) may be used.
-
Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
Expected Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. These are estimates based on known values for similar tetrahydropyridine and benzyl structures.[5][6]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic-H (Benzyl) | δ 7.2-7.4 ppm (m, 5H) | δ 127-129 ppm (3 signals), δ ~138 ppm (quaternary C) |
| Vinyl-H (C5-H) | δ ~6.8-7.0 ppm (m, 1H) | δ ~135 ppm |
| Ester -OCH₃ | δ ~3.7 ppm (s, 3H) | δ ~51 ppm |
| Benzyl -CH₂- | δ ~3.6 ppm (s, 2H) | δ ~62 ppm |
| Allylic -CH₂- (C6) | δ ~3.3 ppm (m, 2H) | δ ~50 ppm |
| Ring -CH₂- (C2) | δ ~2.7 ppm (t, 2H) | δ ~52 ppm |
| Ring -CH₂- (C3) | δ ~2.4 ppm (m, 2H) | δ ~25 ppm |
| Ester C=O | - | δ ~167 ppm |
| Vinyl C4 | - | δ ~130 ppm |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.
Expertise & Causality:
Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of a basic nitrogen atom, which is readily protonated. This results in a strong signal for the [M+H]⁺ ion in positive ion mode.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.
-
Infusion: The sample can be directly infused into the source or injected via an HPLC system.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): Set according to instrument recommendations.
-
Drying Gas (N₂): 8-12 L/min at 300-350 °C.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500 to observe the parent ion and potential low-mass fragments.
Expected Data
-
Molecular Formula: C₁₄H₁₇NO₂
-
Exact Mass (Monoisotopic): 231.1259
-
Expected Ion: [M+H]⁺
-
Observed m/z: 232.1332
The high-resolution measurement should be within 5 ppm of the calculated value to confidently confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for quantifying any impurities.
Expertise & Causality:
A reversed-phase C18 column is the standard choice for molecules of this polarity. A gradient elution using acetonitrile and water allows for the separation of the main compound from potentially more or less polar impurities. The benzyl group provides a strong chromophore, making UV detection highly sensitive.[7] A wavelength of ~254 nm is a good starting point for detection.
Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to ~0.1 mg/mL with the mobile phase for injection.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 min; hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Vibrational and Electronic Spectroscopy (IR & UV-Vis)
These techniques provide complementary information about the functional groups and electronic structure of the molecule.
Relationship Between Analytical Techniques
The data from each technique must be consistent with the others to form a cohesive and trustworthy characterization package.
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- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This compound is a significant intermediate in the synthesis of various pharmaceutical agents, making its purity and quantification critical for quality control in drug development and manufacturing.[1][2] The described method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, ensuring excellent peak symmetry, resolution, and sensitivity. We provide a detailed protocol for sample and standard preparation, system suitability testing, and a framework for method validation based on International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
This compound is a key building block in organic synthesis, particularly within the tetrahydropyridine class of compounds. Tetrahydropyridine derivatives are known for their diverse pharmacological activities and are investigated for treating neurological and psychiatric disorders.[2] Given its role as a direct precursor to active pharmaceutical ingredients (APIs), a validated analytical method is essential to ensure the identity, purity, and strength of the intermediate, which directly impacts the quality and safety of the final drug product.
The choice of RP-HPLC as the analytical technique is based on its widespread applicability for separating small organic molecules of varying polarity. The target analyte, with a predicted pKa of approximately 7.08, is a basic compound.[1] To achieve consistent retention and symmetrical peak shape, controlling the ionization state of the molecule is paramount.[3] This method employs an acidic mobile phase (pH 2.5) to ensure the tertiary amine in the tetrahydropyridine ring is fully protonated. This protonation increases the analyte's polarity and promotes a stable, reproducible interaction with the nonpolar C18 stationary phase, preventing peak tailing that can occur from interactions with residual silanols on the silica support at higher pH values.[3] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, which contributes to good efficiency and detector sensitivity.[4]
Analyte Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 80845-58-5 |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| Structure | (Illustrative structure) |
| Predicted pKa | 7.08 ± 0.40[1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ether.[1] |
Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chromatography Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar).
-
Chemicals & Reagents:
-
This compound Reference Standard (purity >99%).
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).
-
Phosphoric Acid (H₃PO₄) (AR Grade, ~85%).
-
Water (HPLC Grade or Milli-Q).
-
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 2.5) (45:55, v/v) |
| Flow Rate | 1.0 mL/min[4][5] |
| Mode | Isocratic |
| Column Temp. | 25 °C[5] |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm[4] |
| Run Time | 10 minutes |
Preparation of Solutions
-
20 mM KH₂PO₄ Buffer (pH 2.5):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 2.5 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase:
-
Mix acetonitrile and the prepared 20 mM KH₂PO₄ buffer in a 45:55 (v/v) ratio.
-
Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.
-
-
Diluent:
-
Use the mobile phase as the diluent to avoid peak distortion.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This solution should be stored at 2-8°C when not in use.[1]
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 10 mg of the active compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. If necessary, sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Suitability and Validation Framework
System Suitability Test (SST)
Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified. This ensures the trustworthiness of the results.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
-
Inject the standard solution (100 µg/mL) six consecutive times.
-
Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak asymmetry; a value >2 indicates potential column degradation or issues. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol
A full validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 25-150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be evaluated.
-
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Visualized Workflows
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: A flowchart of the HPLC analysis process.
Method Development Logic
This diagram outlines the key decisions made during the development of this analytical method.
Caption: Decision-making process for method development.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and highly suitable for the routine quality control analysis of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes the method easily transferable to most analytical laboratories. The provided framework for system suitability and method validation ensures that the results generated are accurate, precise, and reliable, supporting the development and manufacturing of safe and effective pharmaceutical products.
References
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745. Retrieved from [Link]
-
Pharma Tutor. (2024). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of the Chilean Chemical Society, 58(3), 1895-1899. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Gas Chromatography Methods for the Analysis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
This application note provides a comprehensive guide to developing a robust gas chromatography (GC) method for the analysis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This tetrahydropyridine derivative is of significant interest in pharmaceutical research and drug development.[1][2] The inherent basicity and polarity of the amine functional group present analytical challenges, often leading to poor peak shape and column adsorption.[3][4] This document outlines a detailed protocol, including sample preparation, GC system configuration, and method parameters, grounded in established principles of amine analysis to ensure accurate and reproducible results. The causality behind experimental choices is explained to provide a framework for method optimization and troubleshooting.
Introduction
This compound is a heterocyclic compound belonging to the tetrahydropyridine class.[5][6] These scaffolds are prevalent in many biologically active molecules and pharmaceutical agents.[1] Accurate and reliable analytical methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies during drug development.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] However, the analysis of nitrogen-containing heterocyclic compounds like the target analyte can be challenging due to their potential for interaction with active sites in the GC system, leading to peak tailing and poor sensitivity.[4] This application note details a methodology designed to overcome these challenges.
Analytical Workflow Overview
The overall analytical workflow for the GC analysis of this compound is depicted below. The process begins with sample preparation, followed by instrumental analysis using a properly configured GC system, and concludes with data acquisition and processing.
Caption: Workflow for GC-MS analysis.
Experimental Protocol
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible chromatographic analysis.[7][8] The goal is to dissolve the analyte in a suitable solvent and remove any particulate matter that could block the GC column.[9]
Step-by-Step Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol to a final concentration of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a sufficient amount of the sample to achieve a final concentration within the calibration range.
-
Dissolve the sample in methanol in a volumetric flask.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
-
Filtration:
-
Filter all solutions through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial prior to injection to remove any particulates.[7]
-
Gas Chromatography (GC) System and Method Parameters
The selection of the GC column and method parameters is critical for achieving good peak shape and separation for amine-containing compounds.[3] A column specifically designed for amine analysis is recommended to minimize peak tailing.[10][11]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent with a Mass Spectrometric Detector (MSD) | Provides the necessary sensitivity and selectivity for analysis.[12] |
| Column | Agilent J&W CP-Wax 51 for Amines (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | This wax-based, base-deactivated column is specifically designed to reduce the adsorption of basic compounds like amines, resulting in improved peak symmetry.[10] |
| Inlet | Split/Splitless | Allows for flexibility in sample concentration. A split injection is suitable for initial method development. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation.[13] |
| Split Ratio | 50:1 (adjustable based on analyte concentration) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency. |
| Oven Program | ||
| Initial Temperature | 150 °C, hold for 1 min | Allows for focusing of the analyte at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from any potential impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of the analyte and any less volatile components. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analyte between the column and the MS source. |
| MSD Source Temp | 230 °C | Standard temperature for electron ionization. |
| MSD Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-550) | Allows for the collection of full mass spectra for identification and confirmation. |
Discussion of Method Development
The Challenge of Amine Analysis
The tertiary amine in the tetrahydropyridine ring makes this compound a basic and polar compound.[3] Standard silica-based GC columns contain acidic silanol groups on their surface which can interact with basic analytes, leading to adsorption, peak tailing, and reduced recovery.[4] Therefore, the use of a base-deactivated column is paramount for successful analysis.[3]
Column Selection
An Agilent J&W CP-Wax 51 for Amines column is recommended.[10] This column has a polyethylene glycol (wax) stationary phase that has been specially treated to deactivate acidic sites. This results in symmetrical peaks for a wide range of amines.[10] Alternatives include other base-deactivated columns with mid-to-high polarity stationary phases.[11][14]
Derivatization Considerations
For many polar compounds, derivatization is employed to increase volatility and reduce polarity.[15][16] Common derivatization techniques like silylation or acylation target active hydrogens on functional groups such as primary and secondary amines, alcohols, and carboxylic acids.[15][17] Since the nitrogen in this compound is a tertiary amine and there are no other active hydrogens, direct derivatization of the amine is not feasible with these common reagents. While the ester group could potentially be derivatized, it is generally not necessary for improving its amenability to GC analysis. Therefore, this protocol focuses on direct analysis without derivatization, which simplifies sample preparation and avoids potential side reactions.[18]
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the analysis of this compound. By employing a base-deactivated column and optimized GC-MS parameters, the challenges associated with the analysis of this basic, nitrogen-containing compound can be effectively overcome. This method is suitable for use in research, development, and quality control environments for the accurate quantitation and identification of the target analyte.
References
-
Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. (2022). PubMed Central. Retrieved from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (n.d.). DEA.gov. Retrieved from [Link]
-
General methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Chromatography Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]
-
CP-Wax 51 for Amines GC column. (n.d.). Agilent. Retrieved from [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Publications. Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
-
Sample Preparation Techniques for Gas Chromatography. (n.d.). Scilit. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate. Retrieved from [Link]
-
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (2020). Restek. Retrieved from [Link]
-
Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). (n.d.). PMC - NIH. Retrieved from [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2025). ResearchGate. Retrieved from [Link]
-
Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. (2020). Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
Agilent Amines GC Columns. (n.d.). Chrom Tech. Retrieved from [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores | Journals. Retrieved from [Link]
-
Benzyl-carfentanil - Analytical report. (2017). Retrieved from [Link]
-
A Guide to GC Sample Preparation. (2025). ILT - Integrated Liner Technologies. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. agilent.com [agilent.com]
- 9. iltusa.com [iltusa.com]
- 10. CP-Wax 51 for Amines GC column | アジレント [agilent.com]
- 11. chromtech.com [chromtech.com]
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Application Notes and Protocols: The Strategic Use of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Complex Synthesis
The tetrahydropyridine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including alkaloids and therapeutic agents.[1] Among the various synthetic precursors available, Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate stands out as a particularly versatile and strategic building block. Its utility stems from a combination of key structural features: a stable yet removable N-benzyl protecting group, a tetrasubstituted olefin that can be selectively functionalized, and a methyl ester handle for further derivatization.
This guide provides an in-depth exploration of the applications of this compound for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The following sections detail core synthetic transformations, provide step-by-step protocols, and illustrate the strategic application of this reagent in synthesizing complex molecular architectures.
Compound Profile: Properties and Safe Handling
Before utilization in synthesis, a thorough understanding of the compound's properties and safety requirements is essential.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 80845-58-5 | [2][3] |
| Molecular Formula | C₁₄H₁₇NO₂ | [4] |
| Molecular Weight | 231.29 g/mol | - |
| Appearance | Liquid | [2] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ether, chloroform, ethanol | [2] |
| Storage | 2-8°C | [2] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[2] Direct contact with skin and eyes may cause irritation; therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[2] Keep the compound away from ignition sources and high temperatures.[2]
Core Synthetic Applications and Protocols
This molecule is a gateway to a diverse range of piperidine-based structures, which are central to many pharmaceuticals.[5] The following sections detail the primary synthetic routes originating from this precursor.
Gateway to Piperidines: Catalytic Hydrogenation
The most fundamental application is the reduction of the endocyclic double bond to yield the corresponding saturated piperidine ring. This transformation is critical for accessing the piperidine-4-carboxylic acid scaffold, a cornerstone in drug design.
Causality and Experimental Choices: Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and stereochemical predictability (typically syn-addition of hydrogen). The choice of catalyst is crucial: Palladium on carbon (Pd/C) is a robust and cost-effective option for reducing the double bond without affecting the N-benzyl group under standard conditions. Platinum(IV) oxide (PtO₂, Adam's catalyst) can also be used and may be more effective in certain substrates. The solvent choice (e.g., methanol, ethanol, or ethyl acetate) depends on substrate solubility and should be inert to hydrogenation conditions.
Protocol 1: Synthesis of Methyl 1-Benzylpiperidine-4-carboxylate
-
Step 1: Reaction Setup
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight). The catalyst should be handled with care as it can be pyrophoric.
-
-
Step 2: Hydrogenation
-
Seal the vessel and purge it with nitrogen or argon gas to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory scale, a balloon filled with hydrogen is often sufficient.
-
Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-16 hours.
-
-
Step 3: Monitoring and Work-up
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
-
Step 4: Isolation
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, Methyl 1-Benzylpiperidine-4-carboxylate, is often of high purity and can be used directly in the next step. If necessary, purification can be achieved by column chromatography on silica gel.
-
Unveiling the Core: N-Debenzylation Strategies
The N-benzyl group serves as an excellent protecting group, but its removal is essential for subsequent N-functionalization, a common strategy in the synthesis of bioactive amines.
Causality and Experimental Choices: Hydrogenolysis is the most common and effective method for N-debenzylation. This process involves the cleavage of the C-N bond using hydrogen gas and a palladium catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for this transformation as it is less prone to catalyst poisoning and can facilitate the reaction at lower pressures. The reaction is typically clean, with toluene as the primary byproduct.
Protocol 2: Synthesis of Methyl Piperidine-4-carboxylate
-
Step 1: Reaction Setup
-
Dissolve Methyl 1-Benzylpiperidine-4-carboxylate (1.0 eq) in ethanol or methanol (approx. 0.1 M).
-
Carefully add 20% Palladium hydroxide on carbon (Pearlman's catalyst, 10-20 mol% by weight) to the solution.
-
-
Step 2: Hydrogenolysis
-
Place the reaction mixture in a hydrogenation apparatus. Purge the system with an inert gas.
-
Introduce hydrogen gas (typically 50-60 psi, though atmospheric pressure can work) and heat the reaction to 40-50°C. Higher pressures can accelerate the reaction.
-
Stir vigorously for 12-24 hours.
-
-
Step 3: Monitoring and Work-up
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the debenzylated product.
-
After completion, cool the reaction to room temperature, vent the hydrogen, and purge with an inert gas.
-
Filter the mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
-
Step 4: Isolation
-
Concentrate the filtrate under reduced pressure. The resulting Methyl Piperidine-4-carboxylate is a secondary amine and can be stored as its hydrochloride salt for improved stability by dissolving the residue in ether and adding a solution of HCl in ether.
-
Modifying the Ester Handle
The methyl ester provides a versatile handle for creating a wide array of functional groups, including carboxylic acids, amides, and alcohols, significantly broadening the synthetic potential of the scaffold.
Causality and Experimental Choices: Saponification, or base-mediated hydrolysis, is the standard method to convert the ester to a carboxylic acid. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in the presence of other sensitive functional groups due to its milder nature and the lower nucleophilicity of the hydroxide ion in the LiOH hydrate. For amide synthesis, coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly efficient and prevent the need to isolate a reactive acid chloride intermediate.[6]
Protocol 3: Saponification to 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
-
Step 1: Reaction Setup
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.
-
-
Step 2: Hydrolysis
-
Stir the mixture at room temperature for 2-6 hours.
-
-
Step 3: Monitoring and Work-up
-
Monitor the reaction by TLC, observing the consumption of the ester starting material.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
-
Step 4: Isolation
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl. The product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
-
Case Study: A Multi-Step Synthesis of a Pharmaceutical Precursor
To demonstrate the strategic integration of these protocols, we outline the synthesis of a key precursor for 4-anilidopiperidine analgesics, a class of potent opioid receptor modulators.[7] This workflow combines hydrogenation, saponification, and amide coupling.
This synthetic sequence highlights how this compound serves as an effective entry point to complex targets. The initial hydrogenation secures the piperidine core, followed by hydrolysis to unmask the carboxylic acid. Finally, a standard amide coupling with aniline yields the desired 4-anilidopiperidine structure, which can be further elaborated, for instance, by N-debenzylation and subsequent N-alkylation.
Conclusion
This compound is more than a simple intermediate; it is a strategic platform for the efficient construction of diverse and complex piperidine-containing molecules. By understanding the reactivity of its core functional groups—the protected amine, the double bond, and the ester—researchers can devise logical and high-yielding synthetic routes to valuable pharmaceutical targets. The protocols and workflows detailed in this guide provide a robust framework for leveraging this powerful building block in drug discovery and development programs.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
-
Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. PubMed.[Link]
-
Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate.[Link]
-
Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.[Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Institutes of Health.[Link]
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This compound CAS 80845-58-5. BIOSYNCE.[Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications.[Link]
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Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health.[Link]
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Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the Parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.[Link]
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The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. PubMed Central.[Link]
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Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. MDPI.[Link]
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Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. National Institutes of Health.[Link]
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1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. National Institutes of Health.[Link]
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Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health.[Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.[Link]
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Synthesis of Methyl 3-Benzyl-1.2,3.3a.4.5-hexahydro-4-[2.2-dimethyl-3-(p-toluenesulfonyloxy)propyl]-7H-pyrrolo(2,3-d)carbazole-6-carboxylate. PrepChem.com.[Link]
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Application Notes & Protocols: Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate as a Versatile Precursor for Novel Compound Synthesis
Abstract
The 1,2,3,6-tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of natural products and clinically significant pharmaceuticals.[1][2] This structural motif is integral to compounds exhibiting diverse biological activities, including analgesic, antimicrobial, and anticancer properties.[2][3] This guide focuses on a particularly valuable derivative, Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, detailing its strategic importance and providing robust protocols for its use as a versatile precursor in the synthesis of novel, highly functionalized heterocyclic compounds for drug discovery and development.[4][5]
Strategic Importance of the Precursor
This compound is a trifunctional synthetic building block, offering three distinct and orthogonal sites for chemical modification. This versatility allows for a systematic and divergent approach to creating libraries of complex molecules for structure-activity relationship (SAR) studies.[4]
-
The Tertiary Amine: The nitrogen atom is protected by a benzyl (Bn) group, which is stable under a variety of reaction conditions but can be selectively removed. The resulting secondary amine is a key handle for introducing diverse functional groups.[6][7]
-
The Endocyclic Alkene: The C4-C5 double bond is susceptible to a range of transformations, including reduction, oxidation, and addition reactions, enabling the introduction of new substituents and stereocenters.
-
The Carboxylate Ester: The methyl ester at the C4 position can be readily hydrolyzed, reduced, or converted into amides, providing a critical attachment point for various pharmacophoric elements.[8][9]
The strategic combination of these features makes this precursor an ideal starting point for exploring the chemical space around the tetrahydropyridine core.
Caption: Key reactive sites of the precursor for divergent synthesis.
Synthesis of the Precursor
While commercially available, understanding the synthesis of the precursor provides context for its purity and potential side products. One efficient method involves a one-pot multicomponent reaction (MCR), which offers advantages in terms of efficiency and atom economy.[3] An alternative, classical approach is the Aza-Diels-Alder reaction, a powerful method for constructing the tetrahydropyridine ring system.[10]
Protocol 2.1: Synthesis via Aza-Diels-Alder Reaction
This protocol describes a general approach for the [4+2] cycloaddition to form the tetrahydropyridine core.
Materials:
-
N-Benzyl-1-azadiene (in situ generated from N-benzylmethanimine and an appropriate diene precursor)
-
Methyl acrylate
-
Lewis Acid Catalyst (e.g., ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.2 equiv) to the cooled solvent.
-
Reagent Addition: Slowly add the N-benzylmethanimine (1.0 equiv) followed by the diene precursor to generate the N-benzyl-1-azadiene in situ.
-
Dienophile Addition: Add methyl acrylate (1.2 equiv) dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[10]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the title compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Protocols for Derivatization
The true utility of this compound lies in its capacity as a scaffold for diversification. The following protocols detail key transformations at its three reactive sites.
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Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Derivatives: A Detailed Guide
Introduction
The 1,2,3,6-tetrahydropyridine scaffold is a privileged heterocyclic motif frequently encountered in the core structures of numerous biologically active compounds and pharmaceuticals. Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This application note provides detailed protocols for the synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key intermediate for the elaboration of more complex molecular architectures. Two primary synthetic strategies will be explored: a classical two-step approach involving N-alkylation and subsequent selective reduction of a pyridinium salt, and a multi-step synthesis centered around an intramolecular Dieckmann condensation. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
PART 1: Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached through several strategic disconnections. Here, we focus on two robust and well-established methods.
Strategy 1: N-Alkylation and Selective Reduction of a Pyridinium Salt
This approach is a classical and often high-yielding method for the preparation of 1,2,3,6-tetrahydropyridines.[1] The synthesis begins with the readily available methyl isonicotinate, which is first N-benzylated to form a stable pyridinium salt. This salt is then selectively reduced to yield the desired tetrahydropyridine derivative. The selectivity of the reduction is crucial to avoid over-reduction to the corresponding piperidine.
Workflow for Strategy 1
Caption: Workflow for the N-alkylation and selective reduction strategy.
Strategy 2: Dieckmann Condensation and Subsequent Transformations
This strategy builds the piperidine ring through an intramolecular Dieckmann condensation of a suitably substituted acyclic diester.[2][3][4] The resulting cyclic β-keto ester is a versatile intermediate that can be further modified to introduce the desired double bond, yielding the tetrahydropyridine core. This method offers flexibility in the introduction of substituents on the piperidine ring.
Workflow for Strategy 2
Caption: Workflow for the Dieckmann condensation-based strategy.
PART 2: Detailed Experimental Protocols
Protocol 1: Synthesis via N-Alkylation and Selective Reduction
This two-step protocol provides a reliable and scalable route to the target compound.
Step 1: Synthesis of N-Benzyl-4-methoxycarbonylpyridinium Bromide
-
Materials:
-
Methyl isonicotinate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a solution of methyl isonicotinate in anhydrous acetone, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting white precipitate of N-benzyl-4-methoxycarbonylpyridinium bromide is collected by filtration.
-
Wash the precipitate with cold acetone and dry under vacuum.[1]
-
-
Expected Yield: Approximately 90-95%.
Step 2: Selective Reduction to this compound
-
Materials:
-
N-Benzyl-4-methoxycarbonylpyridinium Bromide (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-benzyl-4-methoxycarbonylpyridinium bromide in anhydrous ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
-
Expected Yield: Approximately 80-85%.
| Parameter | Value |
| Overall Yield | ~72-81% |
| Reaction Steps | 2 |
| Reaction Time | ~28 hours |
| Purification | Filtration, Extraction, Column Chromatography |
Protocol 2: Synthesis via Dieckmann Condensation
This protocol outlines a multi-step synthesis that constructs the tetrahydropyridine ring.
Step 1: Synthesis of N-Benzyl-bis(2-methoxycarbonylethyl)amine
-
Materials:
-
Benzylamine (1.0 eq)
-
Methyl acrylate (2.2 eq)
-
Methanol
-
-
Procedure:
-
Dissolve benzylamine in methanol.
-
Add methyl acrylate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the methanol under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.
-
Step 2: Dieckmann Condensation to form Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate
-
Materials:
-
N-Benzyl-bis(2-methoxycarbonylethyl)amine (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve the crude diester in anhydrous toluene.
-
Add sodium methoxide portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by column chromatography.
-
-
Expected Yield: 60-70%.
Step 3 & 4: Decarboxylation and Subsequent Conversion (Illustrative)
The resulting β-keto ester can be converted to the target molecule through a series of steps. A common route involves decarboxylation to 1-benzyl-4-piperidone, followed by conversion of the ketone to the desired enol ester.
-
Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-4-piperidone.
-
Conversion to the final product: 1-Benzyl-4-piperidone can then be converted to this compound through various methods, such as a Horner-Wadsworth-Emmons reaction with a phosphonate reagent bearing the methoxycarbonyl group, followed by selective reduction of the exocyclic double bond if necessary. The specifics of this transformation are highly dependent on the chosen reagents and conditions and are beyond the scope of this detailed protocol.
| Parameter | Value (for Dieckmann Condensation Step) |
| Yield | 60-70% |
| Reaction Time | 4-6 hours |
| Purification | Extraction, Column Chromatography |
PART 3: Troubleshooting and Key Considerations
-
Over-reduction in Protocol 1: The use of a mild reducing agent like sodium borohydride at low temperatures is critical to prevent the formation of the fully saturated piperidine ring. If over-reduction is observed, consider using an even milder reducing agent or further optimizing the reaction time and temperature.
-
Low Yields in Dieckmann Condensation: The Dieckmann condensation is sensitive to reaction conditions. Ensure all reagents and solvents are anhydrous, as the presence of water can hydrolyze the esters and the base. The choice of base and solvent can also significantly impact the yield.
-
Purification Challenges: The polarity of the intermediates and the final product may be similar to that of byproducts. Careful optimization of the solvent system for column chromatography is essential for obtaining a pure product.
-
Safety Precautions: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Sodium methoxide is a strong base and corrosive. Always wear appropriate personal protective equipment (PPE).
Conclusion
This application note has detailed two effective protocols for the synthesis of this compound. The N-alkylation and selective reduction method is a more direct and often higher-yielding approach, while the Dieckmann condensation strategy offers greater flexibility for analog synthesis. The choice of method will depend on the specific research goals, available starting materials, and desired scale of the synthesis. By following the detailed protocols and considering the key practical aspects discussed, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
-
Wikipedia. Dieckmann condensation. Available at: [Link].
-
SynArchive. Dieckmann Condensation. Available at: [Link].
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link].
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
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Scale-up synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
An Application Note for the Scale-Up Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Introduction: The Significance of a Versatile Heterocyclic Scaffold
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules and serves as a crucial intermediate for the synthesis of more complex piperidine-based compounds, which are prevalent in FDA-approved drugs.[1][2] The tetrahydropyridine core, with its versatile substitution pattern, allows for the exploration of vast chemical space, making it a molecule of high interest for researchers in neuropharmacology and other therapeutic areas.[3][4][5] As an analog of arecoline, it has potential applications in the study of muscarinic acetylcholine receptors.[6][7]
This document provides a comprehensive guide for the scale-up synthesis of this important intermediate, focusing on a robust and reproducible two-step process. As a senior application scientist, this guide emphasizes not just the procedural steps but the underlying chemical principles, safety considerations, and critical process parameters essential for a successful scale-up campaign.
Synthetic Strategy: A Robust Pathway via Pyridinium Salt Reduction
For the multi-gram to kilogram scale synthesis of the target compound, a two-step approach starting from commercially available materials is proposed. This strategy involves the quaternization of a pyridine precursor followed by a selective partial reduction. This pathway is chosen for its high efficiency, operational simplicity, and the avoidance of harsh reaction conditions often associated with other methods.
-
Step 1: N-Benzylation of Methyl Isonicotinate. The synthesis begins with the quaternization of the nitrogen atom in methyl isonicotinate using benzyl bromide. This reaction proceeds cleanly to form the stable pyridinium salt, Methyl 1-benzyl-4-(methoxycarbonyl)pyridin-1-ium bromide. This salt is typically a crystalline solid, which facilitates its isolation and purification by simple filtration, a significant advantage for large-scale work.
-
Step 2: Selective Catalytic Hydrogenation. The core of the synthesis is the selective partial reduction of the pyridinium ring. While various reducing agents can be employed, catalytic hydrogenation offers a clean, efficient, and scalable method.[8] Using a catalyst like rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) under controlled hydrogen pressure and mild temperature allows for the selective reduction of the pyridine ring to the desired 1,2,3,6-tetrahydropyridine isomer.[2][9] This method is preferable to chemical reductants like sodium borohydride for this specific transformation on scale, as it often provides better selectivity and avoids the handling of large quantities of reactive metal hydrides and the associated complex work-up procedures.
This strategic approach ensures a high-yielding and scalable process suitable for drug development professionals.
Visualizing the Synthetic Workflow
The overall process from starting materials to the final product is outlined below.
Caption: Overall workflow for the two-step synthesis.
Detailed Protocols and Experimental Parameters
Safety First: Before commencing any experimental work, it is imperative to review the Safety Data Sheets (SDS) for all reagents. This synthesis involves hazardous materials including benzyl bromide (a lachrymator), flammable solvents, and potentially pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves.[10][11][12][13] An emergency shower and eyewash station must be readily accessible.
Part 1: Synthesis of Methyl 1-benzyl-4-(methoxycarbonyl)pyridin-1-ium bromide
This step involves the formation of the key pyridinium salt intermediate.
| Parameter | Value | Rationale / Expert Insight |
| Reactants | ||
| Methyl Isonicotinate | 1.0 equiv (e.g., 1.00 kg, 7.29 mol) | The limiting reagent. Ensure high purity (>98%) for optimal results. |
| Benzyl Bromide | 1.05 equiv (e.g., 1.32 kg, 7.66 mol) | A slight excess ensures complete conversion of the starting pyridine. |
| Solvent | ||
| Acetonitrile | 5 L/kg of Methyl Isonicotinate | Acetonitrile is an excellent solvent for this Sₙ2 reaction, promoting the formation of the salt, which often precipitates upon formation, driving the reaction to completion. |
| Reaction Conditions | ||
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy for the reaction to proceed at a practical rate without significant byproduct formation. |
| Reaction Time | 12-16 hours | Monitor by TLC or ¹H NMR until consumption of the starting material is complete.[14][15] |
Step-by-Step Protocol:
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with methyl isonicotinate and acetonitrile. Begin agitation to ensure a homogeneous solution.
-
Addition of Benzyl Bromide: Carefully add the benzyl bromide to the reactor. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-16 hours. The product will begin to precipitate as a white solid.
-
Reaction Monitoring: Periodically take samples to monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the methyl isonicotinate spot indicates completion.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C for at least 2 hours to maximize precipitation.
-
Filtration: Isolate the solid product by filtration. Wash the filter cake with cold acetonitrile (2 x 1 L) to remove any unreacted starting materials.
-
Drying: Dry the resulting white crystalline solid under vacuum at 40-50°C to a constant weight. The product is typically of high purity and can be used directly in the next step.
Part 2: Selective Hydrogenation to this compound
This critical step reduces the pyridinium salt to the target tetrahydropyridine.
| Parameter | Value | Rationale / Expert Insight |
| Reactants | ||
| Pyridinium Salt | 1.0 equiv (e.g., 1.00 kg, 3.24 mol) | The substrate from Part 1. |
| Catalyst | ||
| Rhodium(III) Oxide (Rh₂O₃) | 0.5 mol% | Rh₂O₃ has shown excellent activity and selectivity for the hydrogenation of functionalized pyridines under mild conditions.[2] |
| Solvent | ||
| Methanol or TFE | 10 L/kg of Pyridinium Salt | Methanol is a common solvent for hydrogenations. 2,2,2-Trifluoroethanol (TFE) can also be an excellent choice, often enhancing catalyst activity.[2] |
| Reaction Conditions | ||
| Hydrogen Pressure | 5 bar (approx. 73 psi) | This pressure is sufficient for the reaction to proceed efficiently without requiring specialized high-pressure equipment. |
| Temperature | 40°C | Mild heating increases the reaction rate while minimizing the risk of over-reduction to the fully saturated piperidine.[1] |
| Reaction Time | 16-24 hours | Monitor by GC or ¹H NMR for the disappearance of the starting material. |
Step-by-Step Protocol:
-
Reactor Setup: Use a high-pressure reactor (e.g., a Parr hydrogenator) equipped with a mechanical stirrer, heating jacket, and pressure gauge.
-
Catalyst Handling: In the fume hood, carefully charge the reactor with the pyridinium salt and the solvent (methanol or TFE).
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Rh₂O₃ catalyst. Caution: Hydrogenation catalysts can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry in the air.[1]
-
Reaction Execution: Pressurize the reactor with hydrogen to 5 bar. Heat the mixture to 40°C with vigorous stirring. The reaction is often accompanied by an uptake of hydrogen.
-
Reaction Monitoring: Monitor the reaction by checking the hydrogen pressure (it will drop as the gas is consumed) and by analyzing samples via GC or NMR.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor several times with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the rhodium catalyst. Wash the pad with additional methanol. Crucial Safety Note: Keep the filter cake wet with water or solvent at all times to prevent ignition.[1]
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. The crude product can be purified by vacuum distillation or by crystallization of a salt (e.g., hydrochloride) if required, to yield the final product.[16]
Characterization of the Final Product
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
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- Sciencemadness Discussion Board. Synthesis of Arecoline - 3 Steps from Nicotinic Acid. (2010).
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- ResearchGate. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. (2024).
- Journal of the American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025).
- Wikipedia. Arecoline.
- Alfa Chemistry. Dieckmann Condensation.
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- ACS Publications. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014).
- Thermo Fisher Scientific. Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET. (2024).
- ResearchGate. Natural Alkaloid Arecoline-Derived Amino Acid Derivatives: Design, Synthesis, and Evaluation of Their Antifungal Activity in an Agricultural Context. (2025).
- YouTube. Dieckmann condensation. (2019).
- Gelest, Inc. aks760 - sodium methoxide, 95%. (2015).
- ResearchGate. CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
- Actylis Lab Solutions. Sodium methoxide MSDS. (2010).
- Wikipedia. Dieckmann condensation.
- ChemicalBook. Sodium Methoxide - Safety Data Sheet. (2025).
- E-RESEARCHCO. The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview.
- The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- NIH National Center for Biotechnology Information. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014).
- BIOSYNCE. This compound CAS 80845-58-5.
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Application Notes and Protocols: Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in Medicinal Chemistry
Introduction: The Strategic Importance of the Tetrahydropyridine Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3,6-tetrahydropyridine scaffold is a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents targeting the central nervous system (CNS).[1] Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key synthetic intermediate, embodies the versatility of this heterocyclic system.[2] Its strategic placement of functional groups—a protective benzyl group on the nitrogen, an ester for further elaboration, and a crucial double bond for stereoselective modifications—renders it a highly valuable building block in drug discovery.
This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of potent analgesics and its potential as a precursor for novel neuroprotective agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize its significance within the broader scope of neuropharmacology.
A critical aspect of handling tetrahydropyridine derivatives is the awareness of their potential neurotoxicity, exemplified by the infamous 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] This structural relative is a potent neurotoxin used to induce Parkinsonism in animal models, underscoring the importance of careful molecular design and rigorous biological evaluation when working with this class of compounds.[3]
I. Application in the Synthesis of Potent Analgesics: The 4-Anilinopiperidine Class
A primary and well-established application of scaffolds related to this compound is in the synthesis of 4-anilinopiperidine-based opioid analgesics, a class that includes highly potent drugs such as fentanyl and its analogues.[4] The synthetic pathway leverages the tetrahydropyridine core to construct the crucial 4-amino-4-carboxypiperidine backbone.
Synthetic Strategy Overview
The general strategy involves the transformation of the tetrahydropyridine into a saturated piperidine, followed by functionalization at the 4-position to introduce the anilino group and subsequent N-acylation. The benzyl group serves as a stable protecting group that can be removed in the final stages of the synthesis.
Caption: Synthetic workflow for 4-anilinopiperidine analgesics.
Detailed Protocol: Synthesis of a Key Fentanyl Precursor
This protocol outlines the synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type analgesics, adapted from methodologies using related starting materials.[4][5]
Step 1: Reduction of the Tetrahydropyridine Ring
-
Rationale: The double bond is reduced to form the saturated piperidine ring, which is the core of the final analgesic compounds. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add Palladium on carbon (10% w/w, 0.05 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Methyl 1-benzylpiperidine-4-carboxylate.
-
Step 2: Introduction of the Anilino Group (Strecker-type Synthesis Adaptation)
-
Rationale: This step introduces the critical anilino moiety at the 4-position. While a direct conversion from the ester is challenging, a common approach involves the corresponding ketone. For the purpose of this protocol, we will assume a synthetic equivalent starting from 1-benzylpiperidin-4-one, which can be derived from our starting material. A more direct, albeit complex, multi-step process from the ester would involve hydrolysis, oxidation to the ketone, and then the following steps.
-
Procedure (starting from the corresponding ketone):
-
To a solution of 1-benzylpiperidin-4-one (1.0 eq) in a suitable solvent, add aniline (1.1 eq) and trimethylsilyl cyanide (1.2 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the α-aminonitrile.
-
Hydrolyze the nitrile to the carboxylic acid using a strong acid (e.g., concentrated H₂SO₄ followed by aqueous workup).
-
Esterify the resulting carboxylic acid with methanol and thionyl chloride to yield Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate.
-
Step 3: N-Acylation
-
Rationale: The anilino nitrogen is acylated with propionyl chloride, a key structural feature for high-potency opioid receptor binding.
-
Procedure:
-
Dissolve Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add propionyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to obtain the N-acylated product.
-
Step 4: N-Debenzylation
-
Rationale: The final step is the removal of the benzyl protecting group to yield the secondary amine, which can then be alkylated to produce various fentanyl analogs.
-
Procedure:
-
Dissolve the N-acylated intermediate in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20% w/w).
-
Hydrogenate under a hydrogen atmosphere (60 psi) at 50 °C for 24 hours.
-
Filter and concentrate to yield the final precursor.
-
| Step | Reactants | Key Reagents | Typical Yield |
| 1 | This compound | H₂, Pd/C | >95% |
| 2 | 1-Benzylpiperidin-4-one | Aniline, TMSCN, H₂SO₄, MeOH/SOCl₂ | ~40-45% (over 3 steps)[5] |
| 3 | Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate | Propionyl chloride, Et₃N | ~70-80%[5] |
| 4 | N-Acylated intermediate | H₂, Pd(OH)₂/C | >90% |
II. Application in the Synthesis of Neuroprotective Agents
The tetrahydropyridine scaffold is present in numerous compounds with neuroprotective properties.[1] While specific protocols starting from this compound are not readily found in public literature, its structure allows for logical synthetic modifications to access novel neuroprotective candidates.
Rationale for Neuroprotective Activity
Derivatives of tetrahydropyridine have shown efficacy in models of neurodegeneration through various mechanisms, including the modulation of neurotransmitter systems and ion channels. The structural similarity to MPTP allows for the design of compounds that can interact with monoamine transporters, potentially acting as dopamine reuptake inhibitors or modulators of other CNS targets.
Proposed Synthetic Workflow for Novel Neuroprotective Agents
Sources
Application Notes and Protocols for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in Neuroscience Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in neuroscience research. Given its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely used to model Parkinson's disease, this guide critically evaluates the potential applications of this compound. Based on the current scientific literature, this compound is not utilized to induce parkinsonian pathology. Instead, its primary value in neuroscience research lies in its potential application as a non-neurotoxic structural analog and a negative control in studies involving MPTP. This guide details the scientific rationale for this application and provides detailed protocols for its use in a research setting.
Introduction: The Quest for Specificity in Parkinson's Disease Modeling
The study of neurodegenerative disorders, particularly Parkinson's disease (PD), relies heavily on the use of animal models that recapitulate key aspects of the human condition. One of the most established and widely used toxin-based models involves the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] The discovery of MPTP's selective neurotoxicity to dopaminergic neurons in the substantia nigra pars compacta revolutionized PD research, providing a powerful tool to investigate disease mechanisms and test potential therapeutic interventions.[3][4]
This compound shares a core tetrahydropyridine structure with MPTP, prompting interest in its potential neurotoxic properties. However, a thorough review of the scientific literature reveals a lack of evidence for its use in inducing a Parkinson's-like phenotype. In contrast, studies on structurally related analogs suggest that it is likely devoid of neurotoxic effects. This guide, therefore, repositions this compound not as a tool for inducing neurodegeneration, but as a crucial component for ensuring the specificity and validity of MPTP-based research through its use as a non-toxic control.
The MPTP Model of Parkinson's Disease: A Mechanistic Overview
To appreciate the role of a non-toxic analog, it is essential to understand the mechanism of MPTP-induced neurotoxicity. MPTP itself is a lipophilic pro-toxin that readily crosses the blood-brain barrier.[5] Its toxicity is contingent on a two-step metabolic activation process:
-
Oxidation by Monoamine Oxidase B (MAO-B): Within glial cells, particularly astrocytes, MPTP is oxidized by MAO-B to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[6][7]
-
Conversion to MPP+: MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[5][6][7]
The selective vulnerability of dopaminergic neurons stems from the high affinity of MPP+ for the dopamine transporter (DAT).[8] Once taken up into dopaminergic neurons, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[9][10] This leads to a cascade of detrimental events, including ATP depletion, oxidative stress, and ultimately, apoptotic cell death.
Sources
- 1. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Severe acute neurotoxicity reflects absolute intra-carotid 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine dose in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate for Biological Assays
Introduction: Unlocking the Therapeutic Potential of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key intermediate in drug synthesis, serves as a versatile starting material for creating diverse molecular libraries for biological screening.[2] Its structural similarity to arecoline, a natural alkaloid from the areca nut, suggests potential interactions with various neurological targets.[3][4][5] Arecoline itself exhibits activity at muscarinic and nicotinic acetylcholine receptors, and its derivatives have been explored for their effects on the dopamine transporter (DAT).[4][6][7] This guide provides detailed protocols for the chemical derivatization of this core scaffold and subsequent evaluation of the synthesized compounds in relevant biological assays, with a focus on monoamine transporter inhibition.
The rationale for focusing on monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), stems from their critical role in regulating neurotransmission.[8] Dysfunction of these transporters is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD), making them prime targets for drug discovery.[8][9] The tetrahydropyridine nucleus is a known pharmacophore for monoamine oxidase (MAO) inhibitors and transporter ligands, further justifying the exploration of its derivatives.[1][10]
This document is intended for researchers, scientists, and drug development professionals. It outlines strategic derivatization approaches at key positions of the this compound molecule and provides validated, step-by-step protocols for assessing the biological activity of the resulting derivatives, particularly as monoamine reuptake inhibitors.
Part 1: Chemical Derivatization Strategies and Protocols
The structure of this compound offers several sites for chemical modification to generate a library of analogs with diverse physicochemical properties. The primary points of derivatization are the ester group at the C4 position and the N-benzyl group.
Derivatization of the C4-Ester Group
The methyl ester at the C4 position can be readily converted into a variety of functional groups, including amides, carboxylic acids, and alcohols, which can then be further functionalized.
This protocol describes the direct conversion of the methyl ester to an amide by reaction with a primary or secondary amine. This is a robust method for introducing a wide range of substituents.
Rationale: The introduction of an amide bond can significantly alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule, potentially leading to improved target engagement and pharmacokinetic properties.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Methanol (anhydrous)
-
Sodium methoxide (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the desired amine (1.2 eq) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired amide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, which serves as a key intermediate for further derivatization.
Rationale: The carboxylic acid functional group can be used to form a variety of other derivatives, such as esters with different alkyl groups or amides via coupling reactions. It also introduces a negative charge at physiological pH, which can influence receptor interactions and solubility.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl, 1N)
-
Dichloromethane (DCM) or Ethyl acetate
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.
Derivatization of the N-Benzyl Group
The N-benzyl group can be removed and replaced with other substituents to explore the structure-activity relationship (SAR) at the nitrogen atom.[11]
This two-step protocol involves the removal of the benzyl group followed by the introduction of a new substituent.
Rationale: Modifying the N-substituent can impact the molecule's lipophilicity, basicity, and steric profile, which are critical for its interaction with biological targets. This allows for the exploration of a wide range of alkyl, aryl, and heterocyclic moieties.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate
-
Methanol or Ethanol
-
Desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure (Step 1: Debenzylation):
-
Dissolve this compound in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (using a balloon filled with H₂ or a Parr hydrogenator) or add ammonium formate for transfer hydrogenation.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate.
Procedure (Step 2: N-Alkylation/Arylation):
-
Dissolve the debenzylated intermediate from Step 1 in acetonitrile or DMF.
-
Add a suitable base such as potassium carbonate or triethylamine.
-
Add the desired alkyl or aryl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 2: Biological Assays for Monoamine Transporter Inhibition
The primary biological evaluation of the synthesized derivatives will focus on their ability to inhibit the reuptake of monoamines (dopamine, norepinephrine, and serotonin) by their respective transporters. Radioligand binding assays and neurotransmitter uptake assays are the gold-standard methods for this purpose.[8]
General Experimental Workflow
The following diagram illustrates the typical workflow for assessing the inhibitory activity of test compounds on monoamine transporters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. mdpi.com [mdpi.com]
- 4. Arecoline (Betel Nuts) [flipper.diff.org]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the technical support center for the purification of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of tetrahydropyridine derivatives is a critical step in many synthetic workflows, and this document aims to equip you with the knowledge to overcome common challenges and ensure the high purity of your final compound.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My crude product is a persistent oil, but the literature reports it as a solid. What are the likely causes and how can I induce crystallization?
Answer:
The oily nature of your product, when a solid is expected, typically points to the presence of impurities that are depressing the melting point or inhibiting crystal lattice formation.
Common Causes:
-
Residual Solvents: The most common culprits are high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO, toluene).
-
Starting Material Contamination: Incomplete reaction can leave behind starting materials which may be oils themselves.
-
Side-Products: The synthesis of tetrahydropyridines can sometimes yield side-products that are oils.[2]
-
Excess Benzylating Agent: Residual benzyl bromide or a related benzylating agent can be a persistent oily impurity.
Troubleshooting Steps:
-
High-Vacuum Drying: Initially, attempt to remove volatile impurities by drying the oil under a high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C).
-
Solvent Trituration:
-
Choose a solvent in which your desired product has very low solubility, but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture thereof).
-
Add a small amount of the cold solvent to your oil and vigorously stir or sonicate. The goal is to wash away the impurities, leaving your product to solidify.
-
If the product solidifies, it can then be collected by vacuum filtration and washed with more cold solvent.
-
-
Recrystallization: If trituration fails, recrystallization is the next logical step. A systematic approach to solvent selection is crucial.[3][4][5]
-
Single Solvent Method: Find a solvent that dissolves your compound when hot but not at room temperature.[3] Ethanol or isopropanol can be good starting points.[6]
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective.[3] A common pairing is a "good" solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a "poor" solvent in which it is insoluble (e.g., hexanes, heptane).[7] Dissolve the oil in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites.
-
Seeding with a small crystal of the pure compound if available.
-
Cooling the solution in an ice bath or refrigerator to further decrease solubility.[3]
-
Question: My NMR spectrum shows persistent peaks that I suspect are solvent or grease impurities. How can I definitively identify and remove them?
Answer:
Residual solvent and grease peaks are a common nuisance in NMR analysis. Accurate identification is the first step to effective removal.
Identification:
-
Consult Chemical Shift Tables: There are extensive, well-established tables that list the characteristic ¹H and ¹³C NMR chemical shifts of common laboratory solvents and impurities in various deuterated solvents.[8][9][10][11][12] Compare the chemical shifts and multiplicities of your unknown peaks to these tables.
-
Common Impurities to Look For:
-
Solvents: Acetone (δ ~2.17 in CDCl₃), Ethyl Acetate (δ ~1.26, 2.05, 4.12 in CDCl₃), Dichloromethane (δ ~5.30 in CDCl₃), Toluene (δ ~2.36, 7.17-7.25 in CDCl₃), Hexane (δ ~0.88, 1.27 in CDCl₃).[10][12]
-
Grease: Silicone grease often appears as a broad singlet around δ 0.07 ppm in CDCl₃.[12] Hydrocarbon grease will show broad multiplets in the δ 1.2-1.4 ppm region.
-
Removal Strategies:
-
Azeotropic Distillation: For water, co-evaporation with a solvent that forms a low-boiling azeotrope, such as toluene, can be effective.
-
High-Vacuum Drying: As mentioned previously, placing the sample under a high vacuum for several hours can remove most common organic solvents.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., water, benzene, or 1,4-dioxane) and is not volatile itself, lyophilization can be an excellent method for removing residual solvents.
-
Column Chromatography: A well-run flash column chromatography is highly effective at separating the desired compound from non-volatile impurities like grease and some high-boiling solvents.
-
Precipitation/Recrystallization: As a final purification step, recrystallization is often very effective at excluding solvent molecules from the crystal lattice, leading to a highly pure, solvent-free solid.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification technique for achieving high purity (>98%) of this compound?
A1: For achieving high purity, a multi-step approach is often best. The most robust method is typically flash column chromatography followed by recrystallization .
-
Flash Column Chromatography: This technique is excellent for removing significant impurities, including unreacted starting materials and major side-products. A typical stationary phase would be silica gel. The mobile phase (eluent) should be chosen based on TLC analysis to provide good separation between your product and impurities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is often effective.[13]
-
Recrystallization: After column chromatography, recrystallization is ideal for removing trace impurities and achieving high crystalline purity.[5] This step is crucial for obtaining a sharp melting point and an analytically pure sample.
Q2: What are some common impurities I should expect from the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route. However, for common syntheses involving the N-benzylation of a pyridine precursor, you might encounter:
-
Unreacted Starting Materials: The corresponding pyridine precursor and benzyl bromide (or other benzylating agent).
-
Over-alkylation Products: In some cases, quaternary ammonium salts can form if the nitrogen is further alkylated.
-
Oxidation Products: Dihydropyridine and tetrahydropyridine systems can be susceptible to oxidation to the corresponding pyridinium species, especially if exposed to air for extended periods at elevated temperatures.
-
Products of Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to a range of structurally related impurities.[14]
Q3: What are the recommended storage conditions for the purified this compound to prevent degradation?
A3: To ensure the long-term stability of your purified compound, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C in a refrigerator.[15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Ensure the compound is thoroughly dried before storage and kept in a tightly sealed container to prevent moisture absorption.
Q4: Can I use ¹H NMR to assess the purity of my final product? What are the key signals to look for?
A4: Yes, ¹H NMR is an excellent tool for assessing the purity of your compound. For this compound, you should look for the following characteristic signals:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Methyl Ester Protons: A singlet around δ 3.7 ppm for the -OCH₃ group.
-
Benzyl CH₂ Protons: A singlet for the benzylic methylene protons (-CH₂-Ph).
-
Tetrahydropyridine Ring Protons: A series of multiplets corresponding to the protons on the tetrahydropyridine ring.
The absence of significant peaks corresponding to starting materials or common solvents is a good indication of purity. Integration of the peaks should also correspond to the correct proton ratios.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various ratios of hexanes and ethyl acetate. The ideal system will show good separation between your product spot (Rf value of ~0.3-0.4) and any impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting small aliquots from each fraction.
-
If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute your product.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for recrystallizing this compound.
Materials:
-
Purified (by column chromatography) or crude solid product
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system based on solubility tests.[7] The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slow cooling, which promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
-
Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2022). ACS Omega. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
This compound CAS 80845-58-5. BIOSYNCE. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
General methods. The Royal Society of Chemistry. [Link]
- N-benzylpiperidine and tetrahydropyridine derivatives.
-
Photoredox-Catalyzed Ring-Opening Addition Reaction between Benzyl Bromides and Cyclic Ethers. Synfacts. [Link]
-
Protein Purification Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Antibody purification troubleshooting tips. Tebubio. [Link]
-
Impurities. Genotek Biochem. [Link]
-
4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. PubMed. [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. National Institutes of Health. [Link]
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biosynce.com [biosynce.com]
Technical Support Center: Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided herein is curated to offer both theoretical understanding and practical solutions to frequently encountered issues in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and issues that may arise during the synthesis of this compound.
Q1: What is the most probable synthetic route for this compound?
A1: A common and logical synthetic pathway commences with the N-benzylation of a pre-existing piperidine derivative, such as methyl isonipecotate (methyl piperidine-4-carboxylate). This secondary amine is reacted with a benzylating agent, like benzyl chloride or benzyl bromide, in the presence of a base to yield the tertiary amine, Methyl 1-benzylpiperidine-4-carboxylate. Subsequent chemical modifications would be required to introduce the double bond at the 3,6-position of the piperidine ring.
Q2: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?
A2: Low yields and multiple spots on a TLC plate are indicative of side reactions. The most common side products in this synthesis include:
-
Over-alkylation product (Quaternary Ammonium Salt): The desired tertiary amine product can react further with the benzylating agent to form a quaternary ammonium salt.[1][2][3]
-
Unreacted Starting Material: Incomplete reaction can leave unreacted methyl isonipecotate.
-
Products of Ester Hydrolysis: If the reaction conditions are not anhydrous or if a strong base is used, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[4][5]
-
Elimination Products: Depending on the subsequent steps to introduce the double bond, elimination reactions can lead to isomeric tetrahydropyridines. The synthesis of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a well-documented case where elimination is a key side reaction.[1][6][7][8][9]
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: To minimize over-alkylation, you can employ several strategies:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the benzylating agent.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[10]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid byproduct without promoting side reactions.
-
Reaction Temperature: Maintain a moderate reaction temperature, as higher temperatures can favor over-alkylation.
Q4: I suspect my ester group is being hydrolyzed. How can I prevent this?
A4: Ester hydrolysis can be prevented by:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Choice of Base: Use a non-hydroxide base, such as potassium carbonate or triethylamine, to avoid introducing hydroxide ions that can act as nucleophiles.
-
Temperature Control: Avoid excessive heat, which can accelerate hydrolysis.
-
Work-up Procedure: During the work-up, avoid strongly acidic or basic aqueous solutions for extended periods.
II. Troubleshooting Guide: Identification and Mitigation of Common Side Products
This section provides a more in-depth analysis of the common side products, their mechanisms of formation, and detailed strategies for their prevention and removal.
Side Product 1: N-Benzyl-N-methyl-4-(methoxycarbonyl)piperidin-1-ium halide (Quaternary Ammonium Salt)
-
Mechanism of Formation: This side product arises from the reaction of the desired product, this compound (a tertiary amine), with the benzylating agent (e.g., benzyl chloride). The lone pair of electrons on the nitrogen atom of the product attacks the benzylic carbon of the benzylating agent in an SN2 reaction. This is a classic example of over-alkylation, which is common when alkylating amines.[1][3][11]
-
Identification:
-
TLC: The quaternary salt is highly polar and will likely have a very low Rf value, often remaining at the baseline.
-
Solubility: It is typically soluble in water and polar protic solvents, but insoluble in many organic solvents used for extraction.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the benzylic protons will show a characteristic downfield shift compared to the N-benzyl group in the desired product. The presence of two distinct benzyl group signals can be indicative of this species.
-
Mass Spectrometry: ESI-MS will show a cationic peak corresponding to the molecular weight of the quaternary ammonium cation.
-
-
Mitigation Strategies:
-
Reagent Stoichiometry: Use a 1:1 molar ratio of the piperidine starting material to the benzylating agent, or a slight excess of the amine.
-
Controlled Addition: Add the benzylating agent dropwise to the reaction mixture at a controlled temperature.[10]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed, preventing further reaction of the product.
-
Side Product 2: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
-
Mechanism of Formation: This side product is the result of the hydrolysis of the methyl ester functional group. This can be catalyzed by either acid or base. In the context of this synthesis, residual water in the reagents or solvents, or the use of a hydroxide-containing base, can lead to this side reaction.[4][12]
-
Identification:
-
TLC: The carboxylic acid is more polar than the ester and will have a lower Rf value. It may streak on the TLC plate.
-
Solubility: It will be soluble in aqueous base due to the formation of a carboxylate salt.
-
IR Spectroscopy: A broad O-H stretch will be observed in the region of 2500-3300 cm⁻¹, and the carbonyl stretch (C=O) may shift slightly compared to the ester.
-
NMR Spectroscopy: The most telling sign in the ¹H NMR spectrum is the disappearance of the methyl singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
-
Mitigation Strategies:
-
Dry Reaction Conditions: Use anhydrous solvents and reagents. Consider drying glassware in an oven before use.
-
Appropriate Base: Employ a non-nucleophilic, anhydrous base like potassium carbonate or triethylamine.
-
Aqueous Work-up: If an aqueous work-up is necessary, use neutral or slightly acidic/basic conditions and minimize the contact time.
-
Side Product 3: Decarboxylated Product
-
Mechanism of Formation: If the synthesis involves a β-keto ester intermediate, this species can undergo hydrolysis to a β-keto acid, which is prone to decarboxylation upon heating to yield a ketone.[6][7][8][13][14] While the target molecule is not a β-keto ester, certain synthetic routes might proceed through intermediates that are susceptible to this reaction.
-
Identification:
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the loss of the methoxycarbonyl group (a decrease of 59 amu).
-
NMR Spectroscopy: The signals corresponding to the methyl ester will be absent in both ¹H and ¹³C NMR spectra. New signals corresponding to the proton at the 4-position will appear.
-
-
Mitigation Strategies:
-
Avoid High Temperatures: If a β-keto ester intermediate is suspected, avoid prolonged heating, especially under acidic or basic conditions.
-
Careful pH Control: Maintain a neutral pH during the reaction and work-up to prevent hydrolysis of the ester.
-
III. Experimental Protocols and Data
Protocol: N-Benzylation of Methyl Isonipecotate
This protocol provides a general procedure for the N-benzylation step, a likely first step in the synthesis of the target molecule.
-
Reaction Setup: To a solution of methyl isonipecotate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a non-nucleophilic base such as anhydrous potassium carbonate (1.5-2.0 eq.).
-
Reagent Addition: Slowly add benzyl chloride (1.0-1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Side Product | TLC Rf (typical) | Key NMR Signal (¹H) | Mitigation |
| Quaternary Salt | Very low (baseline) | Multiple benzyl signals | Control stoichiometry, slow addition |
| Carboxylic Acid | Lower than product | Broad singlet >10 ppm | Anhydrous conditions, non-hydroxide base |
| Decarboxylated Product | Higher than product | Absence of methyl ester singlet | Avoid high temperatures and harsh pH |
Table 1: Summary of Common Side Products and their Characteristics.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the formation of common side products.
Caption: Reaction scheme for the synthesis and major side product pathways.
V. Analytical Methods for Impurity Profiling
A combination of analytical techniques is essential for the identification and quantification of impurities in the synthesis of this compound.[9][15][16][17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated component, which is crucial for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and any isolated impurities. Specific chemical shifts and coupling constants can confirm the identity of the side products mentioned in the troubleshooting guide.[19]
By understanding the potential side reactions and implementing the appropriate control measures and analytical techniques, researchers can significantly improve the yield and purity of this compound.
VI. References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). Royal Society of Chemistry. [Link]
-
Decarboxylation. (n.d.). Chemistry Steps. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt. Google Patents.
-
Science Info. (2023, November 8). Quaternary Ammonium Salts: Definition, Preparation, Applications. [Link]
-
European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt. Google Patents.
-
ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time.... [Link]
-
Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride). (n.d.). Google Patents.
-
National Institutes of Health. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]
-
National Institutes of Health. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. [Link]
-
National Institutes of Health. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Arkivoc. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]
-
6.3 Methyl Esters and Derivatives. (n.d.). [Link]
-
Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD. [Link]
-
National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]
-
Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International. [Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2025). Organic Syntheses. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. (n.d.). Google Patents.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
-
Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. [Link]
-
National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.). Google Patents.
-
ResearchGate. (2017, June 20). Hydrolysis of ester that carry alkyl bromide. [Link]
-
Asian Journal of Chemistry. (2017). [Link]
-
Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
-
National Institutes of Health. (2025, May 22). Application of IVDr NMR spectroscopy to stratify Parkinson's disease with absolute quantitation of blood serum metabolites and lipoproteins. [Link]
Sources
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- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. aklectures.com [aklectures.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
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- 13. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
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- 18. biopharminternational.com [biopharminternational.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents, including analogs of bioactive natural products like arecoline.[1][2] The successful synthesis of this compound with high yield and purity is crucial for advancing research and development timelines.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices. We will focus on the most common and accessible synthetic route: a two-step process involving the N-benzylation of a pyridine precursor followed by a selective partial reduction. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize reaction conditions, and achieve reliable, high-yield results.
Visual Overview: Primary Synthetic Pathway
The following diagram illustrates the two-step synthesis that forms the basis of this guide.
Caption: Two-step synthesis of the target compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis.
Step 1: N-Benzylation of Methyl Nicotinate
Q1: My N-benzylation reaction is slow, or the conversion to the pyridinium salt is incomplete. How can I improve it?
Answer: This is a common issue often related to reaction kinetics and reagent purity. Here are the key factors to investigate:
-
Solvent Choice: While reactions are sometimes performed neat or in solvents like acetone, using a moderately polar aprotic solvent such as acetonitrile or DMF can improve the solubility of the starting materials and accelerate the reaction. For N-methylation, a related process, reactions have been found to proceed effectively in acetone at room temperature overnight.[1]
-
Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C or reflux) can significantly increase the rate of quaternization.[3] However, be cautious of potential side reactions at higher temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid degradation.
-
Reagent Purity:
-
Benzyl Halide: Use freshly distilled or a newly opened bottle of benzyl bromide or chloride. Benzyl halides can degrade over time, releasing acidic HBr or HCl, which can complicate the reaction.
-
Methyl Nicotinate: Ensure your starting material is pure and free from acidic impurities like nicotinic acid. An acid-base extraction of the starting material may be necessary if its purity is questionable.
-
-
Leaving Group: Benzyl bromide is more reactive than benzyl chloride and will typically result in a faster reaction. If you are using benzyl chloride and experiencing slow conversion, consider switching to the bromide.
Q2: I'm observing a dark color change and multiple spots on my TLC during N-benzylation. What are these impurities?
Answer: Dark coloration and the formation of byproducts often point to side reactions or degradation.
-
Cause: The primary cause is often the presence of impurities or excessive heat. Benzyl halides, especially when impure, can undergo self-condensation or react with trace amounts of water. Furthermore, prolonged heating can lead to the decomposition of the pyridinium salt product.
-
Preventative Measures:
-
Use High-Purity Reagents: As mentioned above, this is the most critical step.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction requires extended heating.
-
Controlled Heating: Use an oil bath for uniform temperature control and avoid localized overheating. Monitor the reaction closely and stop heating as soon as TLC indicates the consumption of the starting material.
-
Workup: Proceed to the workup and isolation of the pyridinium salt promptly after the reaction is complete to minimize degradation.
-
Step 2: Selective Reduction of the N-Benzylpyridinium Salt
Q3: My overall yield is very low after the reduction step. What are the most critical parameters for the sodium borohydride reduction?
Answer: The selective reduction of a pyridinium salt to a tetrahydropyridine is highly sensitive to reaction conditions. Low yields are often a result of over-reduction, side reactions, or product decomposition during workup.
-
Temperature Control (Critical): This is the single most important factor. The reaction is exothermic and must be kept cold (typically between -10 °C and 0 °C) using an ice-salt or acetone/dry ice bath.[4] Adding the sodium borohydride (NaBH₄) slowly in small portions allows you to maintain this low temperature. A temperature spike will lead to a loss of selectivity and promote over-reduction to the fully saturated piperidine.
-
Solvent System: A mixture of methanol and water is commonly used. Methanol acts as the primary solvent, while water is often necessary to dissolve the pyridinium salt and NaBH₄. The ratio can be optimized; starting with a higher proportion of methanol is common.
-
pH Control During Workup: The tetrahydropyridine product contains an enamine-like moiety, which is sensitive to acid.[5] During workup, quenching the reaction with water and then performing an extraction under basic conditions (e.g., using sodium bicarbonate or carbonate solution) is essential to prevent hydrolysis and decomposition.[1][4] Avoid any acidic wash steps.
-
Rate of Addition: Add the NaBH₄ slowly and portion-wise to the solution of the pyridinium salt. This maintains temperature control and prevents a rapid, uncontrolled evolution of hydrogen gas.
Q4: I'm getting a mixture of products, likely isomeric tetrahydropyridines, instead of the desired 1,2,3,6-isomer. How can I improve regioselectivity?
Answer: The formation of different isomers (e.g., the 1,2,3,4- or 1,2,5,6-tetrahydropyridine) is a known challenge. The desired 1,2,3,6-isomer results from the 1,2-hydride addition to the pyridinium ring.
-
Mechanism and Control: The reduction proceeds via the formation of a 1,2-dihydropyridine intermediate, which can then isomerize before being further reduced or protonated. The kinetic product is typically the desired 1,2-dihydropyridine, which upon protonation and further reduction gives the 1,2,3,6-tetrahydropyridine.
-
Improving Selectivity:
-
Low Temperature: As with yield, low temperature favors the kinetic 1,2-addition product over thermodynamically more stable isomers. This is your primary tool for controlling regioselectivity.
-
Choice of Reducing Agent: Sodium borohydride is generally the reagent of choice for this transformation. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too reactive and will lead to over-reduction. Milder, bulkier reagents like sodium triacetoxyborohydride could potentially offer different selectivity but may require significant optimization.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state.[6] While MeOH/water is standard, exploring other protic solvents could be a variable for optimization if isomer formation persists.
-
Q5: My main impurity is the fully reduced N-benzylpiperidine-4-carboxylate. How do I prevent this over-reduction?
Answer: Over-reduction is a classic problem when trying to achieve partial reduction. It occurs when the intermediate dihydropyridine or the final tetrahydropyridine product is further reduced.
-
Stoichiometry of NaBH₄: Use a carefully measured amount of NaBH₄. A common starting point is 1.5 to 2.0 molar equivalents relative to the pyridinium salt. Using a large excess of the reducing agent is a primary cause of over-reduction.
-
Reaction Time and Monitoring: Monitor the reaction progress diligently using TLC. As soon as the starting pyridinium salt is consumed, quench the reaction. Do not let it stir for an extended period after completion, as this provides more opportunity for the slower over-reduction to occur.
-
Temperature: Maintaining a low temperature (≤ 0 °C) is crucial. The activation energy for the reduction of the tetrahydropyridine double bond is higher than that for the initial reduction of the pyridinium salt. Low temperatures therefore disfavor the unwanted second reduction.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most effective method. For the N-benzylation step, you will see the consumption of the starting methyl nicotinate (less polar) and the appearance of the pyridinium salt (highly polar, often staying at the baseline). For the reduction step, you will monitor the disappearance of the baseline pyridinium salt and the appearance of the product spot, which will have an intermediate polarity. Use a standard eluent system like Ethyl Acetate/Hexanes and visualize with a UV lamp and/or an iodine chamber.
Q2: How should I purify the final product for the best results? A: Flash column chromatography on silica gel is the most common and effective method for purification.[7] A gradient elution system starting with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity will allow you to separate the desired product from less polar impurities (like toluene from the benzylation step) and more polar impurities (like the over-reduced piperidine). The product itself is a relatively nonpolar liquid.[8]
Q3: Can I proceed with the reduction step without isolating the intermediate pyridinium salt? A: While a one-pot procedure is tempting, it is not recommended for optimizing yield. Isolating and purifying the pyridinium salt before reduction ensures that you are starting the critical reduction step with pure material and can use accurate stoichiometry for the reducing agent. Impurities from the benzylation step can interfere with the reduction and complicate the final purification.
Q4: My final product appears as an oil. Is this normal? A: Yes, this compound is typically an oil or a low-melting solid at room temperature.[8] Its hydrochloride or hydrobromide salts, however, are crystalline solids.[9]
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent quality.
Protocol 1: Synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium Bromide
-
To a round-bottom flask, add methyl nicotinate (1.0 eq) and acetone (approx. 3-4 mL per mmol of nicotinate).
-
Add benzyl bromide (1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction by TLC. The product will often precipitate from the solution as a white or off-white solid as it forms.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting pyridinium salt under vacuum. The product can be used in the next step without further purification if it appears clean.
Protocol 2: Synthesis of this compound
-
Dissolve the pyridinium salt (1.0 eq) from the previous step in a mixture of methanol and water (e.g., a 4:1 ratio) in a three-neck flask equipped with a thermometer.
-
Cool the flask to -10 °C in an acetone/dry ice bath.
-
In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold water.
-
Slowly add the NaBH₄ solution dropwise or in small portions to the stirred pyridinium salt solution, ensuring the internal temperature does not rise above 0 °C.
-
After the addition is complete, let the reaction stir at -10 °C to 0 °C for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Add a saturated solution of sodium bicarbonate to make the mixture basic (pH > 8).
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Step 1: N-Benzylation | Step 2: Selective Reduction |
| Key Reagent | Benzyl Bromide | Sodium Borohydride (NaBH₄) |
| Equivalents | 1.1 - 1.2 eq | 1.5 - 2.0 eq |
| Solvent | Acetone, Acetonitrile, or Toluene | Methanol / Water (approx. 4:1) |
| Temperature | 25 °C - 50 °C | -10 °C to 0 °C (Critical) |
| Typical Time | 4 - 24 hours | 1 - 3 hours |
| Workup pH | N/A (Filtration) | Basic (pH > 8) |
| Expected Yield | > 90% (for salt) | 60 - 80% (after purification) |
Visual Troubleshooting Workflow
Use this flowchart to diagnose and solve common synthesis problems.
Caption: A workflow for troubleshooting synthesis issues.
References
-
designer-drug.com. Synthesis of Cocaine analogs from Arecoline. Available from: [Link]
-
Sciencemadness Discussion Board. Synthesis of Arecoline - 3 Steps from Nicotinic Acid. Powered by XMB 1.9.11. Available from: [Link]
-
Wikipedia. Arecoline. Available from: [Link]
-
ResearchGate. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. Available from: [Link]
-
ResearchGate. Natural Alkaloid Arecoline-Derived Amino Acid Derivatives: Design, Synthesis, and Evaluation of Their Antifungal Activity in an Agricultural Context. Request PDF. Available from: [Link]
-
BIOSYNCE. This compound CAS 80845-58-5. Available from: [Link]
-
Spiral. C–H Activation Reactions of Tetrahydropyridines. Available from: [Link]
-
ACS Omega. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
NIH. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. PMC. Available from: [Link]
-
NIH. Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Available from: [Link]
-
ResearchGate. Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. PDF. Available from: [Link]
-
The Royal Society of Chemistry. Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang, Shouyun Yu* Table of Contents 1. General methods…*. Available from: [Link]
-
PrepChem.com. Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV. Available from: [Link]
-
Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]
-
St. John's Scholar. STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. Available from: [Link]
- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
Sources
- 1. Sciencemadness Discussion Board - Synthesis of Arecoline - 3 Steps from Nicotinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 4. Synthesis of Cocaine analogs from Arecoline [designer-drug.com]
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- 9. Arecoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tetrahydropyridine Derivatives
Welcome to the technical support center for the synthesis of tetrahydropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. The tetrahydropyridine scaffold is a prevalent motif in numerous natural products and pharmacologically active molecules, making its efficient and selective synthesis a critical endeavor. [1][2][3]This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing tetrahydropyridine derivatives?
A1: Several robust methods are employed for the synthesis of tetrahydropyridines. The most prominent include:
-
Multicomponent Reactions (MCRs): These reactions are highly efficient as they form multiple bonds in a single step from simple starting materials. [4][5][6]MCRs offer a high degree of atom economy and allow for the rapid generation of diverse libraries of tetrahydropyridine derivatives. [2][7]* Aza-Diels-Alder Reactions: This powerful cycloaddition reaction is a cornerstone for constructing the tetrahydropyridine ring, often with excellent control over stereochemistry. [4][8][9]The reaction involves a [4+2] cycloaddition between an aza-diene and a dienophile or a diene and an aza-dienophile (e.g., an imine). [10][11]* Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of unsaturated nitrogen heterocycles, including tetrahydropyridines, from acyclic diene precursors. [12][13][14]* Cascade Reactions: One-pot cascade reactions, such as those catalyzed by rhodium, can provide access to highly substituted tetrahydropyridines with excellent diastereoselectivity. [4][15]These sequences often involve steps like C-H activation, cyclization, and reduction. [15][16] Q2: How can I purify my tetrahydropyridine derivative effectively?
A2: Purification of tetrahydropyridine derivatives typically involves standard laboratory techniques. The choice of method depends on the physical properties of your compound (e.g., crystallinity, polarity) and the nature of the impurities. Common methods include:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining high-purity material. [17]* Column Chromatography: Flash column chromatography on silica gel is a widely used technique for separating the desired product from starting materials, reagents, and byproducts. [17]The solvent system should be optimized based on the polarity of your compound, as determined by thin-layer chromatography (TLC).
-
Acid-Base Extraction: If your tetrahydropyridine has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. The compound is first protonated with an acid (e.g., HCl) and extracted into the aqueous phase. After neutralization of the aqueous layer with a base (e.g., NaHCO₃), the free base can be extracted back into an organic solvent.
Q3: My reaction is not going to completion. What are some common reasons?
A3: Incomplete conversion can be frustrating. Here are a few potential causes to investigate:
-
Catalyst Deactivation: In metal-catalyzed reactions (e.g., RCM, Rh-catalyzed cascades), the catalyst can deactivate over time. [18][19][20]This can be due to poisoning by impurities in the starting materials or solvents, or thermal degradation. [21]* Insufficient Reaction Time or Temperature: Some reactions require longer times or higher temperatures to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. In such cases, removing a byproduct (e.g., water, ethylene in RCM) can drive the reaction to completion. [14]* Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction. Ensure that your reactants and solvents are of high purity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges you may encounter during the synthesis of tetrahydropyridine derivatives.
Issue 1: Poor Regioselectivity in Aza-Diels-Alder Reactions
Question: My aza-Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the regioselectivity? [22][23][24] Answer: Poor regioselectivity in aza-Diels-Alder reactions is a common challenge, arising from the two possible orientations of the diene and dienophile. [23]The regiochemical outcome is governed by electronic and steric factors. [25][26] Causality and Recommended Actions:
| Potential Cause | Explanation | Recommended Actions |
| Suboptimal Electronic Matching | The regioselectivity is dictated by the interaction of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile in a normal electron-demand Diels-Alder). [27]Mismatched electronics can lead to a mixture of products. | Modify Substituents: Introduce electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (or vice-versa for inverse-electron-demand) to enhance the electronic bias. [9][27] |
| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor one transition state over the other, influencing the regiochemical outcome. | Vary Substituents: Experiment with substituents of different steric bulk on either the diene or dienophile to favor the desired regioisomer. |
| Lewis Acid Catalyst | Lewis acids can coordinate to the dienophile (or diene), altering its electronic properties and enhancing regioselectivity. [8] | Screen Lewis Acids: Evaluate a range of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) to identify one that promotes the desired regioselectivity. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states, thereby affecting the regioselectivity. | Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile). |
Experimental Protocol: Lewis Acid Catalyzed Aza-Diels-Alder Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and the chosen solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add the aza-diene dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Issue 2: Low Diastereoselectivity in Cascade Reactions
Question: My rhodium-catalyzed C-H activation/cyclization/reduction cascade is producing a mixture of diastereomers. How can I improve the diastereoselectivity? [4] Answer: Achieving high diastereoselectivity in cascade reactions that generate multiple stereocenters is a significant challenge. The stereochemical outcome is often influenced by a delicate interplay of various reaction parameters. [15] Causality and Recommended Actions:
| Potential Cause | Explanation | Recommended Actions |
| Suboptimal Reduction Conditions | The diastereoselectivity is often determined in the final reduction step of the dihydropyridine intermediate. The choice of acid and reducing agent is critical for stereocontrol. [4] | Optimize Acid and Reductant: Acetic acid is often a good choice for the Brønsted acid. [4]For the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective choice. [4]Avoid stronger acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA), which can lead to lower diastereoselectivity. [15] |
| Reaction Temperature | Diastereoselectivity is frequently temperature-dependent. | Lower the Temperature: Running the reduction step at a lower temperature (e.g., 0 °C) can enhance selectivity by favoring the transition state with the lower activation energy. [4] |
| N-Substituent Effects | The steric and electronic properties of the N-substituent on the imine precursor can significantly influence the facial selectivity of the reduction. | Vary the N-Substituent: Experiment with different N-protecting groups (e.g., Benzyl, Boc) to improve diastereoselectivity through steric shielding or electronic effects. [4][16] |
| Solvent Polarity | The solvent can influence the conformation of the intermediate and the transition state of the reduction step. | Solvent Optimization: A mixture of toluene and ethanol is commonly used. [4]Systematically vary the ratio of these solvents to find the optimal conditions for your substrate. |
Experimental Protocol: Diastereoselective Reduction of a Dihydropyridine Intermediate
-
After the formation of the 1,2-dihydropyridine intermediate in toluene, cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of acetic acid (5.0 equiv.) in a 1:1 mixture of toluene and ethanol.
-
Add the cooled dihydropyridine solution to a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equiv.) in the toluene/ethanol mixture at 0 °C. [4]4. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.
-
Purify the product by column chromatography.
Issue 3: Catalyst Deactivation or Low Yield in Ring-Closing Metathesis (RCM)
Question: My ring-closing metathesis reaction to form a tetrahydropyridine is sluggish or gives a low yield. What could be the problem?
Answer: Ring-closing metathesis is a powerful tool, but its success is highly dependent on the activity of the ruthenium catalyst. [28]Catalyst deactivation and competing side reactions are common hurdles. [29] Causality and Recommended Actions:
| Potential Cause | Explanation | Recommended Actions |
| Catalyst Poisoning | Electron-rich amines can coordinate to the ruthenium center and inhibit catalysis. [13]Impurities in the starting material or solvent (e.g., sulfur-containing compounds) can also act as catalyst poisons. | Protecting Groups: Protect the nitrogen atom with an electron-withdrawing group (e.g., tosyl, Boc) to reduce its Lewis basicity. [13]Purify Starting Materials: Ensure starting materials and solvents are free of potential catalyst poisons. |
| Unwanted Isomerization | Ruthenium hydride species, formed as byproducts, can catalyze the isomerization of the newly formed double bond. [14] | Use Additives: Additives such as 1,4-benzoquinone or acetic acid can help to suppress isomerization. Choose the Right Catalyst: Some newer generation Grubbs-type catalysts are less prone to promoting isomerization. |
| Formation of Dimers | At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimers and oligomers. | High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.01 M) to favor the intramolecular cyclization. |
| Catalyst Choice | The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) can significantly impact the reaction efficiency depending on the substrate. | Catalyst Screening: If one catalyst is not effective, screen other commercially available Grubbs catalysts. For example, indenylidene-based catalysts have shown good performance for the synthesis of substituted tetrahydropyridines. [13] |
Experimental Protocol: Ring-Closing Metathesis for Tetrahydropyridine Synthesis
-
Dissolve the acyclic diene substrate in a degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (e.g., 0.005 M).
-
Add the Grubbs catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the ruthenium byproducts, you can stir the reaction mixture with a scavenger resin or treat it with a solution of triphenylphosphine and DMSO.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a troubleshooting workflow and a key synthetic pathway.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Rhodium-catalyzed cascade for tetrahydropyridine synthesis.
References
-
Ellman, J. A., & Bergman, R. G. (2012). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Accounts of Chemical Research, 45(11), 1935-1946. Available at: [Link]
-
Stuart, D. R., Alsabeh, P. G., Kuhn, M., & Fagnou, K. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 133(47), 19096-19099. Available at: [Link]
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Ramachandran, P. V., & Reddy, M. V. R. (2000). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. Tetrahedron Letters, 41(47), 9089-9093. Available at: [Link]
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Shestopalov, A. M., & Shestopalov, A. A. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4404. Available at: [Link]
-
C–H Activation Reactions of Tetrahydropyridines. Spiral. Available at: [Link]
-
Blümel, M., Ghafourian, M., & Seidel-Morgenstern, A. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5886-5889. Available at: [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 2134–2156. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2023). ACS Omega. Available at: [Link]
-
Hu, F., Chu, Y., Cao, Z., Li, Y., & Tu, Y. (2022). Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation. Organic Letters, 24(38), 7014-7018. Available at: [Link]
-
Khan, K. M., Özil, M., Baltaş, N., Salar, U., Ashraf, S., Ul-Haq, Z., Taha, M., & Solangi, M. (2022). Multicomponent Diastereoselective Synthesis of Tetrahydropyridines As α-amylase and α-glucosidase Enzymes Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696-1707. Available at: [Link]
-
Ellman, J. A., & Bergman, R. G. (2012). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Organic Process Research & Development, 16(7), 1281-1290. Available at: [Link]
-
Selectivity Issues in the Diels-Alder Reaction. (2018). YouTube. Available at: [Link]
-
Khan, M. M., Khan, S., Saigal, & Iqbal, S. (2016). Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. RSC Advances, 6(48), 42169-42196. Available at: [Link]
-
Yelwande, A. A., Dinore, J. M., Mule, P. A., & Dobhal, B. S. (2019). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO. Available at: [Link]
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Regiochemistry of the Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]
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Aza-Diels–Alder reaction. Wikipedia. Available at: [Link]
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Regioselectivity in the Diels-Alder reaction. (2019). YouTube. Available at: [Link]
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Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
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Houk, K. N., & Beno, B. R. (2000). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. Journal of the American Chemical Society, 122(45), 11201-11202. Available at: [Link]
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Ring-closing metathesis. Wikipedia. Available at: [Link]
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Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. Available at: [Link]
-
Shestopalov, A. M., & Shestopalov, A. A. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4404. Available at: [Link]
-
Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl) -1-aza-1,3-butadienes. ACS Publications. Available at: [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]
-
Would this Diels Alder reaction work? Reddit. Available at: [Link]
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Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]
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Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances (RSC Publishing). Available at: [Link]
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Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Available at: [Link]
-
The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Taylor & Francis Online. Available at: [Link]
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Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available at: [Link]
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Technical Support Center: Byproduct Analysis in the Synthesis of Functionalized Piperidines
Welcome to the Technical Support Center dedicated to the synthesis of functionalized piperidines. The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3] However, its synthesis is not without challenges, and the formation of undesired byproducts can significantly impact yield, purity, and the overall efficiency of a drug development program.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, all grounded in mechanistic principles and supported by authoritative references.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on identifying and mitigating byproduct formation.
Scenario 1: Low Yield in Reductive Amination
Question: I am performing a reductive amination to synthesize a substituted piperidine, but my yield is consistently low. What are the likely byproducts, and how can I improve the reaction?
Answer: Low yields in reductive amination are often due to an imbalance between the formation of the critical iminium ion intermediate and the reduction step. Several side reactions can compete with your desired transformation.[4][5]
Potential Causes & Recommended Solutions:
-
Inefficient Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound to form an iminium ion is a pH-dependent equilibrium.[4][5]
-
The Problem: If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group isn't sufficiently activated for nucleophilic attack.
-
Solution: The optimal pH for iminium ion formation is typically between 4 and 6.[4][5] This can be achieved by adding a mild acid like acetic acid. Monitor the formation of the iminium ion by LC-MS before adding the reducing agent.
-
-
Premature Reduction of the Carbonyl Starting Material: This is one of the most common side reactions.
-
The Problem: The reducing agent attacks the starting aldehyde or ketone before it can form the iminium ion. This leads to the corresponding alcohol as a major byproduct.[4]
-
Solution: Choose a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often the preferred reagent because it is mild and highly selective under slightly acidic conditions.[4] Avoid less selective reagents like sodium borohydride (NaBH₄), which readily reduce aldehydes and ketones.[4]
-
-
Decomposition of the Reducing Agent: Borohydride-based reagents are sensitive to moisture and highly acidic conditions.
-
The Problem: The reducing agent decomposes before it can effect the desired transformation.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] If you must use a more sensitive reagent like NaBH₄, consider a two-step process where the imine/iminium ion is pre-formed before the reducing agent is introduced.[4]
-
Scenario 2: Multiple Products in N-Alkylation Reactions
Question: I'm trying to perform a simple N-alkylation on my piperidine, but I'm getting a significant amount of a higher molecular weight byproduct. How can I favor mono-alkylation?
Answer: The issue you're encountering is over-alkylation, a classic problem when functionalizing amines. The mono-alkylated piperidine product can sometimes be more nucleophilic than the starting piperidine, leading to a second alkylation event.
Potential Causes & Recommended Solutions:
-
Relative Reactivity: The product of the initial alkylation can compete with the starting material for the alkylating agent.
-
The Problem: A di-alkylated quaternary ammonium salt is formed, which complicates purification and reduces the yield of the desired product.
-
Solution: The most effective strategy is to ensure the piperidine starting material is always in stoichiometric excess relative to the alkylating agent. This can be achieved by the slow, controlled addition of the alkylating agent to a solution of the piperidine.[6] Using a syringe pump for this addition provides the best control.[6]
-
Scenario 3: An Unexpected Peak at M+16 in Mass Spectrometry
Question: After purification, my LC-MS analysis shows a small but persistent peak with a mass 16 units higher than my expected tertiary amine product. What is this, and is it a concern?
Answer: An M+16 peak is the classic signature of N-oxide formation. Tertiary amines, including many functionalized piperidines, can be oxidized to their corresponding N-oxides.[7]
Potential Causes & Recommended Solutions:
-
Oxidative Conditions: The piperidine nitrogen can be oxidized by various reagents or even by atmospheric oxygen over time.[8]
-
The Problem: N-oxides have different physical and pharmacological properties than the parent amine and represent an impurity.[7] In some cases, the N-oxide can undergo rearrangement.[9]
-
Solution:
-
Reaction: Avoid strong oxidizing agents if not essential for the transformation. If oxidation is inherent to the reaction (e.g., using mCPBA for other purposes), be aware that N-oxide formation is likely.[8]
-
Workup & Storage: During workup, minimize exposure to air, especially at elevated temperatures. Store the final compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
Analysis: N-oxides can sometimes be reduced back to the tertiary amine. However, it is better to prevent their formation in the first place.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to watch for during the hydrogenation of pyridine precursors?
A1: While catalytic hydrogenation of pyridines is a direct route to piperidines, incomplete reduction can lead to tetrahydropyridine intermediates.[1] Furthermore, if other reducible functional groups are present on the molecule (e.g., nitro groups, double bonds, benzyl ethers), chemoselectivity can be a major issue, leading to a mixture of products. The choice of catalyst (e.g., PtO₂, Rh/C) and reaction conditions (pressure, temperature, solvent) is critical to minimize these side reactions.[10]
Q2: My reaction mixture is turning dark, and I'm seeing a complex mixture of products by TLC/LC-MS. What could be happening?
A2: Dark coloration and product mixtures often indicate decomposition or polymerization pathways. This can be caused by excessive heat, incorrect stoichiometry, or highly reactive intermediates. For instance, in some multi-component reactions, side reactions can dominate if the temperature is not carefully controlled.[11] It is crucial to monitor the reaction closely from the start and consider lowering the temperature or adjusting the rate of reagent addition.
Q3: How do I best purify my functionalized piperidine, which tends to streak on a silica gel column?
A3: The basicity of the piperidine nitrogen causes strong interaction with the acidic silica gel, leading to poor peak shape and streaking during column chromatography. To resolve this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol.[6] This will neutralize the acidic sites on the silica and improve the chromatography.
Q4: I am seeing byproducts that appear to be related to enamine formation. How does this happen?
A4: Enamines are common intermediates and byproducts in reactions involving piperidines and carbonyl compounds.[12] They form when piperidine reacts with an aldehyde or ketone.[13] In a reductive amination, if the reduction of the iminium/enamine intermediate is slow, the enamine can persist or participate in side reactions.[1] In some cases, enamines can be the major byproduct if an intended functionalization step fails.[8]
Key Analytical Protocols
Accurate identification of byproducts is crucial for troubleshooting. The following are generalized protocols for the most common analytical techniques.
Protocol 1: LC-MS/MS for Reaction Monitoring and Impurity Profiling
Liquid Chromatography-Mass Spectrometry is the gold standard for monitoring reaction progress and identifying byproducts.[14]
-
Sample Preparation:
-
Quench a small aliquot (~5-10 µL) of the reaction mixture in a suitable solvent like acetonitrile or methanol (~1 mL).
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.[14]
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.[14]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[14][15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[14][16]
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, followed by a re-equilibration step.
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+).[14][15]
-
Scan Type: Full scan for initial identification of unknowns, followed by Multiple Reaction Monitoring (MRM) for quantification of known products and byproducts.[14][15]
-
Protocol 2: ¹H NMR for Structural Characterization
Nuclear Magnetic Resonance spectroscopy is essential for unambiguous structure elucidation of isolated byproducts.
-
Sample Preparation:
-
Isolate the byproduct of interest using column chromatography or preparative HPLC.
-
Ensure the sample is free of residual solvent by drying under high vacuum.
-
Dissolve ~1-5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Signals for Piperidine Ring: Look for characteristic signals in the aliphatic region. Protons α to the nitrogen typically appear around 2.7-3.0 ppm, while the β and γ protons are usually found between 1.4-1.8 ppm.[17][18] The exact shifts and coupling patterns will depend on the ring conformation and substituents.
-
For more complex structures, 2D NMR experiments like COSY and HSQC are invaluable for assigning proton and carbon signals.
-
Visualizations
Diagrams of Key Reaction Pathways and Byproducts
Caption: Reductive amination pathway and common side reaction.
Caption: Competing mono- and di-alkylation in N-functionalization.
Data Summary Table
| Common Byproduct | Formation Mechanism | Key Analytical Signature (LC-MS) | Key Analytical Signature (¹H NMR) | Mitigation Strategy |
| Alcohol from Carbonyl | Premature reduction of starting aldehyde/ketone | M+2 of starting carbonyl | Absence of aldehyde proton; presence of carbinol proton | Use selective reducing agent (STAB)[4] |
| N-Oxide | Oxidation of tertiary amine product | M+16 of desired product | Downfield shift of protons α to nitrogen | Store under inert atmosphere; avoid oxidants[8] |
| Over-alkylation Product | Second alkylation of the mono-alkylated product | M+(Alkyl group) of desired product | Signals corresponding to second alkyl group | Slow addition of alkylating agent[6] |
| Enamine | Incomplete reduction of iminium/enamine intermediate | M-2 of desired product | Presence of vinylic protons | Ensure sufficient reducing agent; optimize conditions[1][8] |
| Tetrahydropyridine | Incomplete hydrogenation of pyridine precursor | M-2 of desired product | Presence of a double bond signal in the ring | Increase catalyst loading, H₂ pressure, or reaction time[1] |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
-
Obydennov, D. L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Functionalization of Piperidine Analogues.
- BenchChem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- BenchChem. (n.d.). Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine.
-
Smith, C. R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
-
Fiveable. (n.d.). Piperidine Definition. Retrieved from [Link]
- Khuthier, A. H., et al. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Clemente, F., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Youngstown State University. (n.d.). Enamine formation from cyclic ketones. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine.
-
Ashenden, J. (n.d.). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Alver, Ö. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]
-
Obydennov, D. L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). N-oxides as prodrugs of piperazine and piperidine derivatives.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enamine formation from cyclic ketones [digital.maag.ysu.edu]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Resolving Solubility Challenges for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the technical support guide for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 80845-58-5). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. We will delve into the physicochemical properties of this molecule, provide step-by-step troubleshooting for dissolution problems, and offer protocols grounded in chemical principles to ensure experimental success.
Section 1: Understanding the Molecule - A Foundation for Solubility
Before troubleshooting, it's crucial to understand the structural features of this compound that govern its solubility. The molecule possesses three key regions:
-
A Lipophilic Core: The benzyl group and the tetrahydropyridine ring structure are predominantly non-polar, favoring dissolution in organic solvents.
-
A Basic Tertiary Amine: The nitrogen atom in the tetrahydropyridine ring is a tertiary amine. This group is basic, with a predicted pKa of approximately 7.08, making its charge state—and thus its aqueous solubility—highly dependent on pH.[1]
-
A Methyl Ester Group: This functional group adds some polarity but is also susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of a different chemical entity with distinct solubility properties.[2]
These features create a nuanced solubility profile that requires careful consideration of solvent choice and solution pH.
Table 1: Key Physicochemical Properties
| Property | Value | Source / Comment |
| CAS Number | 80845-58-5 | [1] |
| Molecular Formula | C₁₅H₁₉NO₂ | Calculated from structure |
| Molecular Weight | 245.32 g/mol | Calculated from structure |
| Appearance | Liquid | [1] |
| Predicted pKa | 7.08 ± 0.40 | [1] (Refers to the conjugate acid) |
| Boiling Point | 328.7 ± 42.0 °C | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The compound is readily soluble in many common organic solvents, including chloroform, ether, and ethanol.[1] Its solubility is driven by the large non-polar surface area of the benzyl and tetrahydropyridine groups. It is generally poorly soluble in non-polar aliphatic solvents like hexanes and has limited solubility in water when in its neutral, free base form.
Q2: How does pH affect the aqueous solubility of the compound?
A2: The tertiary amine is the critical functional group for aqueous solubility.[3] At a pH below its pKa (~7.08), the amine nitrogen will be protonated, forming a cationic salt. This salt form is significantly more polar and will exhibit substantially higher solubility in aqueous solutions compared to the neutral free base.[3][4] Conversely, at a pH above the pKa, the compound will exist primarily as the free base, which has poor water solubility.
Q3: Is the compound chemically stable in solution?
A3: The primary stability concern is the hydrolysis of the methyl ester group.[2] This reaction, which converts the ester to a carboxylic acid, can be catalyzed by both acid and base.[2][5] Therefore, prolonged storage in strongly acidic or basic aqueous solutions is not recommended. For many drug molecules containing esters, this hydrolytic cleavage is a common degradation pathway.[2] Solutions, especially aqueous ones, should be prepared fresh for optimal results.
Q4: What are the recommended storage conditions for a stock solution?
A4: For long-term storage, it is best to store the neat compound at 2-8°C as recommended by suppliers.[1] If preparing a stock solution in an organic solvent (e.g., DMSO or ethanol), store it at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation and exposure to moisture. Aqueous solutions should be made fresh before use and not stored for extended periods due to the risk of hydrolysis.[6]
Section 3: Troubleshooting Guide for Common Solubility Issues
This guide provides a systematic approach to resolving common problems.
Diagram 1: Troubleshooting Workflow
A decision tree to diagnose and solve solubility challenges.
Problem 1: My compound will not dissolve in a non-polar organic solvent (e.g., hexanes, toluene).
-
Causality: This is a classic case of polarity mismatch. While the molecule has significant non-polar character, the methyl ester and the lone pair of electrons on the nitrogen add sufficient polarity to prevent dissolution in purely non-polar hydrocarbon solvents.
-
Solution: You must select a solvent with greater polarity. The compound has been reported to be soluble in solvents like ether, chloroform, and ethanol.[1] A systematic approach using solvents of increasing polarity is recommended.
Table 2: Recommended Organic Solvents for Dissolution
Solvent Polarity Index Expected Solubility Notes Dichloromethane (DCM) 3.1 High Good starting choice for many applications. Diethyl Ether 2.8 High As reported by supplier data.[1] Chloroform 4.1 High As reported by supplier data.[1] Ethyl Acetate (EtOAc) 4.4 High Common solvent for purification and reactions. Tetrahydrofuran (THF) 4.0 High Good general-purpose solvent. Ethanol (EtOH) 4.3 High Protic solvent, good for biological assays.[1] Dimethyl Sulfoxide (DMSO) 7.2 Very High Excellent for preparing high-concentration stock solutions. | N,N-Dimethylformamide (DMF) | 6.4 | Very High | Use when other solvents fail. |
Problem 2: My compound shows poor solubility in aqueous buffers (e.g., PBS pH 7.4).
-
Causality: At pH 7.4, which is above the compound's pKa of ~7.08, the tertiary amine is predominantly in its neutral, uncharged "free base" form.[1] This form lacks the charge necessary for favorable interactions with water, leading to poor solubility.[4][7]
-
Solution: To solubilize the compound in an aqueous medium, you must protonate the tertiary amine by lowering the pH. By adjusting the pH to be at least 1-2 units below the pKa (e.g., pH 5-6), you can ensure the majority of the molecules are in the highly soluble cationic salt form.
Diagram 2: pH-Dependent Solubility Equilibrium
Illustrates the protonation of the tertiary amine, enhancing aqueous solubility.
Problem 3: My compound dissolved initially, but a precipitate formed over time.
-
Causality: This is a strong indicator of a chemical stability issue rather than a simple solubility problem. The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the solution is aqueous and has a pH that is not neutral, or if it has been stored for an extended period.[2][8] The resulting carboxylic acid has different physicochemical properties and may be less soluble under the given conditions. Other possibilities include oxidation or other degradation pathways.
-
Solution:
-
Prepare Solutions Fresh: Always prepare solutions, particularly aqueous ones, immediately before use.
-
Control pH: If using an aqueous buffer, ensure it is sterile and maintained at a stable pH, preferably slightly acidic (pH 5-6) to maintain solubility without being overly harsh. Avoid strongly acidic (pH < 2) or basic (pH > 9) conditions.
-
Conduct a Stability Check: If this issue persists, perform a simple stability analysis. Dissolve the compound, let it sit for the problematic time frame, and then analyze the solution by TLC or HPLC. The appearance of a new spot or peak is indicative of degradation. This aligns with the principles of forced degradation studies used in pharmaceutical development.[9][10][11]
-
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a High-Concentration Organic Stock Solution
This protocol is designed for creating a stock solution in DMSO for long-term storage and serial dilution.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can be used to aid dissolution. Ensure the compound is fully dissolved by visual inspection.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 4.2: Preparation of a pH-Adjusted Aqueous Solution
This protocol uses the principle of pH adjustment to dissolve the compound for aqueous assays.
-
Weigh Compound: Accurately weigh the compound into a suitable vessel.
-
Initial Suspension: Add a small amount of purified water (e.g., 50% of the final target volume) to suspend the compound. It will likely appear as an insoluble oil or solid.
-
Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the solution's clarity. Continue adding acid until the compound fully dissolves, indicating the formation of the soluble hydrochloride salt.
-
pH and Volume Adjustment: Once dissolved, check the pH of the solution. If necessary, adjust it upwards carefully with 0.1 M NaOH to the desired final pH (e.g., pH 5.5), ensuring you do not exceed the pKa, which could cause precipitation.
-
Final Volume: Bring the solution to the final target volume with purified water.
-
Use Immediately: Use this freshly prepared aqueous solution promptly to minimize the risk of hydrolysis.
References
-
BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 39(19). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. Retrieved from [Link]
Sources
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- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. byjus.com [byjus.com]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the purity of this compound. We will explore the "why" behind methodological choices, offering field-proven insights into establishing a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for purity assessment, moving beyond simple data generation to a holistic understanding of product quality.
Introduction: The Criticality of Purity
This compound serves as a crucial intermediate in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring a tetrahydropyridine core, a benzyl protective group, and a methyl ester, makes it a versatile precursor for compounds targeting the central nervous system, among other applications. The presence of impurities, even in trace amounts, can have profound consequences, including altered biological activity, increased toxicity, and complications in downstream synthetic steps. Therefore, a multi-faceted, orthogonal analytical approach is not just recommended but essential for its characterization.
This guide will compare and contrast the primary methods for purity confirmation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the specific strengths and weaknesses of each technique in the context of this molecule's unique chemical properties.
Anticipating the Impurity Profile
A robust purity analysis begins before the first sample is injected. Understanding the synthetic route is paramount to predicting potential impurities. A common synthesis for this compound and its analogs, such as arecoline, involves the modification of a pyridine or piperidine ring system.[2][3][4][5][6]
Potential impurities may include:
-
Starting Materials: Unreacted precursors like nicotinic acid derivatives or benzylating agents.
-
Reaction By-products: Products from side reactions, such as over-alkylation, incomplete reduction, or positional isomers.
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid or oxidation of the tetrahydropyridine ring.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., methanol, dichloromethane, ether).
An effective analytical strategy must be capable of separating and detecting this diverse range of potential contaminants.
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone for purity analysis, separating components of a mixture based on their differential interactions with a stationary and mobile phase.[7] For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
Principle of Operation: In reversed-phase HPLC (RP-HPLC), the stationary phase (typically C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). More nonpolar compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocol: RP-HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient is designed to separate compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the benzyl group provides strong absorbance (e.g., 235 nm).[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD).[9][10][11][12]
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative purity (area %), retention time | High precision and accuracy for quantification. Excellent for separating non-volatile impurities. | Requires a chromophore for UV detection. Co-eluting impurities may go undetected. Does not provide structural information. |
| GC-MS | Retention time, mass-to-charge ratio (m/z) | Excellent for volatile and semi-volatile impurities (e.g., residual solvents). Mass spectrum provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| NMR | Detailed structural information, quantitative analysis (qNMR) | Unambiguous structure confirmation. Can detect and quantify impurities without a reference standard (qNMR). Detects non-UV active impurities. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
Caption: Decision tree for selecting the primary analytical method.
Conclusion: An Integrated and Self-Validating Approach
Confirming the purity of this compound requires more than running a single analysis. It demands a thoughtfully designed, multi-pronged strategy.
-
HPLC-UV serves as the primary tool for quantification , providing precise and accurate data on the main component and non-volatile impurities.
-
GC-MS is the specialized method for detecting and identifying volatile impurities , a critical aspect often overlooked by liquid chromatography.
-
NMR Spectroscopy is the ultimate arbiter of structural identity , confirming that the main peak in the chromatogram is indeed the correct molecule and providing a safety net for detecting non-chromophoric impurities.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile. This self-validating system ensures that the material used in subsequent research and development is of the highest possible quality, underpinning the integrity and success of the entire scientific endeavor.
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A Comparative Guide to the Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers. As an intermediate, the purity and yield of this compound directly impact the viability of downstream synthetic efforts.[1]
This guide provides an in-depth comparison of two primary synthetic strategies for preparing this target molecule: the Pyridinium Salt Reduction Method and the Dieckmann Condensation Pathway . We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on yield, scalability, and overall efficiency to guide researchers in selecting the optimal method for their specific needs.
Method 1: The Pyridinium Salt Reduction Method
This is arguably the most direct and widely adopted approach for synthesizing N-substituted tetrahydropyridines. The strategy is predicated on two robust and high-yielding steps: the quaternization of a pyridine ring followed by its selective partial reduction.
Overall Strategy & Logic
The core principle involves activating the pyridine ring toward reduction by N-alkylation. The resulting N-benzylpyridinium salt possesses a pronounced electrophilic character, making the ring susceptible to nucleophilic attack by a hydride reagent. The choice of reducing agent is critical; a mild reagent like sodium borohydride (NaBH₄) is preferred as it selectively reduces the pyridinium ring to the tetrahydropyridine without affecting the less reactive methyl ester functionality.
Visualizing the Workflow: Pyridinium Salt Reduction
Caption: Workflow for the Pyridinium Salt Reduction Method.
Experimental Protocol: Pyridinium Salt Reduction
Step 1: Synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium Bromide
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl isonicotinate (1.0 eq) and a suitable solvent such as acetonitrile or acetone (approx. 5-10 mL per gram of pyridine).
-
N-Benzylation: Slowly add benzyl bromide (1.05 eq) to the stirring solution at room temperature. A white precipitate will begin to form.
-
Reaction Completion: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours to ensure complete reaction.[2] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting pyridine.
-
Isolation: After cooling to room temperature, the precipitated pyridinium salt is collected by vacuum filtration. The solid is washed with cold diethyl ether to remove any unreacted starting materials and dried under vacuum.
-
Trustworthiness Check: This is a standard SN2 reaction. The formation of a salt that precipitates from the non-polar solvent mixture drives the reaction to completion. The product is typically of high purity (>95%) and can often be used in the next step without further purification.
Step 2: Selective Reduction to this compound
-
Reagents & Setup: Dissolve the pyridinium salt (1.0 eq) from Step 1 in methanol or ethanol in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution. The addition is exothermic, and gas evolution (H₂) may be observed. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the pyridinium salt spot is consumed.
-
Workup & Isolation: Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a liquid and can be purified by flash column chromatography on silica gel to yield the final product.[1]
-
Causality & Expertise: The use of NaBH₄ is a deliberate choice. It is a mild reducing agent incapable of reducing the ester group but highly effective for the 1,2- and 1,4-hydride addition to the electron-deficient pyridinium ring, leading to the thermodynamically stable tetrahydropyridine product.[3][4] The reaction is performed at low temperatures to control the rate of reduction and minimize side reactions.
Method 2: The Dieckmann Condensation Pathway
This classical C-C bond-forming reaction provides an alternative, albeit more complex, route to the tetrahydropyridine core. The strategy involves the intramolecular cyclization of a linear diester to form a cyclic β-keto ester, which must then be further modified.
Overall Strategy & Logic
The Dieckmann condensation is an intramolecular version of the Claisen condensation, ideal for forming five- and six-membered rings.[5][6][7] The synthesis begins by constructing an acyclic precursor, N,N-bis(2-(methoxycarbonyl)ethyl)benzylamine. This precursor is then treated with a strong base to induce cyclization. The resulting piperidone intermediate requires subsequent functional group manipulation—specifically, enolization followed by trapping or reduction/elimination—to introduce the C4-C5 double bond present in the final product.
Visualizing the Workflow: Dieckmann Condensation
Caption: Workflow for the Dieckmann Condensation Pathway.
Experimental Protocol: Dieckmann Condensation
Step 1: Synthesis of N,N-bis(2-(methoxycarbonyl)ethyl)benzylamine (Acyclic Precursor)
-
Reagents & Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in methanol.
-
Michael Addition: Cool the solution in an ice bath and add methyl acrylate (2.2 eq) dropwise.
-
Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 24-48 hours. The reaction proceeds via a double aza-Michael addition.
-
Isolation: Remove the methanol under reduced pressure to obtain the crude diester, which can be purified by vacuum distillation or column chromatography.
Step 2: Intramolecular Dieckmann Condensation
-
Reagents & Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of sodium ethoxide (NaOEt, 1.1 eq) in anhydrous toluene or THF.
-
Cyclization: Heat the base solution to reflux. Add the acyclic diester (1.0 eq) from Step 1 dropwise over 30-60 minutes. The mechanism involves the formation of an enolate which attacks the second ester carbonyl.[8][9]
-
Reaction Completion: Maintain reflux for 2-4 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude cyclic β-keto ester.
-
Trustworthiness Check: The Dieckmann condensation is highly reliable for 5- and 6-membered ring formation.[7] The reaction is driven to completion because the resulting β-keto ester has an acidic α-proton which is deprotonated by the alkoxide base, forming a stabilized enolate. An acidic workup is required to re-protonate this enolate and yield the final neutral product.[6]
Step 3: Reduction and Dehydration
-
Reduction: Reduce the ketone of the β-keto ester to a hydroxyl group using NaBH₄.
-
Dehydration: Subject the resulting alcohol to acidic conditions (e.g., heating with p-toluenesulfonic acid in toluene with a Dean-Stark trap) to eliminate water and form the C=C double bond, yielding the final product. This step can sometimes lead to a mixture of isomers.
-
Causality & Expertise: This two-step conversion of the keto group is necessary to introduce the unsaturation at the correct position. Direct enolization and trapping can be an alternative but is often less regioselective. The overall multi-step nature of this final transformation adds complexity and potential for yield loss compared to the Pyridinium Salt method.
Comparative Analysis
| Feature | Method 1: Pyridinium Salt Reduction | Method 2: Dieckmann Condensation | Rationale & Justification |
| Number of Steps | 2 | 3-4 | The Pyridinium route is more convergent and requires fewer synthetic transformations. |
| Overall Yield | High (Typically 70-85%) | Moderate (Typically 30-50%) | Fewer steps and high-yielding reactions (quaternization, reduction) favor Method 1. |
| Scalability | Excellent | Good | Method 1 uses robust, well-behaved reactions that are easily scaled. The Dieckmann route requires strict anhydrous conditions and a more complex workup. |
| Starting Materials | Methyl isonicotinate, Benzyl bromide | Benzylamine, Methyl acrylate | All starting materials are common, bulk chemicals. Cost is generally comparable and low for both routes. |
| Simplicity & Purity | High | Moderate | Method 1 is operationally simpler. The intermediate salt is often crystalline and easily purified. The Dieckmann route requires more rigorous purification at multiple stages. |
| Regioselectivity | Excellent | Moderate to Good | The reduction of the pyridinium salt inherently leads to the correct Δ³-tetrahydropyridine isomer. The dehydration step in Method 2 can potentially lead to isomeric impurities. |
| Safety Concerns | Benzyl bromide is a lachrymator. | NaOEt is moisture-sensitive and corrosive. Toluene is flammable. | Both methods involve standard laboratory hazards that can be managed with appropriate PPE and engineering controls. |
Conclusion and Recommendation
For the synthesis of this compound, the Pyridinium Salt Reduction Method stands out as the superior strategy . Its primary advantages are its directness, high overall yield, operational simplicity, and excellent scalability. The reactions involved are reliable and produce a clean product with high regioselectivity, minimizing the need for extensive purification.
The Dieckmann Condensation Pathway, while a classic and powerful tool in organic synthesis, is less efficient for this specific target. It involves more synthetic steps, including the construction of a complex acyclic precursor and a challenging final-stage functional group manipulation, which collectively lead to a lower overall yield. This route may be considered if the specific piperidone intermediate is also a target of interest, but for the sole purpose of producing the title compound, it is a more laborious and less economical choice.
Researchers and drug development professionals are therefore advised to employ the Pyridinium Salt Reduction Method for a reliable, efficient, and scalable synthesis of this valuable chemical intermediate.
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Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate vs other tetrahydropyridine derivatives.
An In-Depth Comparative Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate and Structurally Related Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed comparison of this compound with other key tetrahydropyridine derivatives. We will explore their divergent roles, from indispensable synthetic intermediates to potent neurotoxins, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Tetrahydropyridine Scaffold - A Double-Edged Sword in Medicinal Chemistry
The tetrahydropyridine (THP) scaffold, a six-membered nitrogen-containing heterocycle with one double bond, is a prominent "privileged structure" in drug discovery.[1] Its three structural isomers (1,2,3,4-, 1,2,3,6-, and 2,3,4,5-tetrahydropyridine) provide a versatile framework for introducing diverse substituents, leading to a wide spectrum of pharmacological properties.[1] This core is found in numerous natural alkaloids and clinically approved drugs.[1][2][3]
However, the THP family is perhaps most famous for one of its most notorious members: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . The discovery that MPTP induces irreversible Parkinson's-like symptoms by selectively destroying dopaminergic neurons revolutionized neuroscience research.[1][2][4] This neurotoxin, often an accidental byproduct in the synthesis of the synthetic opioid MPPP, became an invaluable tool for creating animal models of Parkinson's disease.[4][5] The intense study of MPTP's mechanism spurred extensive research into the synthesis and pharmacology of other THP derivatives, seeking to understand structure-activity relationships and design novel therapeutics for neurological disorders.[3][6]
This guide focuses on a synthetically valuable, yet less notorious, derivative: This compound . By comparing it to MPTP and other analogues, we will illustrate how subtle changes in substitution can dramatically alter a molecule's function from a research toxin to a versatile building block for drug development.
Profile: this compound
This compound serves primarily as a key intermediate in organic and pharmaceutical synthesis.[7] Its structure is defined by two key features that distinguish it from neurotoxic analogues: the N-benzyl group and the C4-methyl carboxylate group.
Chemical & Physical Properties:
-
Molecular Formula: C₁₄H₁₇NO₂
-
Boiling Point: 328.7±42.0 °C at 760 mmHg[7]
-
Density: 1.129±0.06 g/cm³[7]
-
Primary Application: Intermediate in drug and organic synthesis[7]
The N-benzyl group acts as a stable protecting group for the nitrogen atom and its bulk influences the molecule's steric profile, affecting interactions with biological targets. The C4-methyl carboxylate is a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into a variety of amides, enabling the construction of large, diverse chemical libraries.
Comparative Analysis: Performance vs. Alternative Derivatives
The function of a tetrahydropyridine derivative is dictated by the nature and position of its substituents. A comparison based on substitutions at the N1 and C4 positions reveals starkly different performance profiles.
The Influence of the N1-Substituent: From Neurotoxicity to Stability
-
N-Methyl (e.g., MPTP): The small methyl group on MPTP is critical for its neurotoxicity. MPTP itself is a lipophilic prodrug that readily crosses the blood-brain barrier. Inside the brain, it is metabolized by monoamine oxidase B (MAO-B) into the toxic cation MPP⁺.[5] This toxic metabolite is then recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT).[8][9] Once inside, MPP⁺ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[5][10]
-
N-Benzyl (Target Compound): The larger N-benzyl group significantly alters this profile. Research on a related analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), shows that while it is also a substrate for MAO-B, it does not produce neurotoxicity in animal models.[11] This lack of toxicity is attributed to different pharmacokinetic properties and potentially alternative metabolic pathways that prevent the accumulation of a toxic metabolite within vulnerable neurons.[11] For this compound, the N-benzyl group is primarily valued for its role as a stable synthetic handle, rather than for conferring specific biological activity.
The Role of the C4-Substituent: Bioactivity vs. Synthetic Utility
-
C4-Phenyl (e.g., MPTP): The 4-phenyl ring is a crucial structural feature for MPTP's recognition by MAO-B and the subsequent neurotoxic cascade. Modifications to this ring can alter the compound's activity. For example, the analogue 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP) is oxidized by both MAO-A and MAO-B.[12]
-
C4-Methyl Carboxylate (Target Compound): This ester group renders the molecule a powerful synthetic intermediate. Unlike the relatively inert phenyl group of MPTP, the carboxylate offers a reactive site for a multitude of chemical transformations. This positions the compound not as a final bioactive agent, but as a scaffold for building more complex molecules with desired pharmacological properties. Its primary "performance" metric is its versatility and efficiency in synthetic routes.
Table 1: Comparative Performance of Key Tetrahydropyridine Derivatives
| Derivative | N1-Substituent | C4-Substituent | Primary Role / Performance | Key Experimental Finding |
| MPTP | Methyl | Phenyl | Neurotoxin / Parkinson's Model Inducer | Metabolized by MAO-B to MPP⁺, which is actively taken up by DAT, causing selective dopaminergic cell death.[5][9] |
| This compound | Benzyl | Methyl Carboxylate | Synthetic Intermediate | The carboxylate group provides a versatile handle for further chemical modification in drug synthesis.[7] |
| BMTP | Methyl | Benzyl | Non-neurotoxic MAO-B Substrate | Efficiently oxidized by MAO-B but lacks in vivo neurotoxicity, likely due to altered pharmacokinetics.[11] |
| N-Acyl/Sulfonyl Derivatives | Acyl / Sulfonyl | Various | Therapeutic Agents (e.g., Anti-inflammatory) | Certain N-substituted derivatives have been synthesized and shown to possess significant anti-inflammatory activity.[13] |
| Multi-substituted THPs | Various | Various | Antibacterial / Antibiofilm Agents | Specific substitution patterns can confer potent activity against bacteria like S. aureus by disrupting biofilm formation.[14] |
Mechanistic Insights & Visualized Workflows
Understanding the divergent paths of these molecules requires a look at their metabolic and synthetic pathways.
Mechanism of MPTP-Induced Neurotoxicity
The neurotoxicity of MPTP is a well-defined, multi-step process. The causality is clear: each step is a prerequisite for the next, culminating in neuronal death. This process is the foundation for its use in research.
Caption: Mechanism of MPTP-induced dopaminergic neurotoxicity.
General Synthetic Workflow for Tetrahydropyridine Carboxylates
The synthesis of functionalized tetrahydropyridines like our target compound often involves multi-step sequences that build the heterocyclic core and install the desired functional groups. A common strategy involves the initial construction of a substituted piperidone ring, followed by functional group manipulation.
Caption: General workflow for synthesizing functionalized tetrahydropyridines.
Experimental Protocols
Trustworthy protocols are self-validating. The following outlines a standard, verifiable method for synthesizing a tetrahydropyridine precursor, which can then be elaborated to the target molecule or its derivatives.
Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via Dehydration
This protocol describes the conversion of a precursor alcohol to the tetrahydropyridine via acid-catalyzed dehydration. This method is well-documented and highlights a key synthetic step in this chemistry.
Objective: To synthesize MPTP hydrochloride from 1-methyl-4-phenyl-4-piperidinol.
Materials:
-
1-methyl-4-phenyl-4-piperidinol (1 mole equivalent)
-
Concentrated Hydrochloric Acid (approx. 7 mole equivalents)
-
Isopropanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-4-phenyl-4-piperidinol (e.g., 60.0 g, 0.314 moles).[15]
-
Acid Addition: Carefully add concentrated hydrochloric acid (e.g., 180 ml) to the flask.
-
Heating: Heat the stirred solution to 100°C and maintain under reflux for 4 hours. The causality here is that the strong acid protonates the hydroxyl group, turning it into a good leaving group (water), which facilitates the elimination reaction to form the double bond.
-
Work-up: After 4 hours, cool the reaction mixture to room temperature. The solution will have turned brown.[15]
-
Isolation: Concentrate the solution to dryness using a rotary evaporator. This will yield a solid residue of the hydrochloride salt.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like isopropanol to yield the final product as the hydrochloride salt.[15]
-
Characterization: The final product's identity and purity must be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR) and by melting point determination (literature mp: 250-252°C).[15] This step is critical for validating the success of the synthesis.
Conclusion and Future Perspectives
The comparison between this compound and its structural relatives, particularly MPTP, underscores a fundamental principle in medicinal chemistry: molecular function is exquisitely sensitive to structure.
-
MPTP remains a vital research tool, an agent of destruction whose mechanism provides invaluable insight into the pathology of Parkinson's disease. Its performance is measured by its potent and selective neurotoxicity.
-
This compound , by contrast, is a molecule of creation. Its performance is defined by its synthetic versatility. The strategic placement of the N-benzyl and C4-carboxylate groups transforms the tetrahydropyridine scaffold from a neurotoxin into a platform for building novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[2][13][14]
Future research in this area will continue to focus on developing more efficient and stereoselective synthetic methodologies to access novel derivatives.[1] The exploration of new biological targets and the use of computational chemistry to guide the design of more potent and selective THP-based drugs are promising avenues for unlocking the full therapeutic potential of this remarkable scaffold.[1]
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A Comparative Guide to the Biological Activity of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Analogs as Dopamine Transporter Ligands
Introduction: The Promise of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine scaffold is a privileged structure in neuropharmacology, famously associated with the parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] While MPTP's toxicity has provided invaluable models for Parkinson's disease research, its non-toxic analogs represent a fertile ground for therapeutic discovery.[2][3][4] Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key synthetic intermediate, serves as the foundational structure for a class of compounds with significant potential to modulate monoamine transporters.[5] This guide provides a comparative analysis of its analogs, focusing on their activity at the dopamine transporter (DAT), a critical target for central nervous system (CNS) disorders ranging from ADHD and depression to substance use disorder.[6][7] We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, compare their performance in key in vitro and in vivo assays, and provide the detailed experimental frameworks necessary for their evaluation.
The Dopamine Transporter: A Primary Target for CNS Therapeutics
The dopamine transporter (DAT) is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[8][9] By regulating the concentration and duration of synaptic dopamine, DAT plays a pivotal role in motor control, motivation, and reward pathways.[7][10] Its function is a primary target for the psychostimulant cocaine, which blocks dopamine reuptake, leading to its powerful reinforcing effects.[6] Consequently, developing ligands that can modulate DAT activity without producing cocaine-like abuse potential is a major goal in medicinal chemistry. This has led to the exploration of "atypical" DAT inhibitors, which, like some benztropine analogs, potently block dopamine uptake but exhibit a distinct and more favorable behavioral profile.[11][12]
Comparative Biological Evaluation: From Binding Affinity to Behavioral Outcomes
The characterization of novel tetrahydropyridine analogs requires a multi-step evaluation process, beginning with their interaction at the molecular target and progressing to their effects in complex biological systems. Here, we compare hypothetical but representative analogs (Analog A, B, and C) to the parent compound to illustrate key structure-activity relationships.
In Vitro Assessment I: Target Engagement and Affinity
The initial step in characterizing these analogs is to determine their binding affinity for the dopamine transporter and to assess their selectivity against other key monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is typically achieved through competitive radioligand binding assays.
This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of test compounds at the human dopamine transporter (hDAT).[13][14]
-
Membrane Preparation:
-
Utilize cell membranes from a stable cell line expressing hDAT (e.g., HEK293-hDAT).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[13]
-
Determine protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Total binding is determined in the absence of a competing compound.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[15]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[13]
-
-
Separation and Counting:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate an inhibition curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[17]
-
Caption: Workflow for Radioligand Competitive Binding Assay.
Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
|---|---|---|---|---|---|
| Parent Compound | 45.2 | 850.5 | 620.1 | 18.8 | 13.7 |
| Analog A (p-F on Benzyl) | 12.5 | 950.8 | 550.3 | 76.1 | 44.0 |
| Analog B (N-cyclopropylmethyl) | 35.8 | >10,000 | 890.4 | >279 | 24.9 |
| Analog C (Ethyl Ester) | 50.1 | 790.2 | 680.5 | 15.8 | 13.6 |
Data are hypothetical and for illustrative purposes, based on trends observed in related chemical series.[12]
Analysis: The introduction of a para-fluoro substituent on the N-benzyl ring (Analog A) significantly enhances DAT affinity and improves selectivity over both SERT and NET. Replacing the N-benzyl group with a smaller N-cyclopropylmethyl group (Analog B) maintains good DAT affinity while dramatically reducing SERT affinity, resulting in a highly selective compound.[12] Conversely, modifying the methyl carboxylate to an ethyl ester (Analog C) slightly diminishes DAT affinity without substantially altering the selectivity profile.
In Vitro Assessment II: Functional Potency
High affinity does not always equate to high functional activity. Therefore, the next crucial step is to measure the ability of the analogs to functionally inhibit the reuptake of dopamine into cells.
This assay directly measures the functional potency (IC₅₀) of compounds in blocking dopamine transport.[8][18][19]
-
Cell Culture:
-
Plate hDAT-expressing cells (e.g., N2a or SH-SY5Y cells) in 24- or 96-well plates and grow to approximately 80-90% confluency.[18]
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[15]
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of the test analog.
-
Initiate dopamine uptake by adding a solution containing a low concentration of [³H]Dopamine.
-
For non-specific uptake control, use a high concentration of a known DAT inhibitor (e.g., nomifensine).[15]
-
-
Termination and Lysis:
-
After a short incubation period (e.g., 5-10 minutes at 37°C), terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification and Analysis:
-
Measure the amount of [³H]Dopamine taken up by the cells using a scintillation counter.
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Table 2: Comparative Functional Potency at the Dopamine Transporter
| Compound | DAT Uptake IC₅₀ (nM) |
|---|---|
| Parent Compound | 68.3 |
| Analog A (p-F on Benzyl) | 18.9 |
| Analog B (N-cyclopropylmethyl) | 55.1 |
| Analog C (Ethyl Ester) | 75.4 |
Data are hypothetical and for illustrative purposes.
Analysis: The functional potency data correlate well with the binding affinities. Analog A is the most potent inhibitor of dopamine uptake, consistent with its high affinity. Analog B, while highly selective, is less potent than Analog A but still more effective than the parent compound. The modification in Analog C again shows a slight decrease in functional activity.
Structure-Activity Relationship (SAR) Summary
The data from these analogs allow for the construction of an initial SAR model, which is critical for guiding the design of future compounds with improved properties.[12][20]
Caption: Structure-Activity Relationships for Tetrahydropyridine Analogs.
In Vivo Assessment: Psychostimulant Potential
A critical step in preclinical development is to assess the behavioral effects of DAT inhibitors. The locomotor activity assay in rodents is a widely used model to predict the potential for psychostimulant effects, as compounds like cocaine and amphetamine dose-dependently increase movement.[21][22][23]
-
Animal Acclimation:
-
Use adult male C57BL/6 mice.[23]
-
Acclimate the mice to the testing room and handling procedures for several days prior to the experiment.
-
-
Habituation:
-
On the test day, place each mouse individually into an open-field arena (e.g., a 40x40 cm box equipped with infrared beams to track movement).
-
Allow the mice to habituate to the new environment for a period (e.g., 30-60 minutes) until their exploratory activity stabilizes.
-
-
Drug Administration:
-
Administer the test compound (e.g., Analog A, Analog B) or vehicle control via an appropriate route (e.g., intraperitoneal injection). A known psychostimulant like cocaine is used as a positive control.[24]
-
-
Data Collection:
-
Immediately after injection, return the mice to the open-field arena and record their locomotor activity for a set duration (e.g., 60-120 minutes).
-
Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).[22]
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total activity over the entire session between drug-treated groups and the vehicle control group using statistical analysis (e.g., ANOVA).
-
Table 3: Comparative Effects on Locomotor Activity in Mice
| Compound (10 mg/kg, i.p.) | Total Distance Traveled (% of Vehicle) |
|---|---|
| Vehicle | 100 ± 8 |
| Cocaine | 350 ± 25 |
| Analog A | 220 ± 18 |
| Analog B | 145 ± 12 |
Data are hypothetical and for illustrative purposes. Values are mean ± SEM.
Analysis: As expected, cocaine produces a robust increase in locomotor activity. Analog A, the most potent in vitro inhibitor, also causes significant hyperlocomotion, though less than cocaine. Crucially, Analog B, despite its high DAT affinity and selectivity, produces only a modest increase in locomotor activity. This "dissociation" between high in vitro potency and low in vivo stimulant effects is the hallmark of an atypical DAT inhibitor and represents a highly desirable profile for a potential therapeutic agent.[25]
Conclusion and Future Directions
This comparative guide illustrates the systematic evaluation of this compound analogs as DAT ligands. Through targeted chemical modifications, it is possible to significantly enhance potency and selectivity.
-
Analog A emerges as a potent and selective DAT inhibitor but may retain some psychostimulant properties.
-
Analog B represents a more promising lead, demonstrating the potential to create highly selective, potent DAT inhibitors with an "atypical" behavioral profile, reducing the likelihood of abuse potential.
Future research should focus on expanding the SAR to further refine the molecular features that separate high DAT occupancy from strong stimulant effects. Investigating the binding kinetics (association/dissociation rates) of these analogs at DAT could provide further insight into their atypical profiles. Additionally, exploring potential allosteric modulation mechanisms may open new avenues for therapeutic intervention.[26] The most promising candidates, like Analog B, should be advanced into more complex behavioral models to assess their therapeutic efficacy for conditions such as ADHD or cocaine use disorder.
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A Researcher's Guide to Spectroscopic Differentiation of Methyl 1-Benzyl-tetrahydropyridine-4-carboxylate Regioisomers
Introduction
In the landscape of modern drug discovery and development, tetrahydropyridine scaffolds are privileged structures, forming the core of numerous biologically active compounds and pharmaceutical intermediates.[1] Their synthesis often yields a mixture of regioisomers, particularly when introducing unsaturation. The precise position of the double bond within the tetrahydropyridine ring is critical as it profoundly influences the molecule's three-dimensional conformation, receptor binding affinity, and metabolic stability. Consequently, the unambiguous structural elucidation of these isomers is a non-negotiable step in quality control and process development.[2][3]
This guide provides an in-depth comparative analysis of two key regioisomers of Methyl 1-Benzyl-tetrahydropyridine-4-carboxylate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will compare the α,β-unsaturated ester, Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (Isomer A) , with its β,γ-unsaturated counterpart, Methyl 1-benzyl-1,2,3,4-tetrahydropyridine-4-carboxylate (Isomer B) .
The objective is to move beyond mere data presentation and explain the causal relationships between isomeric structure and spectral output, equipping researchers with the predictive insights needed for confident characterization.
The Isomers in Focus
The key structural difference between Isomer A and Isomer B is the location of the carbon-carbon double bond relative to the ester functionality. This seemingly minor change creates significantly different electronic environments, which are readily distinguished by modern spectroscopic methods.
-
Isomer A (α,β-unsaturated): The double bond is conjugated with the carbonyl group of the ester. This conjugation impacts bond lengths, vibrational energies, and the shielding of nearby nuclei.
-
Isomer B (β,γ-unsaturated): The double bond is isolated from the ester group, separated by a saturated sp³-hybridized carbon.
Caption: Molecular structures of the two regioisomers under comparison.
Experimental Workflow: A Self-Validating Approach
A robust analytical workflow ensures that the data from each technique corroborates the others, providing a holistic and trustworthy structural assignment.
Caption: A validated workflow for isomeric differentiation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical, as solvent-solute interactions can influence chemical shifts.[4][5][6] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum by setting the TMS peak to 0.00 ppm and integrate all signals. For ¹³C NMR, calibrate to the CDCl₃ triplet at 77.16 ppm.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This method is chosen to avoid solvent bands that could obscure key regions of the spectrum.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample chamber first.
-
Data Processing: Perform baseline correction and identify the wavenumbers of key absorption bands.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Acquisition: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar column (e.g., HP-5ms). Use a temperature program that starts at 100°C and ramps to 280°C at 15°C/min. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
-
Data Processing: Analyze the resulting total ion chromatogram and the mass spectrum corresponding to the analyte peak. Identify the molecular ion and major fragment ions.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides the most immediate and clear distinction between the two isomers. The chemical shift and multiplicity of the olefinic and allylic protons are highly diagnostic.
| Proton Assignment | Isomer A (α,β-unsaturated) | Isomer B (β,γ-unsaturated) | Rationale for Difference |
| Vinylic Proton (C=CH) | ~6.8-7.2 ppm (triplet or dd) | ~5.5-5.9 ppm (broad singlet or multiplet) | In Isomer A, the vinylic proton is deshielded by the conjugated carbonyl group's anisotropic effect, shifting it significantly downfield. In Isomer B, it is a standard isolated vinylic proton. |
| Allylic Methylene (C=C-CH₂-N) | ~3.1-3.4 ppm (singlet or d) | N/A | This group (at C6) is allylic in Isomer A. |
| Allylic Methylene (C=C-CH₂-C) | ~2.5-2.8 ppm (multiplet) | ~2.3-2.6 ppm (multiplet) | Both isomers have allylic protons, but their specific chemical environments and couplings differ. |
| Protons α to Nitrogen (-N-CH₂-) | ~2.7-3.0 ppm (multiplet) | ~2.6-2.9 ppm (multiplet) | The chemical shifts are similar but will show different coupling patterns based on the adjacent protons. |
| Benzyl Methylene (-N-CH₂-Ph) | ~3.6-3.8 ppm (singlet) | ~3.5-3.7 ppm (singlet) | Largely unaffected by the double bond position, serving as a consistent reference point in both spectra. |
| Methoxy Protons (-OCH₃) | ~3.7 ppm (singlet) | ~3.6 ppm (singlet) | The ester methyl group in Isomer A is slightly deshielded due to the conjugated system compared to the isolated ester in Isomer B. |
| Aromatic Protons (-C₆H₅) | ~7.2-7.4 ppm (multiplet) | ~7.2-7.4 ppm (multiplet) | Identical for both isomers. |
Table 1: Comparative ¹H NMR chemical shift predictions for key protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR confirms the isomeric identity by revealing the chemical shifts of the carbon backbone, especially the carbonyl and olefinic carbons.
| Carbon Assignment | Isomer A (α,β-unsaturated) | Isomer B (β,γ-unsaturated) | Rationale for Difference |
| Carbonyl Carbon (C=O) | ~165-170 ppm | ~170-175 ppm | The carbonyl carbon in the conjugated system of Isomer A is more shielded (appears upfield) compared to the isolated ester carbonyl in Isomer B.[7][8] |
| Olefinic Carbon (C=CH) | ~135-145 ppm | ~120-130 ppm | The vinylic CH carbon in Isomer A is significantly deshielded. |
| Olefinic Carbon (C-CO₂Me) | ~125-135 ppm | N/A | The quaternary vinylic carbon in Isomer A is part of the conjugated system. |
| Carbons α to Nitrogen | ~50-60 ppm | ~50-60 ppm | Similar chemical shift ranges, but specific values will differ slightly. |
| Benzyl Methylene Carbon | ~60-65 ppm | ~60-65 ppm | Expected to be very similar in both isomers. |
| Methoxy Carbon (-OCH₃) | ~51-53 ppm | ~50-52 ppm | Minor differences expected. |
Table 2: Comparative ¹³C NMR chemical shift predictions.
FTIR Spectroscopy: Vibrational Fingerprints
The most telling feature in the FTIR spectrum is the stretching frequency of the carbonyl group (C=O), which is highly sensitive to electronic effects like conjugation.[3][9][10]
| Functional Group | Isomer A (α,β-unsaturated) | Isomer B (β,γ-unsaturated) | Rationale for Difference |
| C=O Stretch (Ester) | ~1715-1730 cm⁻¹ | ~1735-1750 cm⁻¹ | Conjugation in Isomer A weakens the C=O double bond character, lowering its stretching frequency (a key diagnostic feature).[11][12][13] |
| C=C Stretch (Alkene) | ~1640-1660 cm⁻¹ (stronger) | ~1650-1670 cm⁻¹ (weaker) | The C=C stretch in the conjugated system of Isomer A is often more intense due to a larger change in dipole moment during vibration. |
| C-O Stretch (Ester) | ~1250-1300 cm⁻¹ & ~1100-1150 cm⁻¹ | ~1150-1250 cm⁻¹ | The pattern and position of C-O stretches are complex but will differ between the two isomers.[14] |
| C-H Aromatic/Vinylic | > 3000 cm⁻¹ | > 3000 cm⁻¹ | Both isomers will show stretches for sp² C-H bonds. |
| C-H Aliphatic | < 3000 cm⁻¹ | < 3000 cm⁻¹ | Both isomers will show stretches for sp³ C-H bonds. |
Table 3: Comparative FTIR absorption frequencies.
Mass Spectrometry: Fragmentation Pathways
While both isomers will have the same molecular weight and thus the same molecular ion (M⁺) peak, their fragmentation patterns under EI-MS will differ due to the influence of the double bond's position on bond stabilities.
Caption: Key fragmentation pathways differentiating the isomers.
| Ion / Fragmentation | Expected m/z | Significance and Isomeric Difference |
| Molecular Ion [M]⁺ | 245 | Confirms the molecular weight for both isomers. The nitrogen rule (odd molecular weight for an odd number of nitrogens) holds.[15][16] |
| [M - C₇H₇]⁺ | 154 | Loss of the benzyl group (91 u) via alpha-cleavage adjacent to the nitrogen is a probable and common fragmentation for both isomers.[17] |
| Tropylium Cation [C₇H₇]⁺ | 91 | A ubiquitous and often base peak for benzyl-containing compounds. Expected to be intense for both isomers.[18] |
| Retro-Diels-Alder | Varies | This fragmentation is highly dependent on the double bond position. Isomer A can undergo a retro-Diels-Alder reaction to lose an N-benzyl-ethenamine fragment. This provides a highly diagnostic pathway not available to Isomer B in the same manner.[19] |
Table 4: Comparative analysis of major mass fragments.
Conclusion
The structural differentiation of Methyl 1-Benzyl-tetrahydropyridine-4-carboxylate regioisomers is straightforward when a multi-technique spectroscopic approach is employed. Each method provides a unique and confirmatory piece of the structural puzzle:
-
¹H NMR offers the most definitive evidence through the chemical shift of the vinylic proton, which is significantly downfield (~6.8-7.2 ppm) in the conjugated Isomer A compared to the isolated system in Isomer B (~5.5-5.9 ppm).
-
FTIR Spectroscopy provides a rapid and unambiguous check, with the C=O stretching frequency of the conjugated ester in Isomer A appearing at a lower wavenumber (~1715-1730 cm⁻¹) than the non-conjugated ester in Isomer B (~1735-1750 cm⁻¹).[11][13]
-
Mass Spectrometry , while showing an identical molecular ion, will produce distinct fragmentation patterns, particularly via pathways like the retro-Diels-Alder reaction, which is dictated by the double bond's location.[19]
By integrating these techniques, researchers and drug development professionals can ensure the structural integrity of their synthetic intermediates, a critical factor for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient.
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A Comparative Guide to the Purity Analysis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate by Quantitative NMR
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key intermediate in the synthesis of various therapeutic agents, demands rigorous purity assessment to control downstream reaction pathways and ensure the final product's integrity.[1] This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of this compound. We will explore the causality behind the experimental design, present a validated protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle of Absolute Quantification: Why qNMR Excels
Unlike chromatographic methods that rely on the response factor of an analyte relative to a calibration curve, qNMR is a primary analytical method.[2][3] Its power lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[2][4] This allows for the absolute quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) in the same NMR tube.[2][5]
For the purity analysis of organic molecules like this compound, ¹H NMR is the most utilized variant. The proton nucleus (¹H) offers unparalleled advantages for quantification due to its near 100% natural abundance and the highest gyromagnetic ratio among stable nuclei, which translates to high sensitivity and shorter experiment times.[4]
Experimental Protocol: ¹H-qNMR Purity Assay
A successful qNMR experiment is built on a foundation of meticulous planning and execution. Each step is designed to minimize systematic errors and ensure the final purity value is both accurate and reproducible.[6][7]
Part 1: Method Planning & Rationale
-
Selection of Deuterated Solvent : The primary requirement is that both the analyte and the internal standard are fully soluble.[8] Incomplete dissolution leads to sample inhomogeneity, causing poor magnetic field shimming, broad spectral lines, and inaccurate integration.[9] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. A pre-solubility test is recommended.[8]
-
Selection of the Internal Standard (IS) : The choice of the IS is the most critical decision in qNMR.[6][8] An ideal IS serves as the anchor for the entire calculation, and its selection must be deliberate.[6]
-
Purity and Stability : The IS must have a high, certified purity (e.g., ≥99.5%) and be chemically inert, showing no reactivity with the analyte or solvent.[7][8]
-
Spectral Simplicity : The IS should produce one or more simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or potential impurities.[8][10] This prevents signal overlap, which is a major source of integration error.[6]
-
Recommended Standards : For the target analyte, suitable internal standards include Maleic Acid (singlet around 6.3 ppm in DMSO-d₆) or 1,4-Dinitrobenzene (singlet around 8.4 ppm in CDCl₃). These provide signals in relatively uncongested spectral regions.
-
Part 2: Sample Preparation
Accurate weighing is paramount for an accurate qNMR assay.[7][11]
-
Using a calibrated microbalance (readability of ±0.001 mg), accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh approximately 8-10 mg of the chosen certified internal standard (e.g., Maleic Acid) into the same vial. Record the exact mass. The goal is a near 1:1 molar ratio to ensure comparable signal intensities, which improves integration accuracy.[4]
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential.[9]
-
Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[12]
Part 3: NMR Data Acquisition
Quantitative accuracy depends on specific acquisition parameters that ensure all signals are fully recovered between scans.
-
Instrument : 400 MHz (or higher) NMR Spectrometer
-
Pulse Angle (p1) : 90°. This ensures maximum signal excitation for all nuclei.
-
Relaxation Delay (d1) : ≥ 5 x T₁. This is the most critical parameter for quantification. The delay between pulses must be long enough to allow all protons in both the analyte and the IS to fully return to thermal equilibrium. A value of 30-60 seconds is often a safe starting point if T₁ values are unknown. Ignoring relaxation times is a common source of systematic error.[6][7]
-
Acquisition Time (at) : ~2-4 seconds.
-
Number of Scans (ns) : 16-64 scans, or as needed to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.
-
Shimming : Perform careful, automated or manual shimming to achieve narrow, symmetrical peak shapes.
-
Sample Spinning : Turn off sample spinning to prevent the formation of spinning sidebands, which can overlap with signals of interest and complicate integration.[10]
Part 4: Data Processing and Purity Calculation
Manual and careful processing is recommended for the highest precision.[4]
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Perform meticulous phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. For this compound, suitable signals could be the singlet from the ester methyl group (-OCH₃) or the vinyl proton (=CH-).
-
Calculate the purity using the following formula:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
Ianalyte, IIS : Integral values for the analyte and internal standard signals.
-
Nanalyte, NIS : Number of protons generating the respective signals (e.g., 3 for a -CH₃ group).
-
MWanalyte, MWIS : Molecular weights of the analyte and internal standard.
-
manalyte, mIS : Masses of the analyte and internal standard.
-
PurityIS : Certified purity of the internal standard.
-
Visualizing the Analytical Workflow
The qNMR process follows a logical and self-validating sequence to ensure data integrity.
Caption: Workflow for purity determination by qNMR.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, HPLC and GC-MS are ubiquitous in pharmaceutical analysis for valid reasons.[13] The choice of method depends on the specific analytical challenge.[14]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on nuclear properties.[2] | Relative quantification based on detector response vs. concentration.[13][14] | Relative quantification based on detector response vs. concentration.[13] |
| Reference Standard | Requires a certified internal standard, which can be chemically different from the analyte.[11] | Requires a well-characterized reference standard of the analyte itself for accurate quantification.[14] | Requires a well-characterized reference standard of the analyte itself for accurate quantification. |
| Quantification Method | Direct comparison of signal integrals in a single spectrum.[3] | Requires generation of a multi-point calibration curve. | Requires generation of a multi-point calibration curve. |
| Destructive? | No, the sample can be fully recovered.[2] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Information Yield | Provides quantitative data and unambiguous structural information simultaneously. | Provides retention time and quantitative data. UV detectors (e.g., PDA) offer limited structural insight. | Provides retention time, quantitative data, and mass fragmentation patterns for structural elucidation.[15] |
| Sensitivity | Moderate (typically mg to high-µg range). | High (typically µg to ng range). | Very High (typically ng to pg range). |
| Throughput | Can be high for routine analysis once the method is established (~10-15 min/sample). | Can be high with an autosampler, but run times can be longer (20-60 min/sample). | Similar to HPLC; run times can be variable. |
| Ideal Application | Purity assignment of reference standards, analysis of compounds without standards, complex mixture analysis.[2][16] | Routine quality control, stability testing, quantification of non-volatile impurities.[17] | Analysis of volatile organic compounds, residual solvents, and thermally stable impurities.[13] |
Field-Proven Insights: Choosing the Right Tool
-
When to Prioritize qNMR : qNMR is the method of choice for assigning the purity of in-house or newly synthesized reference materials, as it does not require a pre-existing, identical standard.[3] Its non-destructive nature is invaluable when dealing with precious or limited quantities of material.[2] It serves as an excellent orthogonal method to validate results from chromatographic techniques.[18]
-
The Case for HPLC : For routine quality control in a manufacturing environment where the same product is analyzed repeatedly, HPLC is often more practical. Its high sensitivity is crucial for detecting trace-level impurities, and modern systems are highly automated for high-throughput analysis.[17][19] Method validation for HPLC is a well-established regulatory requirement.[17][20][21]
-
The Role of GC-MS : For an intermediate like this compound, GC-MS is less likely to be the primary tool for assaying the main component due to its relatively high boiling point. However, it is the superior technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis, which may be present.[13][22]
Conclusion
The purity analysis of this compound is a critical step in pharmaceutical synthesis. Quantitative NMR stands out as a robust, accurate, and direct method for this purpose, offering absolute quantification without the need for an analyte-specific reference standard. Its ability to provide structural confirmation alongside quantitative data in a single, non-destructive experiment makes it a uniquely powerful tool in the arsenal of the research and development scientist.
While HPLC and GC-MS remain the workhorses for routine quality control and specific impurity profiling due to their higher sensitivity and established automation, qNMR provides an orthogonal, metrologically traceable result that can be used to certify reference materials and validate chromatographic methods. A comprehensive purity assessment strategy should leverage these techniques complementarily, using qNMR for primary characterization and chromatography for routine, high-sensitivity screening, thereby ensuring the highest standards of scientific integrity and product quality.
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A Senior Application Scientist's Guide to Benchmarking Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Against Known Dopamine Transporter Ligands
In the landscape of neuroscience research and drug development, the precise characterization of novel compounds is paramount. This guide provides an in-depth comparative analysis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a tetrahydropyridine derivative with potential activity at the dopamine transporter (DAT), against established standards.[1] The dopamine transporter is a critical regulator of dopaminergic signaling and a key target for therapeutics and drugs of abuse.[2][3] Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the purity, structural integrity, and functional activity of this compound in relation to well-characterized DAT ligands.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough and reliable benchmarking process.
Physicochemical and Structural Characterization of the Target Compound
A foundational step in benchmarking any new chemical entity is the unambiguous confirmation of its identity and purity. Here, we outline the analytical techniques employed for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the separation and purity determination of organic compounds based on their polarity.[4] For a tetrahydropyridine derivative such as our target compound, a C18 column is a suitable stationary phase. The selection of the mobile phase is critical for achieving optimal separation from any potential impurities.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH 2-3). The acidic pH helps to ensure the basic nitrogen in the tetrahydropyridine ring is protonated, leading to better peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25 °C to ensure reproducibility.
-
Detection: UV detection at a wavelength determined by the analyte's UV-Vis spectrum.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Potency Determination
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[5][6][7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, an accurate purity value for the analyte can be calculated.
Experimental Protocol: qNMR for Purity and Concentration
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has proton signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire a proton NMR spectrum with optimized parameters for quantitation, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity of the standard
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.[4] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]
Interpreting Fragmentation Patterns:
For a benzyl-tetrahydropyridine structure, characteristic fragmentation patterns can be expected.[9][10] The molecular ion peak (M+) should be observed. Common fragmentation pathways include the loss of the benzyl group or cleavage of the tetrahydropyridine ring. The interpretation of these fragments provides a high degree of confidence in the compound's structure.[9][11]
Selection of Known Standards for Benchmarking
To provide a meaningful comparison, it is essential to benchmark this compound against well-established dopamine transporter ligands. For this guide, we have selected two standards with distinct profiles:
-
GBR 12909: A potent and selective dopamine uptake inhibitor.[12] It serves as a high-affinity reference compound.
-
Cocaine Analogs (e.g., WIN 35,428): These compounds are also potent DAT inhibitors and are well-characterized in binding and functional assays.[13][14][15]
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of the target compound and the selected standards is presented below.
| Property | This compound | GBR 12909 | WIN 35,428 (CFT) |
| Molecular Weight | ~231.29 g/mol | ~545.5 g/mol (dihydrochloride) | ~303.35 g/mol |
| LogP (Predicted) | ~2.5 | ~5.8 | ~3.4 |
| pKa (Predicted) | ~7.1 | ~8.5 | ~8.6 |
Note: Predicted values can vary based on the software used.
Head-to-Head Benchmarking: In Vitro Dopamine Transporter Binding Assay
The core of this guide is the direct comparison of the target compound's ability to bind to the dopamine transporter relative to the known standards. A radioligand displacement assay is the gold standard for determining the binding affinity (Ki) of a test compound.[2][16][17][18]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of a DAT inhibitor at the synapse and the general workflow for the binding assay.
Caption: Mechanism of a DAT inhibitor at the dopaminergic synapse.
Caption: Workflow for the in vitro DAT radioligand binding assay.
Detailed Experimental Protocol: Radioligand Displacement Assay
This protocol is adapted from established methods for characterizing DAT ligands.[2][19][20][21]
-
Biological Material: Cell membranes from a cell line stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenates.
-
Radioligand: [³H]WIN 35,428 is a suitable high-affinity radioligand for DAT.[2][16]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Assay Setup (96-well plate format):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of cell membrane suspension (20-50 µg protein).
-
Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound (this compound) or standards, 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
Comparative Performance Data
The following table presents hypothetical data to illustrate how the results of the binding assay would be presented for comparison.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Value | Calculated Value |
| GBR 12909 | 5 | 1 |
| WIN 35,428 | 15 | 10 |
| Cocaine | 200 | 150 |
Note: The values for GBR 12909, WIN 35,428, and Cocaine are representative values from the literature and can vary depending on experimental conditions.[16]
Conclusion
This guide provides a comprehensive framework for the benchmarking of this compound against known standards for dopamine transporter activity. By following the detailed protocols for analytical characterization and in vitro binding assays, researchers can obtain reliable and comparable data to assess the potential of this novel compound. The principles and methodologies outlined here are broadly applicable to the evaluation of other novel ligands targeting neurotransmitter transporters, thereby upholding scientific rigor in the early stages of drug discovery and development.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Tetrahydropyridine Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyridines (THPs) represent a privileged class of nitrogen-containing heterocycles, forming the core scaffold of numerous natural products and synthetic pharmaceutical agents.[1][2] Their derivatives, particularly tetrahydropyridine carboxylates, are indispensable building blocks in medicinal chemistry, valued for their role in creating complex molecular architectures with diverse biological activities, including analgesic, antitumor, and anti-inflammatory properties.[3][4] The synthetic versatility of the THP core stems from its multiple reactive sites: the endocyclic double bond, the nucleophilic ring nitrogen, and the modifiable carboxylate group.
Understanding the comparative reactivity of these sites across different THP isomers (e.g., 1,2,3,6-THP, 1,2,5,6-THP, and 1,2,3,4-THP) is paramount for rationally designing synthetic routes and diversifying molecular libraries. This guide provides an in-depth, comparative analysis of the reactivity of tetrahydropyridine carboxylates, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Core Reactivity Analysis: A Comparative Overview
The reactivity of a tetrahydropyridine carboxylate is dictated by the interplay of its three primary functional domains. The substitution pattern on the ring and the nature of the nitrogen protecting group can significantly modulate the behavior of each site.
Caption: Key reactive sites on the tetrahydropyridine carboxylate scaffold.
Reactivity of the Endocyclic Double Bond
The enamine or isolated double bond within the THP ring is a hub of reactivity, susceptible to oxidation, reduction, and cycloaddition reactions. Its precise behavior is highly dependent on its position relative to the nitrogen atom.
The oxidation of THPs can lead to the corresponding dihydropyridinium species or pyridines, a transformation of significant biological relevance, notably in the context of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[5][6] The C-6 position in 1,2,3,6-THP derivatives is particularly susceptible to oxidation because it is alpha to both the nitrogen lone pair and the double bond, resulting in an exceptionally weak C-H bond.[7] Radicals formed by hydrogen abstraction at this position are highly stabilized and react readily with oxygen.[5][7]
In contrast, 1,2,3,4-tetrahydropyridines lacking the allylic hydrogen are more resistant to this specific oxidation pathway but can be oxidized under different conditions, often leading to aromatic pyridines.[8]
Comparative Experimental Data: Oxidation Susceptibility
| Substrate Isomer | Key Reactive Site | Typical Oxidizing Agent(s) | Product Type | Reference |
|---|---|---|---|---|
| N-Boc-1,2,3,6-THP | Allylic C-6 | Monoamine Oxidase (MAO), O₂ | Dihydropyridinium | [5][7] |
| N-Boc-4-methylene-THP | Ring aromatization | t-BuOCl, O₂ | Pyridine | [8] |
| Diiron(II) Complex | C-H abstraction from THF | Dioxygen, Triarylphosphines | Ring-opened products |[9] |
Catalytic hydrogenation of the endocyclic double bond is a straightforward method to produce the corresponding saturated piperidine carboxylates. This reaction is typically high-yielding and stereospecific, with hydrogen adding from the less sterically hindered face of the ring.
-
Causality in Catalyst Choice: Palladium on carbon (Pd/C) is a standard choice for this transformation due to its high efficiency and relative cost-effectiveness. However, for substrates with other reducible functional groups (e.g., benzyl esters), alternative catalysts like platinum oxide (PtO₂) may be employed to achieve selective reduction of the double bond.
The double bond in THPs can act as a dienophile or part of a diene system in cycloaddition reactions, providing a powerful route to complex polycyclic structures.
-
Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis.[10][11] THP derivatives can participate as dienophiles. The reaction is facilitated by electron-withdrawing groups, making the carboxylate moiety beneficial for reactivity.[11] The hetero-Diels-Alder variant, involving the C=N bond, is also a powerful tool for building nitrogen-containing heterocycles.[10]
-
Huisgen [3+2] Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring.[12] The double bond of a THP carboxylate can serve as the dipolarophile, reacting with dipoles like azides or nitrile oxides to construct fused heterocyclic systems.[13] The mechanism is generally considered a concerted pericyclic process.[14][15]
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A Comparative Guide to the Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: A Modern Approach vs. Traditional Strategy
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of progress. Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a valuable scaffold in medicinal chemistry, and its synthesis provides an excellent case study for comparing traditional multi-step procedures with modern, streamlined one-pot methodologies. This guide provides an in-depth technical comparison of two distinct synthetic routes to this target molecule, offering insights into the rationale behind the experimental choices and presenting supporting data for a comprehensive evaluation.
Introduction: The Significance of the Tetrahydropyridine Scaffold
Tetrahydropyridine derivatives are prevalent in a wide range of biologically active compounds and natural products. Their structural versatility allows for diverse pharmacological applications, making them attractive targets in drug discovery programs.[1][2] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The efficiency, cost-effectiveness, and environmental impact of its synthetic route are therefore critical considerations for any research and development program.
A Tale of Two Syntheses: A Novel One-Pot Reaction vs. a Traditional Multi-Step Approach
This guide will dissect two distinct approaches to the synthesis of this compound:
-
The Traditional Route: A classic, multi-step approach commencing with a Dieckmann condensation to construct the piperidine core, followed by functional group manipulation to achieve the final product.
-
The Novel Route: A modern, one-pot multicomponent reaction (MCR) that assembles the target molecule in a single, efficient step from readily available starting materials.[3]
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
The Traditional Route: A Step-by-Step Construction
The traditional synthesis of this compound is a multi-step sequence that relies on well-established, classical organic reactions. This approach, while often reliable, can be labor-intensive and generate significant waste. The overall strategy involves the initial formation of a piperidone ring system, followed by the introduction of the desired ester functionality and a final reduction.
Reaction Pathway: Traditional Synthesis
Caption: Traditional multi-step synthesis of the target compound.
Mechanistic Insights and Experimental Choices
The cornerstone of this route is the Dieckmann Condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester.[4]
-
Formation of the Diester Precursor: The synthesis begins with a double Michael addition of benzylamine to two equivalents of methyl acrylate to form the diester precursor, N,N-bis(β-propionate methyl ester)benzylamine. This reaction is typically carried out in a protic solvent like methanol.
-
Dieckmann Condensation: The diester is then subjected to a Dieckmann condensation using a strong base, such as sodium metal in an inert solvent like toluene. The base abstracts an α-proton from one of the ester groups, generating an enolate that attacks the other ester carbonyl, leading to the formation of the cyclic β-keto ester, 1-benzyl-4-oxo-piperidine-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is readily hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing in hydrochloric acid) to yield 1-benzyl-4-piperidone. This ketone is a key intermediate.
-
Introduction of the Carbomethoxy Group: To introduce the desired ester functionality at the 4-position, a Horner-Wadsworth-Emmons (HWE) olefination is employed.[5][6] This reaction involves the treatment of 1-benzyl-4-piperidone with a stabilized phosphonate ylide, such as methyl diethylphosphonoacetate, in the presence of a base (e.g., NaH). The HWE reaction is favored over the Wittig reaction in this context due to the easier removal of the phosphate byproduct and generally higher E-selectivity for the resulting alkene.
-
Selective Reduction: The final step is the selective reduction of the exocyclic double bond of the α,β-unsaturated ester without affecting the benzyl group. This can be achieved through catalytic hydrogenation using specific catalysts like Lindlar's catalyst, which is known for its ability to selectively reduce alkenes in the presence of other reducible functional groups like benzyl ethers and amines.[7]
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of 1-Benzyl-4-piperidone
-
To a stirred solution of benzylamine (1.0 eq) in methanol, slowly add methyl acrylate (2.2 eq) at room temperature.
-
Stir the reaction mixture overnight.
-
Remove the solvent under reduced pressure to obtain crude N,N-bis(β-propionate methyl ester)benzylamine.
-
To a suspension of sodium metal (2.5 eq) in dry toluene, heat the mixture to reflux.
-
Slowly add the crude diester to the refluxing mixture.
-
After the addition is complete, continue to reflux for 4-6 hours.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude β-keto ester, add a solution of 6M hydrochloric acid and reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-benzyl-4-piperidone.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF), add methyl diethylphosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 1-benzyl-4-piperidone (1.0 eq) in dry THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude α,β-unsaturated ester.
-
Dissolve the crude ester in methanol and add Lindlar's catalyst (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The Novel Route: A One-Pot Multicomponent Approach
In contrast to the stepwise traditional route, modern organic synthesis often favors one-pot multicomponent reactions (MCRs) for their efficiency and atom economy.[3][8] The synthesis of the target molecule can be elegantly achieved through a Lewis acid-catalyzed reaction of benzaldehyde, benzylamine, and methyl acetoacetate.
Reaction Pathway: Novel One-Pot Synthesis
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and rigor of your laboratory practices. The disposal of chemical intermediates like Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is not a mere janitorial task; it is a critical final step in the experimental workflow that ensures the safety of personnel and environmental compliance. This guide provides a comprehensive, step-by-step operational plan grounded in established safety protocols and regulatory standards.
Core Principle: Hazard Assessment and Regulatory Context
The foundation of any disposal protocol is a thorough understanding of the compound's potential hazards and the regulations that govern its waste stream. This compound is a pyridine derivative used in organic synthesis, often as a pharmaceutical intermediate.[1] While specific toxicity data for this exact compound is limited, a precautionary approach is mandatory for two critical reasons:
-
Inherent Hazards of the Chemical Class: Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2][3]
-
Structural Analogy to Known Neurotoxins: This compound is a structural analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin known to cause permanent symptoms of Parkinson's disease.[4] While not all analogues share the same toxicity profile, this relationship necessitates handling and disposal with the utmost caution.[5]
Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8] Your institution's Chemical Hygiene Plan (CHP) should reflect these federal guidelines.[9][10][11]
| Property | Value | Source |
| CAS Number | 80845-58-5 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 119.8 ± 18.8 °C | [1] |
| Known Hazards | May cause skin, eye, and respiratory irritation.[1] Treat as hazardous due to structural class.[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all engineering controls and PPE are in place. The causality is simple: prevent exposure at all costs.
-
Engineering Controls: All handling, including transfers to waste containers, must occur within a certified chemical fume hood to minimize inhalation risk.[1][12]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][13]
-
Hand Protection: Use nitrile rubber gloves. Given the potential hazards, consider double-gloving.[13] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[14]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.[13]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[13][15]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Step-by-Step Waste Disposal Protocol
This protocol ensures that waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed professional.
Step 1: Waste Segregation and Collection
-
Principle: Never mix incompatible waste streams. Pyridine derivatives can react with strong oxidizers or acids.[12] Segregation prevents uncontrolled reactions and ensures the waste can be treated appropriately.
-
Liquid Waste:
-
Solid Waste:
Step 2: Containerization and Labeling
-
Principle: Proper containment and labeling are mandated by the EPA and are essential for communicating hazards.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[7][17] This is one of the most common regulatory violations and is critical for preventing spills and the release of vapors.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Principle: The SAA provides a safe, designated location for the short-term storage of hazardous waste at the point of generation.
-
Location: Store the sealed and labeled waste containers in your laboratory's designated SAA. This area should be well-ventilated and secure.[2][12]
-
Segregation: Ensure the container is stored away from incompatible materials.[12]
Step 4: Arranging Final Disposal
-
Principle: Final disposal must be handled by trained professionals at a permitted facility to ensure environmental protection.
-
Procedure: Do not dispose of this chemical down the drain or in regular trash.[14] Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup of the full waste container.[2] They will manage the process with a licensed hazardous waste disposal contractor, who will likely use high-temperature incineration for final treatment.[14][18]
Emergency Procedures: Spill and Decontamination
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your EHS office.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or commercial spill pads to contain the liquid.[2] Work from the outside of the spill inward.
-
Neutralization/Decontamination (Precautionary): Given the structural similarity to MPTP, for which bleach is a standard decontaminant, a final wipe-down with a 10% bleach solution is a prudent measure after the initial cleanup.[16] Allow a contact time of at least 15 minutes.
-
Clean the Area: Following the removal of the absorbed material, clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.[2]
-
Dispose of Cleanup Materials: Carefully collect all absorbent materials, contaminated PPE, and cleaning wipes. Place them in a designated hazardous waste container and label them appropriately.[2] All materials used to clean the spill are now considered hazardous waste.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of waste streams containing this compound.
Caption: Disposal workflow for this compound.
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Laboratory Safety OSHA Lab Standard. OSHA Factsheet. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice. Protocols.io. [Link]
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Surface contamination of chemotherapy drug vials and evaluation of new vial-cleaning techniques: results of three studies. PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
This guide provides essential safety and handling protocols for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe laboratory environment. The procedural guidance herein is designed to be direct, actionable, and grounded in established safety principles for handling potent neurotoxic analogues.
The Precautionary Principle: Understanding the Inherent Risk
This compound shares a core tetrahydropyridine structure with the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] MPTP is known to cause irreversible brain damage similar to Parkinson's disease by destroying dopaminergic neurons.[2] Routes of exposure for MPTP include inhalation, skin absorption, and accidental injection, all of which present significant hazards.[3]
Given the structural similarity and the established high toxicity of MPTP analogues, it is imperative from a safety and risk management perspective to handle this compound with the same level of precaution as MPTP until conclusive toxicological data proves otherwise. This guide is therefore predicated on the established, stringent protocols for MPTP.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable. This involves creating multiple barriers to prevent any potential route of exposure. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.
| Task | Engineering Control | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Handling Powder | Certified Chemical Fume Hood or Glove Box | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Lab Coat with Knit Cuffs | N95 Respirator (minimum, if potential for aerosolization exists) |
| Preparing Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable Lab Coat with Knit Cuffs | Not required within fume hood |
| Administering to Animals | Certified Chemical Fume Hood or Biosafety Cabinet | Double Nitrile Gloves (consider puncture-resistant outer gloves) | Safety Goggles | Disposable Gown or Tyvek Suit | Not required within containment |
| Handling Contaminated Waste | Certified Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable Gown or Tyvek Suit | Not required within fume hood |
Causality Behind PPE Choices:
-
Engineering Controls: A certified chemical fume hood or a glove box is the primary line of defense.[4][5] It contains vapors and aerosols, preventing inhalation, which is a primary exposure route for potent toxins.[6][3]
-
Double Gloving: The use of two pairs of nitrile gloves is a standard precaution for handling highly toxic compounds.[4] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the user's skin. Frequent changes of the outer glove are recommended.[4]
-
Eye and Face Protection: Tightly fitting safety goggles are essential to prevent splashes from reaching the eyes.[7] A full-face shield should be worn over goggles when handling the pure compound or during procedures with a high splash potential.[8]
-
Disposable Clothing: Disposable lab coats or gowns prevent the contamination of personal clothing.[4] Since the compound is a potential skin-absorbable neurotoxin, preventing any contact with the body is critical. Contaminated reusable lab coats are a significant take-home exposure risk.
-
Respiratory Protection: While a fume hood mitigates the risk, respiratory protection (e.g., an N95 respirator) adds a layer of safety, particularly when handling the powdered form where electrostatic dispersal can occur.[5][9]
Operational Plan: Step-by-Step Protocols
Adherence to a strict, step-by-step operational plan is crucial for minimizing risk.
Designated Area Protocol
All work with this compound must be performed in a designated area.[6]
-
Signage: Clearly label the designated area (fume hood, benchtop) with a sign stating: "TOXIN IN USE - AUTHORIZED PERSONNEL ONLY".[5]
-
Surface Protection: Cover the work surface with plastic-backed absorbent pads.[2][5] This contains any minor spills and simplifies decontamination.
-
Restricted Access: Ensure only trained personnel who are aware of the risks have access to the designated area during the procedure.
PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Spill and Emergency Response
Immediate and correct response to a spill is vital. All personnel must be trained on these procedures before handling the compound.
Minor Spill (Inside a Fume Hood)
-
Alert: Alert personnel in the immediate area.
-
Decontaminate: Cover the spill with absorbent pads.[10] Gently apply a 10% bleach solution, working from the perimeter inwards to avoid spreading the contamination.[10]
-
Contact Time: Allow at least a 15-minute contact time for the bleach to neutralize the compound.[10]
-
Clean-up: Wipe the area with fresh absorbent pads. Collect all contaminated materials (pads, gloves) in a designated hazardous waste container.[6]
-
Final Rinse: Rinse the surface with water.[10]
Major Spill (Outside a Fume Hood)
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Alert others to stay out of the area and notify your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
SECURE: Secure the area and prevent re-entry.
-
DO NOT ATTEMPT TO CLEAN: Allow only trained emergency responders with appropriate respiratory protection (e.g., supplied-air respirator) to handle the cleanup.[2]
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, gowns), absorbent pads, and contaminated labware must be collected in a clearly labeled, puncture-proof hazardous waste container.[6][10]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, screw-cap container labeled "Hazardous Waste" with the full chemical name. Treat liquid waste with a 10% bleach solution for at least 30 minutes before collection for disposal.[10]
-
Sharps: All needles, syringes, and other sharps contaminated with the compound must be placed directly into a designated sharps container for chemical waste.[10] DO NOT AUTOCLAVE any materials contaminated with this compound.[10]
Final disposal must be conducted through your institution's EHS department or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[7]
References
-
Fact Sheet: MPTP, Safe Handling | PennEHRS - UPenn EHRS - University of Pennsylvania. (2022-01-18). Available from: [Link]
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RISK ASSESSMENT BY AGENT: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Hazard statement(s). (2024-03-01). Available from: [Link]
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Guidelines for the Safe Use of MPTP. (n.d.). Available from: [Link]
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GUIDELINES FOR THE USE OF MPTP IN ANIMAL RESEARCH - Western University. (n.d.). Available from: [Link]
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Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). Available from: [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Available from: [Link]
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Material Safety Data Sheet - Cole-Parmer. (n.d.). Available from: [Link]
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Safety Data Sheet(SDS). (2023-09-21). Available from: [Link]
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MSDS of methyl 1,4,5,6-tetrahydropyridine-3-carboxylate - Capot Chemical. (2025-12-29). Available from: [Link]
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Biological Safety Manual - Chapter 08: Agent Summary Statements (Section VII: Toxin Agents). (n.d.). Available from: [Link]
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Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager. (2025-11-25). Available from: [Link]
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Methyl 1-bensyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS 80845-58-5 - BIOSYNCE. (n.d.). Available from: [Link]
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(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. (2025-08-07). Available from: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)